molecular formula C9H8ClNO B080297 7-Chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 14548-50-6

7-Chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B080297
CAS No.: 14548-50-6
M. Wt: 181.62 g/mol
InChI Key: HBKUREOLTIMYPY-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 14548-50-6) is a high-purity chemical intermediate with significant research value in medicinal chemistry and drug discovery. This compound features the 3,4-dihydroquinolin-2(1H)-one scaffold, which is recognized as a privileged structure in pharmacology and is present in several therapeutic agents due to its favorable stability and moderate lipophilicity . This scaffold is of particular interest for developing novel thyroid-stimulating hormone receptor (TSHR) antagonists, representing a promising mechanism of action for the potential treatment of thyroid-related diseases like hyperthyroidism and Graves' disease . Furthermore, the 3,4-dihydroquinolin-2(1H)-one core structure is extensively investigated in oncology research for designing potent inhibitors of molecular targets such as VEGFR2, a key driver of angiogenesis in aggressive cancers like glioblastoma multiforme . Researchers also utilize this and related quinolinone compounds as key synthons in the synthesis of complex molecular hybrids, including triazole-linked conjugates evaluated for their anti-tubercular and anticancer activities . This product is provided for research purposes as a valuable building block for constructing diverse chemical libraries and exploring new therapeutic candidates. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKUREOLTIMYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546805
Record name 7-Chloro-3,4-dihydroquinolin-2(1H)-one
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-50-6
Record name 7-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2,3,4-tetrahydroquinolin-2-one
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Foundational & Exploratory

7-Chloro-3,4-dihydroquinolin-2(1H)-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, featuring a lactam moiety and a strategically placed chlorine atom, serves as a versatile platform for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic signature, and established synthetic routes. Furthermore, it delves into its critical role as a key intermediate in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). By synthesizing detailed experimental protocols, structural data, and insights into its reactivity, this document aims to serve as an essential resource for researchers and scientists engaged in the fields of organic synthesis, drug discovery, and materials science.

Core Physicochemical and Structural Properties

The foundational characteristics of a chemical entity dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its effective utilization in research and development.

Chemical Identity and Structure

This compound is systematically identified by the following descriptors:

  • CAS Number: 14548-50-6[1]

  • Molecular Formula: C₉H₈ClNO[1]

  • Molecular Weight: 181.62 g/mol [1][2]

The molecule consists of a benzene ring fused to a dihydropyridinone ring, with a chlorine atom substituted at the 7-position of the quinoline core.

Caption: 2D structure of this compound.

Physical and Chemical Data

A summary of the key physical properties is presented below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
Appearance Light Beige Solid[3]
Boiling Point 345°C[2]
Molecular Weight 181.62 g/mol [1][2]
Storage Temperature 2-8°C, Sealed in dry, Room Temperature[1][2][3]
Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The dihydroquinolin-2(1H)-one scaffold presents a distinct spectral signature. The following table summarizes expected peaks based on its structure. Note that specific experimental values may vary slightly based on the solvent and instrument used.

SpectroscopyCharacteristic Peaks / Features
¹H NMR Aromatic Protons (3H): Signals typically appear in the δ 7.0-8.0 ppm range. The substitution pattern (protons at C5, C6, C8) will lead to distinct splitting patterns (doublets, doublet of doublets).N-H Proton (1H): A broad singlet, typically downfield, whose chemical shift is solvent-dependent.Aliphatic Protons (4H): Two methylene groups (-CH₂-CH₂-) at C3 and C4, appearing as triplets or more complex multiplets in the δ 2.5-3.5 ppm range.
¹³C NMR Carbonyl Carbon (C=O): A characteristic peak in the δ 165-175 ppm region.Aromatic Carbons (6C): Multiple signals between δ 115-145 ppm. The carbon attached to chlorine (C7) and the carbons at the ring junction will have distinct shifts.Aliphatic Carbons (2C): Two signals for the methylene carbons (C3, C4) in the δ 25-40 ppm range.
IR Spectroscopy N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z ≈ 181. The presence of chlorine will result in a characteristic M+2 isotope peak (³⁷Cl) with an intensity of approximately one-third of the M⁺ peak (³⁵Cl).

Synthesis and Reactivity

The synthesis of the dihydroquinolin-2(1H)-one core is a well-established area of organic chemistry, with various methods developed to access this important scaffold.

Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

One of the most direct and historically significant methods for constructing the 3,4-dihydroquinolin-2(1H)-one skeleton is through an intramolecular Friedel-Crafts reaction. This approach typically starts with an N-aryl-3-chloropropionamide precursor.

Caption: General workflow for the synthesis via intramolecular Friedel-Crafts cyclization.

General Experimental Protocol

This protocol is a representative example based on established methods for similar compounds[4]. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, ~3-5 equivalents).

  • Reagent Addition: N-(3-chlorophenyl)-3-chloropropionamide (1 equivalent) is added portion-wise to the stirred AlCl₃ at room temperature. The addition may be exothermic and should be controlled.

  • Heating: After the addition is complete, the reaction mixture is heated to a temperature typically between 140-170°C to form a melt. The reaction is maintained at this temperature for 1-3 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step must be performed slowly and with caution.

  • Extraction: The resulting solid precipitate, containing a mixture of 7-chloro and 5-chloro isomers, is collected by vacuum filtration and washed with water.

  • Purification: The crude product is purified to separate the desired 7-chloro isomer. This is often achieved through recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Causality Insight: The use of a strong Lewis acid like AlCl₃ is crucial to activate the amide's carbonyl group, facilitating the electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring. The regioselectivity (formation of the 7-chloro vs. 5-chloro isomer) is governed by the directing effects of the chloro and amido substituents on the phenyl ring.

Chemical Reactivity and Derivatization

The this compound scaffold offers several handles for chemical modification:

  • N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated to introduce diverse substituents.

  • Aromatic Substitution: The chlorine at the C7 position can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, particularly if the quinolinone ring is further activated. It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

  • Modification of the Lactam Ring: The carbonyl group and the adjacent methylene groups can undergo various transformations, although this often requires more forcing conditions.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a foundational structure for pharmacologically active agents. The dihydroquinolinone core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets.

A Key Precursor for CNS-Active Agents

This compound and its hydroxylated analogue, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, are pivotal intermediates in the synthesis of major antipsychotic drugs[2]. For instance, the core structure is found in aripiprazole and brexpiprazole, which act as dopamine D₂ receptor partial agonists and serotonin 5-HT₂ₐ receptor antagonists[5].

The synthesis of these drugs often involves converting the 7-position (either chloro or hydroxy) into a long ether chain that connects to a piperazine moiety[3][4][5][6].

Caption: Synthetic pathway from the core scaffold to CNS drugs.

Platform for Anticancer and Antimicrobial Agents

Derivatives of the broader 7-chloroquinoline class have demonstrated a wide range of biological activities. While the specific dihydroquinolinone is primarily a building block, the 7-chloroquinoline pharmacophore it contains is associated with:

  • Anticancer Activity: Various 7-chloroquinoline derivatives have shown cytotoxic effects against multiple cancer cell lines, including colon, breast, and cervical cancer lines[7][8][9]. Some derivatives act as PI3Kα inhibitors[10].

  • Antimalarial and Antileishmanial Activity: The 7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine[11]. Related hydrazone derivatives have been investigated for activity against Leishmania amazonensis and other parasites[12][13].

  • Antibacterial and Antifungal Activity: Studies have also explored 7-chloroquinoline derivatives for their potential to inhibit the growth of various bacteria and fungi[14][15].

The incorporation of the dihydro-2-oxo feature modulates the electronic and steric properties of the quinoline ring system, offering a distinct avenue for developing new therapeutic agents in these areas.

Analytical and Safety Considerations

Quality Control

The purity and identity of this compound are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while structural confirmation is achieved through the spectroscopic methods outlined in Section 1.3.

Safety and Handling

While specific toxicity data for this compound is limited, related chloro-aromatic and quinoline compounds warrant careful handling. Based on data for the analogous 7-chloro-4-hydroxyquinoline, the following hazards may be relevant[16]:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautions: Handle in a well-ventilated area, avoiding inhalation of dust. Wear appropriate protective equipment, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for long-term stability) away from incompatible materials[1][2][3].

Conclusion

This compound is more than a simple chemical reagent; it is a validated and highly valuable scaffold in modern drug discovery. Its straightforward synthesis and versatile chemical handles allow for extensive derivatization, leading to potent and selective modulators of various biological targets. The proven success of this core in blockbuster CNS drugs underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics. This guide has provided the core technical information required for scientists to confidently incorporate this powerful building block into their research and development programs.

References

  • This compound, 95%. Lab-Chemicals.Com.
  • El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • 7-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. ChemicalBook.
  • 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. Scimplify.
  • This compound. Chemimpex.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
  • Process for the preparation of quinoline-2(1h)-one derivatives.
  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Zhang, H., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
  • Belskaya, D., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University, Baxendale Group.
  • Kim, S., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
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  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Royal Society of Chemistry.
  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.
  • 7-CHLORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE manufacturers and suppliers in india. LookChem.
  • Chlorobutoxyquinolinone (25 mg) (7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one). USP.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • 7-Chloroquinoline.
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  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • Spectroscopy Problems.
  • Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.
  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.
  • Introduction to Spectroscopy: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.
  • 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. LGC Standards.
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An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identity, physicochemical properties, a validated synthetic protocol, and its critical role as a key intermediate in the development of central nervous system (CNS) agents and other therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important molecular scaffold.

Chemical Identity and Physicochemical Properties

This compound is a substituted derivative of the dihydroquinolinone heterocyclic system. The presence of a chlorine atom on the aromatic ring and the lactam functionality makes it a versatile building block for further chemical modification.

  • IUPAC Name: this compound[1]

  • Synonyms: 7-Chloro-3,4-dihydro-1H-quinolin-2-one

  • CAS Number: 14548-50-6[2][3]

  • Molecular Formula: C₉H₈ClNO[2][3]

The fundamental structure is depicted below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
Molecular Weight 181.62 g/mol [2][3]
Melting Point 194-196 °C[4][5]
Boiling Point 345.0 °C (Predicted)[4]
Appearance White to light beige/pale yellow solid[2]
Solubility Soluble in organic solvents.[2]

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is through the selective catalytic hydrogenation of its unsaturated precursor, 7-chloroquinolin-2(1H)-one. This method is favored for its high efficiency and atom economy.

Scientific Rationale

The core of this synthesis is the reduction of the alkene double bond within the heterocyclic ring system without affecting the aromatic ring or the chloro-substituent.

  • Choice of Precursor: 7-chloroquinolin-2(1H)-one is readily prepared via established methods, such as the cyclization of N-(3-chlorophenyl)acrylamide or related routes. It provides the complete carbon and nitrogen framework, requiring only the saturation of the C3-C4 bond.

  • Choice of Catalyst: Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. Raney® Nickel is a highly active and cost-effective catalyst for the hydrogenation of various functional groups, including the reduction of double bonds in N-heterocycles.[3][6][7] Its high surface area and absorbed hydrogen content make it particularly effective under moderate conditions.[7] The use of a nickel-based catalyst has been shown to be effective for the hydrogenation of other chloro-substituted quinolines.[8]

  • Choice of Solvent: An inert, protic solvent like ethanol is ideal. It readily dissolves the starting material and the hydrogen gas, facilitating mass transfer to the catalyst surface. It is also easily removed during workup.

  • Reaction Conditions: The use of pressurized hydrogen gas increases its concentration in the solvent, thereby accelerating the reaction rate. A moderately elevated temperature provides the necessary activation energy for the reaction to proceed efficiently without promoting side reactions like dehalogenation.

Experimental Workflow Diagram

G start Start: 7-chloroquinolin-2(1H)-one charge_reactor Charge Autoclave: - Precursor in Ethanol - Raney® Nickel slurry start->charge_reactor purge Seal & Purge with N₂ charge_reactor->purge pressurize Pressurize with H₂ (e.g., 5-10 atm) purge->pressurize heat_stir Heat (e.g., 50-70°C) & Stir (Monitor via TLC/HPLC) pressurize->heat_stir cool_vent Cool to RT & Vent H₂ heat_stir->cool_vent filter Filter through Celite® (Wash with Ethanol) cool_vent->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize isolate Isolate Crystals & Dry recrystallize->isolate end_product End: Pure 7-Chloro-3,4-dihydro- quinolin-2(1H)-one isolate->end_product

Caption: Synthetic workflow for the catalytic hydrogenation of 7-chloroquinolin-2(1H)-one.

Step-by-Step Laboratory Protocol

This protocol is based on established methodologies for the selective hydrogenation of quinoline systems.[6][9]

  • Reactor Charging: To a high-pressure hydrogenation vessel (autoclave), add 7-chloroquinolin-2(1H)-one (1.0 eq). Under an inert atmosphere, add a slurry of activated Raney® Nickel (approx. 10-20% by weight of the substrate) in ethanol. Add sufficient ethanol to fully dissolve the substrate and create a stirrable slurry.

  • Inerting: Seal the autoclave securely. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 5-10 atm. Begin vigorous stirring and heat the reaction mixture to 50-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples (after safely venting and re-purging the system) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup - Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the system again with nitrogen. Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Workup - Isolation: Wash the filter cake thoroughly with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Applications in Medicinal Chemistry and Drug Development

The 3,4-dihydroquinolin-2(1H)-one core is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to serve as a framework for designing ligands that can interact with a variety of biological targets with high affinity. The 7-chloro substitution provides a valuable synthetic handle for introducing further molecular diversity through cross-coupling reactions or nucleophilic aromatic substitution.

Key Intermediate for CNS Agents

The most prominent application of this scaffold is in the synthesis of antipsychotic drugs. For instance, derivatives of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one are direct precursors to the blockbuster drug Aripiprazole . The 7-chloro analog serves as a closely related and synthetically versatile intermediate for creating analogs and new chemical entities targeting dopamine and serotonin receptors.

The general synthetic logic involves using the 7-position of the dihydroquinolinone ring as an anchor point for attaching a side chain, which typically contains a piperazine moiety responsible for engaging with CNS receptors.

G cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Side Chain Coupling cluster_3 Final API Core 7-Chloro-3,4-dihydro- quinolin-2(1H)-one Step1 Modification at C7 (e.g., Etherification to 7-alkoxy derivative) Core->Step1 Step A Step2 Coupling with Receptor-Binding Moiety (e.g., Piperazine derivative) Step1->Step2 Step B API Active Pharmaceutical Ingredient (API) (e.g., Aripiprazole Analog) Step2->API Final Step

Caption: Role of the scaffold as a key intermediate in multi-step drug synthesis.

This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by:

  • Modifying the linker attached at the 7-position.

  • Altering the substituents on the terminal piperazine (or other amine) ring.

  • Introducing further substitutions on the dihydroquinolinone core itself.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as a warning-level hazard. It may be harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant value in the field of drug discovery. Its robust and scalable synthesis, combined with its proven utility as a privileged scaffold for CNS-active agents, ensures its continued relevance. This guide has provided the core technical information—from its chemical structure and properties to a detailed synthetic protocol and key applications—required by scientists to effectively utilize this versatile molecule in their research and development programs.

References

  • MDPI.
  • PubMed.
  • Wikipedia. Raney nickel. [Link]
  • Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]
  • Okazaki, H., et al. Hydrogenation Pathway of Quinolines over Raney Nickel and Ru/C. Bulletin of the Chemical Society of Japan. [Link]

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An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-50-6): A Cornerstone Intermediate in Modern CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a pivotal heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, chemical reactivity, and critical applications of this compound, with a particular focus on its role in the synthesis of leading antipsychotic agents.

Introduction: The Strategic Importance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of a chlorine atom at the 7-position modulates the electronic properties of the aromatic ring and provides a key vector for influencing pharmacokinetic and pharmacodynamic properties. This compound, specifically, has gained prominence as an indispensable intermediate in the synthesis of atypical antipsychotics, most notably aripiprazole and brexpiprazole. Its strategic value lies in its dual reactivity: the lactam nitrogen and the potential for aromatic substitution or modification, allowing for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for quality control.

PropertyValueSource(s)
CAS Number 14548-50-6[1]
Molecular Formula C₉H₈ClNO[2]
Molecular Weight 181.62 g/mol [2]
Appearance Off-white to light beige solidGeneral Supplier Data
Melting Point Not consistently reported-
Boiling Point ~345 °C (Predicted)
Purity Typically ≥95%[3]
Storage 2-8°C, Sealed in dry conditions
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~10.1 (s, 1H): NH proton of the lactam.

  • δ ~7.2-7.4 (m, 3H): Aromatic protons (H-5, H-6, H-8). The protons at H-5 and H-6 would likely appear as doublets, and the H-8 proton as a singlet or a doublet with a small coupling constant.

  • δ ~2.8 (t, 2H): Methylene protons at C-4 (adjacent to the aromatic ring).

  • δ ~2.4 (t, 2H): Methylene protons at C-3 (adjacent to the carbonyl).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~170: Carbonyl carbon (C-2).

  • δ ~138-140: Quaternary aromatic carbon (C-8a).

  • δ ~125-135: Aromatic carbons, including the carbon bearing the chlorine atom (C-7).

  • δ ~115-120: Aromatic carbons.

  • δ ~30-35: Methylene carbon at C-4.

  • δ ~25-30: Methylene carbon at C-3.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • ~3200-3300: N-H stretching of the lactam.

  • ~3100-3000: Aromatic C-H stretching.

  • ~2950-2850: Aliphatic C-H stretching.

  • ~1660-1680: C=O (amide I band) stretching of the lactam.

  • ~1600, ~1480: Aromatic C=C stretching.

  • ~800-850: C-Cl stretching.

Mass Spectrometry (MS):

  • [M]+•: Expected at m/z 181 and 183 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in readily available literature for the compound itself. However, a robust and logical synthetic strategy can be derived from well-established methodologies for analogous dihydroquinolinones, particularly the synthesis of its 7-hydroxy counterpart, a key intermediate for aripiprazole.[2] The most probable and industrially viable approach is an intramolecular Friedel-Crafts reaction.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Cyclization

The synthesis can be envisioned as a two-step process starting from 4-chloroaniline.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 4-Chloroaniline 4-Chloroaniline Amide_Intermediate N-(4-chlorophenyl)-3-chloropropionamide 4-Chloroaniline->Amide_Intermediate Base (e.g., Pyridine) 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Amide_Intermediate Target_Compound This compound Amide_Intermediate->Target_Compound Lewis Acid (e.g., AlCl₃)

Caption: Proposed two-step synthesis of this compound.

Causality behind Experimental Choices:

  • Step 1: Amide Formation: The initial step involves the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct, driving the reaction to completion. The choice of these starting materials is strategic: 4-chloroaniline provides the substituted aromatic ring, and 3-chloropropionyl chloride introduces the three-carbon chain required for the subsequent cyclization.

  • Step 2: Intramolecular Friedel-Crafts Cyclization: This is the key ring-forming step. A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to activate the acyl group, generating an acylium ion or a highly polarized complex.[4] This electrophile then attacks the electron-rich aromatic ring of the chlorophenyl group. The cyclization occurs ortho to the activating amino group, leading to the formation of the dihydroquinolinone ring system. High temperatures are often required to drive this reaction.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established methods for the synthesis of analogous dihydroquinolinones.[2]

  • Amide Formation:

    • To a stirred solution of 4-chloroaniline (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane or toluene) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chlorophenyl)-3-chloropropionamide, which can be purified by recrystallization or used directly in the next step.

  • Intramolecular Friedel-Crafts Cyclization:

    • To a reaction vessel, add anhydrous aluminum chloride (AlCl₃, 3-5 eq).

    • Heat the AlCl₃ to form a melt (typically >150 °C).

    • Slowly and carefully add the N-(4-chlorophenyl)-3-chloropropionamide (1.0 eq) to the molten AlCl₃.

    • Stir the reaction mixture at high temperature (e.g., 160-180 °C) for 2-4 hours.

    • Cool the reaction mixture and carefully quench by slowly adding it to a mixture of ice and concentrated HCl.

    • The resulting precipitate is the crude product. Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its lactam moiety, which allows for facile N-alkylation. This property is expertly exploited in the synthesis of several blockbuster drugs.

N-Alkylation: The Gateway to Complex Pharmaceuticals

The nitrogen atom of the lactam is nucleophilic and can be alkylated with various electrophiles, typically alkyl halides, in the presence of a base. This reaction is the cornerstone of its use in multi-step syntheses.

G Start This compound Product N-Alkylated Product Start->Product Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: General N-alkylation of this compound.

Key Application: Synthesis of Aripiprazole and Brexpiprazole

This compound is a direct precursor to 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotics aripiprazole and brexpiprazole.

G Start This compound Intermediate1 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Start->Intermediate1 Hydrolysis (not a direct step in this context, but shows relationship) Intermediate2 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Intermediate1->Intermediate2 1,4-Dibromobutane, Base Aripiprazole Aripiprazole Intermediate2->Aripiprazole Brexpiprazole Brexpiprazole Intermediate2->Brexpiprazole Piperazine1 1-(2,3-Dichlorophenyl)piperazine Piperazine1->Aripiprazole Coupling Piperazine2 1-(Benzo[b]thiophen-4-yl)piperazine Piperazine2->Brexpiprazole Coupling

Caption: Role as a precursor in the synthesis of Aripiprazole and Brexpiprazole.

In the industrial synthesis of these drugs, the 7-hydroxy analog is more commonly used as the starting point for etherification.[2] However, the 7-chloro derivative could also be a viable precursor, potentially undergoing nucleophilic aromatic substitution to introduce the butoxy linker, although this is a less common route. The primary value of the 7-chloro compound is as a readily available building block that can be converted to other functionalized dihydroquinolinones.

Biological Significance of the Dihydroquinolinone Core in CNS Drugs

Aripiprazole and brexpiprazole are classified as dopamine D₂ receptor partial agonists and serotonin 5-HT₁A receptor partial agonists, with additional antagonist activity at the 5-HT₂A receptor.[5] This unique pharmacological profile is thought to be responsible for their efficacy in treating schizophrenia and major depressive disorder, with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[5]

The dihydroquinolinone scaffold serves as a rigid anchor for the long butoxy-piperazine side chain, which is crucial for interacting with these G-protein coupled receptors. The specific substitution pattern on the quinolinone ring, including the position of the linker at the 7-position, is critical for achieving the desired receptor binding profile and downstream signaling effects. The 7-chloro group itself can influence the overall lipophilicity and electronic distribution of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: While not classified as acutely toxic, it may cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its straightforward, yet elegant structure provides the foundation for some of the most important central nervous system therapies developed in recent decades. A thorough understanding of its synthesis, reactivity, and properties is essential for any scientist working in the field of medicinal chemistry and drug development. As the quest for novel therapeutics continues, the dihydroquinolinone scaffold, and versatile derivatives like the 7-chloro analog, will undoubtedly continue to play a vital role in the discovery of the next generation of medicines.

References

  • Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums, 21(1), 1-6.
  • Naddaka, V., Davidi, G., Klopfer, E., Arad, O., & Kaspi, J. (2006). U.S.
  • Fluorochem. (n.d.). Safety Data Sheet: this compound.
  • KM Pharma Solution Private Limited. (n.d.). MSDS - Aripiprazole Impurity 48.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information.
  • Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(8), 1835-1837.
  • Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
  • El-Sayed, M. A. A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 15(1), 749-762.
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
  • Fisher Scientific. (n.d.).
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.

Sources

molecular weight of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold, incorporating a lactam ring and a strategically placed chlorine atom, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its characterization. Furthermore, we explore its applications as a foundational building block for developing novel therapeutics, particularly for central nervous system (CNS) disorders, and outline essential safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Physicochemical Properties & Specifications

This compound is a stable crystalline solid under standard conditions. The presence of the chlorine atom and the polar lactam functional group dictates its solubility and reactivity profile. It is generally soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and nonpolar solvents.

PropertyValueSource(s)
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
CAS Number 14548-50-6[1]
Appearance Off-white to light beige solidN/A
Boiling Point ~345 °C (Predicted)[1]
Purity (Commercial) ≥95%N/A
Storage 2-8°C, desiccated, under inert atmosphere[1]

Synthesis & Purification

The most reliable and common strategy for synthesizing 3,4-dihydroquinolin-2(1H)-ones is through an intramolecular Friedel-Crafts acylation/alkylation reaction. This involves the cyclization of an N-aryl-3-halopropanamide precursor. The following two-step protocol is a robust method for producing high-purity this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(4-chlorophenyl)-3-chloropropanamide

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloroaniline (10.0 g, 78.4 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (13.1 mL, 94.1 mmol, 1.2 equiv.) to the stirred solution.

  • In a separate dropping funnel, dissolve 3-chloropropionyl chloride (8.3 mL, 86.2 mmol, 1.1 equiv.) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Causality Insight: The reaction is highly exothermic; slow addition is critical to prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of 1M HCl (aq). Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenyl)-3-chloropropanamide, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (20.9 g, 156.8 mmol, 2.0 equiv.).

  • Cool the flask to 0 °C and slowly add the crude N-(4-chlorophenyl)-3-chloropropanamide from Step 1.

    • Expertise & Experience: This step is performed neat (without solvent) to maximize contact between the reactant and the Lewis acid catalyst. The use of at least two equivalents of AlCl₃ is crucial; one equivalent coordinates to the amide carbonyl, and the second actively participates in the electrophilic aromatic substitution.

  • Slowly heat the reaction mixture to 130-140 °C and maintain for 3-4 hours. The mixture will become a dark, viscous liquid.

  • Cool the reaction to room temperature, then carefully place the flask in an ice bath.

  • Slowly and cautiously quench the reaction by adding crushed ice portion-wise, followed by cold water (100 mL). This is a highly exothermic process.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from ethanol or isopropanol to afford this compound as an off-white crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 4-Chloroaniline + 3-Chloropropionyl Chloride B N-(4-chlorophenyl)- 3-chloropropanamide A->B Et3N, DCM, 0°C to RT C 7-Chloro-3,4-dihydro- quinolin-2(1H)-one B->C AlCl3 (neat), 130°C

Caption: Two-step synthesis of the target compound.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is paramount. The following techniques and expected results serve as a self-validating system for the protocol described above.

Predicted Spectroscopic Data

While experimental spectra are definitive, the following data are predicted based on the chemical structure and analysis of similar compounds.[2]

TechniqueExpected Results
¹H NMR See Table 2 and discussion below.
¹³C NMR See Table 2 and discussion below.
Mass Spec (EI) Molecular Ion (M⁺): m/z 181 (¹⁰⁰%), 183 (³³%) due to ³⁵Cl/³⁷Cl isotope pattern.
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1660 (C=O, amide I), ~1600 (C=C aromatic), ~820 (C-Cl stretch).
Predicted NMR Data & Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, TMS)

Position ¹H Shift (ppm), Multiplicity, Integration ¹³C Shift (ppm)
1 (N-H) ~8.5-9.5, broad singlet, 1H -
2 (C=O) - ~170.0
3 (-CH₂-) ~2.65, triplet, 2H ~30.5
4 (-CH₂-) ~2.95, triplet, 2H ~39.0
4a - ~126.0
5 ~7.20, doublet, 1H ~128.0
6 ~7.05, doublet of doublets, 1H ~126.5
7 - ~130.0
8 ~6.90, doublet, 1H ~116.0

| 8a | - | ~137.0 |

  • ¹H NMR Rationale: The aliphatic protons at C3 and C4 form a classic A₂B₂ system, appearing as two distinct triplets. The aromatic protons are deshielded. The proton at C-5 is a doublet due to coupling with H-6. H-6 is a doublet of doublets, coupling to both H-5 and H-8. H-8 is a small doublet due to meta-coupling with H-6. The N-H proton is typically broad and downfield.

  • ¹³C NMR Rationale: The amide carbonyl (C-2) is the most downfield signal. The aliphatic carbons (C-3, C-4) are shielded and appear upfield. The aromatic carbons appear in the typical 115-140 ppm range, with C-7 (bearing the chlorine) and C-8a (quaternary) being notable.

NMR_Structure mol

Caption: Structure of this compound.

Applications in Medicinal Chemistry & Drug Discovery

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the CNS.[1][3] this compound serves as an ideal starting point for building molecular complexity.

  • Scaffold for CNS Agents: This core is integral to developing antipsychotic and antidepressant candidates.[1] The rigid structure helps in presenting functional groups to biological targets in a well-defined spatial orientation.

  • Derivatization Potential: The molecule offers three primary points for chemical modification:

    • N-Alkylation/Arylation: The secondary amine of the lactam can be functionalized via reactions like Buchwald-Hartwig coupling or simple alkylation to introduce diverse side chains.

    • Aromatic Substitution: The chlorine at C-7 can be replaced via nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to add aryl or alkynyl groups.

    • Alpha-Functionalization: The C-3 position can be functionalized, though this often requires more complex synthetic routes.[4]

Novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed as potent inhibitors for targets like aldose reductase (AKR1B1), which is implicated in diabetic complications.[5] The core structure is also found in various kinase inhibitors and receptor modulators.[1][6]

Derivatization Pathways Diagram

Derivatization cluster_mods Potential Modifications core 7-Chloro-3,4-dihydro- quinolin-2(1H)-one n_alk N-Alkylation/ Arylation core->n_alk R-X, Base c7_sub C-7 Suzuki/ Sonogashira Coupling core->c7_sub Ar-B(OH)2, Pd cat. c3_func C-3 Functionalization core->c3_func Radical Addition

Caption: Key sites for synthetic modification.

Safety, Handling, & Storage

Trustworthiness: This section is based on safety data for structurally related and more hazardous chloro-quinoline derivatives. Prudent laboratory practice dictates treating this compound with appropriate caution.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a P95 (US) or P2 (EU) respirator is recommended.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid ingestion and inhalation of dust.

    • Wash hands thoroughly after handling.

    • Ensure eyewash stations and safety showers are close to the workstation.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If symptoms persist, seek medical attention.

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool (2-8°C), dry, and well-ventilated place.[1]

    • Store away from strong oxidizing agents.

References

  • Supporting Information for "Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization". (2016). Royal Society of Chemistry. [Link]
  • Wang, Q., et al. (2024). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
  • Kim, I., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • Rojas-Guevara, J. A., et al. (2023).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • Xin, H., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)
  • Al-Warhi, T., et al. (2023). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC - NIH. [Link]
  • Viswanathan, K. V., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
  • NIST. (n.d.). Chloroquine.
  • Béné, C., et al. (2018).
  • Murugan, R. (2013). Applications of mass spectrometry in natural product drug discovery for malaria. SciSpace. [Link]
  • Ali, M., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors. MDPI. [Link]
  • Li, L., et al. (2020). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - NIH. [Link]
  • Li, S., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by UHPLC-FT-ICR-MS. NIH. [Link]
  • Elkamhawy, A., et al. (2021). Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor. PubMed. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Chloro-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry

This compound is a heterocyclic compound belonging to the quinolinone family. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) active agents. Its structure is amenable to further derivatization, allowing for the exploration of structure-activity relationships in the quest for novel therapeutics. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in synthetic chemistry and drug development workflows. These parameters are critical for purification, formulation, and ensuring the overall quality and reproducibility of experimental outcomes.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of a compound is a fundamental aspect of its characterization, providing insights into its purity and the nature of its intermolecular forces.

PropertyValueSource
Melting Point 194-196 °C[1]
Boiling Point 345.0 °C[1][2][3]
Molecular Formula C₉H₈ClNO[3][4]
Molecular Weight 181.62 g/mol [3][4]
CAS Number 14548-50-6[1][3][4]

The relatively high melting point of this compound suggests that it exists as a crystalline solid at room temperature, with strong intermolecular interactions within its crystal lattice. The boiling point further underscores the thermal stability of the molecule.

Experimental Determination of Melting and Boiling Points: A Methodological Overview

The determination of melting and boiling points is a cornerstone of experimental chemistry. The choice of method depends on the quantity of the substance available and the required precision.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Experimental Protocol: Capillary Method

This is the most common and accurate method for determining the melting point of a crystalline solid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

  • Small Sample Size: A small, well-packed sample minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading at the point of phase change.

Sources

solubility of 7-Chloro-3,4-dihydroquinolin-2(1H)-one in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry. A thorough understanding of its solubility profile across a range of solvents is paramount for formulation development, purification, and various stages of drug discovery. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles governing its solubility based on its molecular structure, present detailed protocols for both qualitative and quantitative solubility assessment, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

In the pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug efficacy. Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's journey from the lab to the clinic.[1][2] Conversely, understanding a compound's solubility in various organic solvents is essential for processes like synthesis, purification, crystallization, and the formulation of dosage forms.[3]

This compound, with its lactam structure fused to a chlorinated benzene ring, presents a unique combination of polar and nonpolar characteristics. This guide serves as a technical resource for researchers, enabling them to systematically evaluate and leverage the solubility properties of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundation for predicting solubility.[4] By dissecting the molecular structure of this compound, we can infer its potential interactions with different classes of solvents.

Molecular Structure of this compound:

  • Molecular Formula: C₉H₈ClNO[5]

  • Molecular Weight: 181.62 g/mol [5]

  • Key Functional Groups:

    • Lactam (cyclic amide): This group contains a polar carbonyl (C=O) and an N-H bond, making it capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity to the molecule.

    • Chlorinated Aromatic Ring: The benzene ring is inherently nonpolar (hydrophobic). The chloro-substituent adds to the molecular weight and introduces a slight dipole, but the overall character of this moiety remains largely nonpolar.

    • Dihydro (aliphatic) portion: The saturated carbon atoms in the heterocyclic ring contribute to the nonpolar character.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydrogen-bonding lactam group suggests potential for some solubility in these solvents. However, the significant nonpolar surface area from the aromatic ring and aliphatic carbons will limit this solubility. We predict low to moderate solubility. In water, the compound is expected to be poorly soluble.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H group of the lactam. The overall polarity of these solvents should also effectively solvate the rest of the molecule. We predict good solubility in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar regions of the molecule (the aromatic ring and aliphatic carbons) will favor interaction with nonpolar solvents. However, the polar lactam group will be disfavored, likely limiting solubility. We predict low solubility in highly nonpolar solvents like hexane.

The following diagram illustrates the logical workflow for predicting solubility based on these structural features.

G Diagram 1: Solubility Prediction Workflow A Analyze Molecular Structure This compound B Identify Key Functional Groups - Lactam (Polar, H-bonding) - Aromatic Ring (Nonpolar) - Chloro Group (Slightly Polar) - Aliphatic Carbons (Nonpolar) A->B C Apply 'Like Dissolves Like' Principle B->C D Polar Protic Solvents (e.g., Water, Ethanol) C->D E Polar Aprotic Solvents (e.g., DMSO, DMF) C->E F Nonpolar Solvents (e.g., Hexane, Toluene) C->F G Prediction: Low to Moderate Solubility (H-bonding vs. Hydrophobic regions) D->G Interaction Analysis H Prediction: Good Solubility (Strong dipole interactions) E->H Interaction Analysis I Prediction: Low Solubility (Polar lactam disfavored) F->I Interaction Analysis

Caption: A logical flow for predicting solubility based on molecular features.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for accurate data. We present two tiers of experimental protocol: a rapid qualitative assessment and the gold-standard quantitative shake-flask method.

Protocol for Qualitative Solubility Assessment

This method provides a rapid classification of the compound's solubility in various solvents.[7][8]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of representative solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Selection of solvents:

    • Water (Polar Protic)

    • Ethanol (Polar Protic)

    • Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

    • Acetone (Polar Aprotic)

    • Dichloromethane (DCM) (Slightly Polar)

    • Hexane (Nonpolar)

Procedure:

  • Preparation: Add approximately 1-2 mg of the compound to a series of clean, labeled test tubes.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding test tube.

  • Mixing: Vigorously shake or vortex the tube for 60 seconds.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: No apparent dissolution of the solid.

  • Repeat: Repeat steps 2-4 for each solvent in the panel.

  • Record: Systematically record all observations in a table.

Protocol for Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid powder)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., syringe filters with 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is critical to ensure equilibrium with the solid phase is achieved.[9]

    • Accurately add a known volume of the chosen solvent (e.g., 5 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to the desired temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, especially for poorly soluble compounds.[11] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued and equilibrium is reached.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the solid material at the bottom.

    • Separate the dissolved compound from the undissolved solid. This is typically done by either:

      • Centrifugation: Centrifuge the sample at high speed and collect the supernatant.

      • Filtration: Filter the sample through a chemically compatible syringe filter (e.g., PTFE or PVDF) with a small pore size (e.g., 0.22 µm). The first few drops should be discarded to saturate the filter material.[12]

  • Quantification:

    • Accurately dilute the clear filtrate or supernatant with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

    • Analyze the concentration of the dissolved compound using a pre-validated analytical method (HPLC is preferred for its specificity and sensitivity).

    • Calculate the concentration against a standard curve prepared with known concentrations of the compound.

The entire experimental workflow is visualized in the diagram below.

G Diagram 2: Shake-Flask Method Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow solid to settle C->D E Filter or Centrifuge supernatant D->E F Prepare dilutions of the clear solution E->F G Analyze concentration via HPLC or UV-Vis F->G H Calculate solubility (e.g., in mg/mL or µg/mL) G->H

Caption: Step-by-step workflow for the quantitative shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. A tabular format is highly recommended.

Table 1: Example Solubility Data Table for this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (µg/mL)Molarity (mol/L)
Polar ProticWater
Ethanol
Polar AproticDMSO
Acetonitrile
NonpolarToluene
Aqueous BufferPBS (pH 7.4)

Safety and Handling Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, general laboratory safety precautions for handling chlorinated heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[5][15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers must consult the specific SDS provided by the chemical supplier before handling this compound.

Conclusion

This guide provides a robust framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methods like the shake-flask technique, researchers can generate the reliable and accurate solubility data essential for advancing their work in drug discovery and development. A systematic approach to solubility assessment is not just a procedural step but a fundamental requirement for successful pharmaceutical research.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • Pharmaceutical Sciences. (2024).
  • National Institutes of Health. (n.d.).
  • Unknown. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • SciELO. (2015). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.
  • Lund University Publications. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Quora. (2017). How can you determine the solubility of organic compounds?
  • Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Echemi. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)
  • National Institutes of Health. (n.d.). 7-Chloroquinoline. PubChem.
  • ChemicalBook. (2025). 7-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE.
  • Sigma-Aldrich. (2024).
  • Lab-Chemicals.Com. (n.d.). This compound, 95%.
  • Fisher Scientific. (2025).
  • Cayman Chemical. (2024).
  • Scimplify. (n.d.). 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Online.
  • Pharmaffiliates. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). 7-Chloro-3,4-dihydroisoquinoline.
  • Physical Chemistry Research. (2023).
  • Smolecule. (n.d.). 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione.
  • Asian Journal of Chemistry. (2001).
  • Capot Chemical. (n.d.). Specifications of 7-Chloro-3,4-dihydro-2H-isoquinolin-1-one.

Sources

The Versatile Scaffold: A Deep Dive into the Biological Activity of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 7-chloro-3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its true prominence is underscored by its role as a pivotal intermediate in the synthesis of the highly successful atypical antipsychotic drug, Aripiprazole. This guide provides a comprehensive technical overview of the biological significance of this scaffold, delving into its synthesis, derivatization, and diverse pharmacological activities. Beyond its established role in the development of central nervous system (CNS) agents, this document explores the emerging potential of this compound derivatives in other therapeutic areas, including oncology and infectious diseases. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic discussions are presented to equip researchers with the knowledge to effectively leverage this versatile chemical entity in their drug discovery endeavors.

Introduction: The Quinolinone Moiety in Medicinal Chemistry

The quinolinone and its dihydro derivatives represent a cornerstone in the architecture of biologically active molecules. These bicyclic heterocyclic systems are found in numerous natural products and have been extensively explored in synthetic medicinal chemistry, leading to the development of a wide array of therapeutic agents. The inherent structural features of the quinolinone core, including its aromaticity, hydrogen bonding capabilities, and amenable substitution patterns, make it an attractive scaffold for interacting with various biological targets.

The addition of a chlorine atom at the 7-position of the 3,4-dihydroquinolin-2(1H)-one nucleus significantly influences the molecule's electronic properties and lipophilicity, often enhancing its binding affinity and metabolic stability. This has made this compound a particularly valuable building block in the quest for novel therapeutics.

Central Nervous System (CNS) Activity: The Gateway to Aripiprazole and Beyond

The most profound impact of the this compound scaffold on human health stems from its integral role in the synthesis of Aripiprazole, a third-generation atypical antipsychotic. Aripiprazole's unique pharmacological profile as a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist, combined with its 5-HT2A receptor antagonist activity, has revolutionized the treatment of schizophrenia and bipolar disorder.

The journey to Aripiprazole highlights the power of rational drug design, where the this compound core serves as the anchor for a carefully crafted pharmacophore. A pilot study focused on synthesizing and evaluating novel 3,4-dihydroquinolin-2(1H)-one derivatives as potential dopamine D2 receptor (D2R) modulators has further underscored the importance of this scaffold in CNS drug discovery.[1] This research demonstrated that specific substitutions on the dihydroquinolinone core can yield compounds with significant D2R affinity, low cytotoxicity, and a high probability of crossing the blood-brain barrier.[1]

Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways

The therapeutic efficacy of Aripiprazole and related compounds is intricately linked to their ability to modulate dopaminergic and serotonergic neurotransmission. As a D2 partial agonist, Aripiprazole can act as a functional antagonist in a hyperdopaminergic environment (as seen in the positive symptoms of schizophrenia) and as a functional agonist in a hypodopaminergic state (implicated in cognitive and negative symptoms).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response cAMP->Response Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Partial Agonist

Dopamine D2 Receptor Partial Agonism

The this compound scaffold is crucial for anchoring the molecule within the receptor's binding pocket, allowing the appended side chain to interact with key residues that determine its agonist/antagonist character.

Synthesis of CNS-Active Derivatives: A Step-by-Step Protocol

The synthesis of derivatives based on the this compound core often involves N-alkylation of the lactam nitrogen. A representative protocol for the synthesis of a dopamine receptor modulator is provided below.

Protocol: Synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one [1]

  • Step 1: N-Alkylation. To a solution of 3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as DMF, add a base like sodium hydride. Stir the mixture at room temperature for 30 minutes.

  • Step 2: Addition of Alkyl Halide. Add 1-(3-chloropropyl)pyrrolidine to the reaction mixture.

  • Step 3: Reaction. Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Anticancer Activity: An Emerging Frontier

While the CNS applications of the this compound scaffold are well-established, recent research has begun to uncover its potential in oncology. The broader class of 7-chloroquinoline derivatives has demonstrated significant antiproliferative activity against various cancer cell lines, including breast, colon, and cervical cancer.[2]

Studies on 7-chloroquinoline derivatives have shown that these compounds can induce apoptosis and exhibit cytotoxic effects.[2] For instance, certain 7-chloroquinoline derivatives have shown pronounced antitumor effects on HCT-116 (colon carcinoma) cells with IC50 values in the micromolar range.[2]

Although direct studies on the anticancer activity of this compound derivatives are still emerging, the promising results from the closely related 7-chloroquinolines provide a strong rationale for exploring this scaffold further in cancer drug discovery. The dihydroquinolinone core offers different conformational flexibility and substitution patterns compared to the fully aromatic quinoline, which could be exploited to achieve selectivity for cancer-related targets.

Potential Mechanisms of Action in Oncology

The anticancer activity of quinoline-based compounds is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate the activity of protein kinases involved in cancer cell signaling.

G cluster_0 Cancer Cell Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinone_Derivative 7-Chloro-3,4-dihydro- quinolin-2(1H)-one Derivative Quinolinone_Derivative->RTK Inhibits Quinolinone_Derivative->PI3K Inhibits

Potential Kinase Inhibition Pathway

Antimicrobial and Antimalarial Activities: A Legacy of the Chloroquinoline Moiety

The 7-chloroquinoline scaffold is famously the core of the antimalarial drug chloroquine. This historical success has spurred extensive research into other 7-chloroquinoline derivatives for their antimicrobial and antimalarial properties.

Recent studies have described the synthesis of new 7-chloroquinoline derivatives with promising antimicrobial, antimalarial, and anticancer activities.[2] Several synthesized compounds have shown moderate to high antimalarial activity with IC50 values below 100 μM.[2] Furthermore, these derivatives have exhibited moderate to good antibacterial activity against various strains.[3]

While these findings are for the 7-chloroquinoline scaffold, they provide a strong impetus for investigating the antimicrobial potential of this compound derivatives. The structural modifications in the dihydroquinolinone core could lead to novel mechanisms of action or improved activity against resistant strains.

Experimental Protocols

General Synthesis of 7-Chloroquinoline Derivatives

A common synthetic route to various 7-chloroquinoline derivatives involves the nucleophilic substitution of 4,7-dichloroquinoline.

Protocol: General Procedure for Synthesis of 1-(7-chloroquinolin-4-yl) derivatives [2]

  • Step 1: Reaction Setup. Mix 4,7-dichloroquinoline (0.01 mol) with the appropriate amine (0.01 mol) in ethanol (15 ml).

  • Step 2: Ultrasonic Irradiation. Reflux the mixture in an ultrasonic bath for 30 minutes at ambient temperature.

  • Step 3: Monitoring. Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Step 4: Work-up. Add chloroform (150 ml) as an organic solvent and wash the mixture with 1N NaOH (150 ml). Separate the organic layer.

  • Step 5: Purification. Dry the organic layer, concentrate it, and purify the product as needed.

Antitumor Activity Evaluation

The antitumor activity of synthesized compounds is typically evaluated against a panel of human cancer cell lines.

Protocol: Determination of Antitumor Activity against MCF-7, HCT-116, and Hela cell lines [2]

  • Cell Culture. Maintain the selected cancer cell lines (e.g., MCF-7, HCT-116, Hela) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment. Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Assay. After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan.

  • Data Analysis. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its significance in medicinal chemistry, primarily through its contribution to the development of Aripiprazole. This technical guide has illuminated the multifaceted biological activities associated with this core and its derivatives, extending beyond CNS applications to potential roles in oncology and infectious diseases.

The future of research on this scaffold is promising. Further exploration of substitutions at the C3 and N1 positions of the dihydroquinolinone ring is warranted to develop novel compounds with enhanced potency and selectivity for various biological targets. Elucidating the precise mechanisms of action and identifying the specific signaling pathways modulated by these new derivatives will be crucial for their translation into next-generation therapeutics. The continued application of both traditional and modern synthetic methodologies, coupled with advanced biological screening techniques, will undoubtedly unlock the full therapeutic potential of this versatile chemical entity.

References

  • Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
  • Novotna, K., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]
  • Dave, C. G., & Shah, P. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

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The 7-Chloro-3,4-dihydroquinolin-2(1H)-one Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Privileged Scaffold

Part 1: The Quinolinone Core in Antipsychotic Drug Design: The Aripiprazole Story

The most profound impact of 7-Chloro-3,4-dihydroquinolin-2(1H)-one on modern medicine is its role as a key building block in the synthesis of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2]

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Aripiprazole

The journey from this compound to aripiprazole involves a crucial multi-step synthesis. The foundational step is the alkylation of the related precursor, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, to introduce a linker chain. This is typically achieved by reacting it with a dihaloalkane, such as 1,4-dibromobutane or 1-chloro-4-bromobutane, in the presence of a base. This reaction yields an intermediate, for instance, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[1][3][4] This intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine through an N-alkylation reaction to form the final aripiprazole molecule.[1][5]

G cluster_synthesis Aripiprazole Synthesis Pathway 7_hydroxy 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one intermediate 7-(4-Bromobutoxy)-3,4- dihydro-2(1H)-quinolinone 7_hydroxy->intermediate Alkylation linker 1,4-Dibromobutane aripiprazole Aripiprazole intermediate->aripiprazole N-Alkylation Coupling piperazine 1-(2,3-Dichlorophenyl) piperazine

Caption: Generalized synthetic pathway to aripiprazole.

Mechanism of Action: A Paradigm Shift in Psychopharmacology

Aripiprazole's therapeutic efficacy stems from its unique and complex mechanism of action, which sets it apart from earlier antipsychotics. It is classified as a dopamine D2 receptor partial agonist.[6][7][8] This means it acts as a "dopamine system stabilizer."[8][9]

  • In areas of high dopaminergic activity (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia which is associated with positive symptoms, aripiprazole acts as a functional antagonist, reducing dopamine's effect and mitigating these symptoms.[6][8][9]

  • In areas of low dopaminergic activity (hypodopaminergic states), such as the mesocortical pathway, which is linked to negative and cognitive symptoms, aripiprazole acts as a functional agonist, increasing dopaminergic activity towards a normal level.[6][8]

This dual action is a direct result of its partial agonism at the D2 receptor. It binds with high affinity but has lower intrinsic activity than the endogenous neurotransmitter, dopamine.[8][9]

Beyond its effects on the dopamine system, aripiprazole also interacts with various serotonin receptors. It is a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[7][10] This multi-receptor engagement is believed to contribute to its overall therapeutic profile, including its efficacy against a broad range of symptoms and its relatively low incidence of extrapyramidal side effects and hyperprolactinemia compared to other antipsychotics.[6][10]

G cluster_moa Aripiprazole's Mechanism of Action aripiprazole Aripiprazole d2_receptor Dopamine D2 Receptor aripiprazole->d2_receptor Partial Agonist 5ht1a_receptor Serotonin 5-HT1A Receptor aripiprazole->5ht1a_receptor Partial Agonist 5ht2a_receptor Serotonin 5-HT2A Receptor aripiprazole->5ht2a_receptor Antagonist therapeutic_effects Therapeutic Effects (Antipsychotic, Anxiolytic) d2_receptor->therapeutic_effects 5ht1a_receptor->therapeutic_effects 5ht2a_receptor->therapeutic_effects

Caption: Multi-receptor engagement of aripiprazole.

Part 2: Expanding the Therapeutic Horizon: Derivatives of the 7-Chloroquinoline Scaffold

The inherent versatility of the 7-chloroquinoline core has spurred extensive research into its derivatization for a range of other therapeutic applications.

Anticancer Potential

A growing body of evidence highlights the potent anticancer activity of various 7-chloroquinoline derivatives. These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines.

Quantitative Data on Anticancer Activity of 7-Chloroquinoline Derivatives

Compound TypeCancer Cell LineIC50 / GI50 (µM)Reference
7-Chloroquinoline-Thioxopyrimidinone DerivativeMCF-7 (Breast)7.54[11]
7-Chloroquinoline-Thioxopyrimidinone DerivativeHCT-116 (Colon)21.41[11]
7-Chloroquinoline-Thiazoleacetic Acid DerivativeMCF-7 (Breast)12.99[12]
7-Chloroquinoline Hydrazone DerivativeSR (Leukemia)Submicromolar (as low as 0.12)[13]
7-Chloro-(4-thioalkylquinoline) DerivativeCCRF-CEM (Leukemia)0.55 - 2.74[14]
Amino Acid Derivative of 7-ChloroquinolineA2780 (Ovarian)2.81[15]

The proposed mechanisms of action for these anticancer derivatives are diverse and include the induction of apoptosis and cell cycle arrest.[12] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in human bladder cancer cells.

Antimalarial and Antimicrobial Applications

The 7-chloroquinoline scaffold is historically significant in the fight against malaria, with chloroquine being a cornerstone of treatment for decades.[16] Research continues to leverage this core structure to develop new agents that can overcome growing drug resistance. Novel 7-chloroquinoline derivatives have shown potent antimalarial activity against Plasmodium falciparum, with some compounds exhibiting IC50 values in the low micromolar and even submicromolar range.[11][12][16]

In addition to their antimalarial properties, various derivatives have demonstrated promising antibacterial and antifungal activity.[11][17][18][19][20]

Quantitative Data on Antimalarial and Antimicrobial Activity

Compound TypeOrganismActivity MetricValueReference
7-Chloroquinoline-Thioxopyrimidinone DerivativePlasmodium falciparumIC5011.92 µM[11][21]
7-Chloroquinoline-Thiazoleacetic Acid DerivativePlasmodium falciparumIC500.64 µM[12]
7-Chloroquinoline DerivativeEscherichia coliInhibition Zone12.00 mm[18][19]
7-Chloroquinoline DerivativeStaphylococcus aureusInhibition Zone11.00 mm[18][19]
7-Chloroquinoline Sulphonamide DerivativeAspergillus nigerInhibition Zone28 mm[20]

Part 3: Methodologies and Experimental Protocols

The exploration of the therapeutic potential of this compound derivatives relies on robust and reproducible experimental methodologies.

General Synthesis of 7-Chloroquinoline Derivatives

A common strategy for synthesizing novel derivatives involves the nucleophilic substitution of the chlorine atom at the 4-position of a 4,7-dichloroquinoline precursor with various amines, thiols, or other nucleophiles.[11][21][22] The reaction conditions, such as solvent, temperature, and the use of catalysts, are optimized to achieve the desired product in high yield. Advanced techniques like ultrasound irradiation have been employed to facilitate these reactions, often leading to shorter reaction times and improved yields.[11][21]

Step-by-Step Generalized Synthesis Protocol:

  • Reactant Preparation: Dissolve the 4,7-dichloroquinoline precursor in a suitable solvent (e.g., ethanol).

  • Nucleophile Addition: Add the desired nucleophile (e.g., a substituted amine or thiol) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture, potentially with the aid of ultrasound irradiation, for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Product Isolation: Cool the reaction mixture and isolate the crude product, often by precipitation in ice water followed by filtration.

  • Purification: Purify the product using techniques such as recrystallization from an appropriate solvent or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using analytical methods like NMR, IR spectroscopy, and mass spectrometry.

In Vitro Cytotoxicity Screening: The MTT Assay

A fundamental method for evaluating the anticancer potential of new compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[23][24][25]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Test Compound (Serial Dilutions) seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Metabolically Active Cells Reduce MTT to Formazan add_mtt->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Dopamine D2 Receptor Binding Assay

To characterize the interaction of potential antipsychotic compounds with their primary target, receptor binding assays are employed. These assays quantify the affinity of a compound for a specific receptor, such as the dopamine D2 receptor.[26][27][28]

General Principles of a Competitive Binding Assay:

  • Preparation: A source of the D2 receptor (e.g., cell membranes from cells overexpressing the receptor) is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled or fluorescently labeled ligand that is known to bind to the D2 receptor, along with varying concentrations of the unlabeled test compound.

  • Competition: The test compound competes with the labeled ligand for binding to the D2 receptor.

  • Separation: The receptor-bound ligand is separated from the unbound ligand.

  • Quantification: The amount of labeled ligand bound to the receptor is measured.

  • Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.

Conclusion and Future Directions

This compound has firmly established its significance in medicinal chemistry, not as a therapeutic agent in its own right, but as a foundational element for the creation of innovative drugs. Its role in the synthesis of the atypical antipsychotic aripiprazole has already had a major impact on the treatment of severe mental health conditions. The continued exploration of its derivatives is revealing a wealth of therapeutic possibilities, from potent anticancer agents to novel treatments for infectious diseases. The adaptability of the 7-chloroquinoline scaffold, combined with an ever-expanding toolkit of synthetic and screening methodologies, ensures that it will remain a focal point of drug discovery efforts for the foreseeable future. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, while minimizing off-target effects, thereby paving the way for the next generation of targeted therapies.

References

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  • De Deurwaerdère, P., & Di Giovanni, G. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(5), 587-604. [Link]
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  • Charris, J., Martínez, H., Riggione, F., Sanoja, C., Urdaneta, N., Larionov, O., ... & Piras, S. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(7), 2100002. [Link]
  • D'Alessandro, S., Corbett, Y., Parapini, S., Scaccabarozzi, D., Taramelli, D., & Basilico, N. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 24(18), 3249. [Link]
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). [Link]
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  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • de Farias, A. C. A., de Oliveira, B. G., da Silva, A. L., de Moraes, J. O., & de Oliveira, R. N. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31, 1459-1469. [Link]
  • Gebrechristos, S., Endale, M., & Akuma, A. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021. [Link]
  • Gebrechristos, S., Endale, M., & Akuma, A. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • Li, J., Wang, Y., Zhang, Y., & Liu, Y. (2015). Synthesis and preliminary evaluation of the antitumor activity of 4-substituted-7-chloroquinoline derivatives. Chinese Journal of New Drugs, 24(1), 74-77. [Link]
  • Aslanturk, O. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our lives. IntechOpen. [Link]
  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
  • Janeba, Z., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3241. [Link]
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7-Chloro-3,4-dihydroquinolin-2(1H)-one as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: A Keystone Intermediate in Modern Drug Discovery

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic scaffold serves as a crucial building block for a variety of biologically active molecules, most notably as a key intermediate in the synthesis of central nervous system (CNS) agents. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, synthesis methodologies, chemical reactivity, and applications in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important research chemical.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol. The constrained lactam structure provides a stable framework for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules. The introduction of a chlorine atom at the 7-position, as in this compound, modulates the electronic properties of the aromatic ring and provides a handle for further synthetic transformations, making it a versatile intermediate for creating diverse chemical libraries. This guide will delve into the technical details of this compound, highlighting its importance as a foundational element in the synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 14548-50-6
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance White to off-white solidGeneral knowledge
Boiling Point 345 °C
Storage Conditions Sealed in a dry, cool, and well-ventilated place (Room Temperature or 2-8°C)
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogs.

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~8.0-9.0br s-
H-5~7.2-7.3d~8.0
H-6~7.1-7.2dd~8.0, ~2.0
H-8~6.8-6.9d~2.0
C4-H₂~2.9-3.0t~7.0
C3-H₂~2.6-2.7t~7.0

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (C2)~170-172
C-8a~138-140
C-7~130-132
C-5~128-130
C-4a~126-128
C-6~124-126
C-8~115-117
C-4~39-41
C-3~30-32

The IR spectrum will be characterized by the following key absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3200-3300Amide N-H stretching
C-H Stretch (Aromatic)3000-3100Aromatic C-H stretching
C-H Stretch (Aliphatic)2850-2950Aliphatic C-H stretching
C=O Stretch1670-1690Amide I band (carbonyl)
C=C Stretch (Aromatic)1590-1610Aromatic ring stretching
C-Cl Stretch700-800Carbon-chlorine stretching

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the M⁺ peak.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established methods for constructing the dihydroquinolinone core. A common and reliable strategy involves the cyclization of a suitable N-arylpropiolamide or N-arylacrylamide precursor.

Representative Synthesis Workflow

A plausible and scalable synthesis route starts from 3-chloroaniline and proceeds through an acylation followed by an intramolecular Friedel-Crafts reaction.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 A 3-Chloroaniline B N-(3-chlorophenyl)acrylamide A->B Acylation C This compound B->C Intramolecular Friedel-Crafts Cyclization R1 Acryloyl chloride, Base R2 Polyphosphoric acid (PPA) or AlCl₃, Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methodologies for similar transformations.

Step 1: Synthesis of N-(3-chlorophenyl)acrylamide

  • To a stirred solution of 3-chloroaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-chlorophenyl)acrylamide, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Add N-(3-chlorophenyl)acrylamide (1.0 eq) to polyphosphoric acid (PPA) or a mixture of a Lewis acid like aluminum chloride (AlCl₃) in a high-boiling inert solvent.

  • Heat the mixture to 100-140 °C for several hours, with reaction progress monitored by TLC. The strong acid facilitates the intramolecular cyclization onto the aromatic ring.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid, and then washed with a cold solvent (e.g., ethanol or diethyl ether).

  • The crude this compound can be further purified by recrystallization to afford the final product.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered around the amide nitrogen, the active methylene groups at C3 and C4, and the aromatic ring.

Key Reaction Pathways

Reactivity_Diagram Core 7-Chloro-3,4-dihydro- quinolin-2(1H)-one N_Alkylation N-Alkylated Derivatives Core->N_Alkylation Alkylation (e.g., R-X, Base) Aromatic_Sub Further Aromatic Substitution Core->Aromatic_Sub Electrophilic Aromatic Substitution (e.g., Nitration) C3_Functionalization C3-Functionalized Derivatives Core->C3_Functionalization Condensation/Alkylation at C3 (e.g., with Aldehydes)

An In-depth Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffolding of Significance

In the vast landscape of heterocyclic chemistry, the quinolinone core stands as a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been cultivated. Among its many derivatives, 7-Chloro-3,4-dihydroquinolin-2(1H)-one has emerged as a molecule of considerable interest, not as an end product, but as a crucial building block in the synthesis of high-value pharmaceutical agents. Its deceptively simple structure, a dihydroquinolinone core bearing a single chlorine atom at the 7-position, belies a rich history of chemical exploration and a pivotal role in modern drug development. This technical guide will provide an in-depth exploration of the discovery, history, and synthetic evolution of this important chemical entity, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The Genesis of a Scaffold: Early Explorations into Dihydroquinolinones

While the precise first synthesis of this compound is not prominently documented in readily available contemporary literature, its conceptual origins can be traced back to the broader exploration of quinoline and its derivatives in the late 19th and early 20th centuries. The fundamental dihydroquinolinone structure was accessible through various classical organic reactions. One of the earliest and most fundamental methods for the synthesis of the parent 3,4-dihydroquinolin-2(1H)-one is the intramolecular Friedel-Crafts reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction, discovered by Charles Friedel and James Crafts in 1877, provided a viable pathway to cyclize appropriately substituted phenylpropanamides.[2]

The historical synthesis of the 7-chloro derivative likely followed a similar strategic approach. The logical precursor would be a 3-(3-chlorophenyl)propionamide or a related derivative. The intramolecular cyclization, typically promoted by a strong Lewis acid such as aluminum chloride, would then forge the heterocyclic ring system. The chlorine substituent on the aniline precursor would direct the cyclization to afford the 7-chloro isomer.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is paramount for its application in synthesis. This compound is a stable, crystalline solid at room temperature.

PropertyValueReference
Molecular Formula C₉H₈ClNO[4]
Molecular Weight 181.62 g/mol [4]
CAS Number 14548-50-6[4]
Boiling Point 345°C[4]
Storage 2-8°C[4]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 10.1 (s, 1H, NH), 7.2-7.4 (m, 3H, Ar-H), 2.8 (t, 2H, CH₂), 2.4 (t, 2H, CH₂).

  • ¹³C NMR (CDCl₃): δ 169.5, 138.0, 129.0, 128.5, 127.0, 126.0, 116.0, 31.0, 25.0.

  • Mass Spectrum (EI): m/z 181 (M+), 153, 118.

  • Infrared (KBr, cm⁻¹): 3200-3400 (N-H stretch), 1680 (C=O stretch, amide), 1600, 1480 (aromatic C=C stretch), 820 (C-Cl stretch).

Synthetic Methodologies: A Journey of Refinement

The synthesis of this compound and its analogs has evolved significantly from the early, often harsh, conditions of classical organic chemistry to more refined and efficient modern methods.

Classical Approach: Intramolecular Friedel-Crafts Acylation

The foundational method for constructing the dihydroquinolinone core relies on the intramolecular Friedel-Crafts acylation of N-aryl-β-halopropionamides.[1][2][3] This reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism:

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization reactant1 3-(3-Chlorophenyl)propionyl chloride acylium Acylium Ion Intermediate reactant1->acylium Coordination & Chloride Abstraction lewis_acid AlCl₃ lewis_acid->reactant1 acylium_ion Acylium Ion acylium->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Attack aromatic_ring Aromatic Ring (nucleophile) aromatic_ring->sigma_complex sigma_complex2 Sigma Complex sigma_complex->sigma_complex2 product This compound sigma_complex2->product Deprotonation & Ring Closure

Figure 1: Intramolecular Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

  • Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane or nitrobenzene.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-(3-chlorophenyl)propionyl chloride (1.0 equivalent) in the same solvent to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of ice-cold water, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Modern Synthetic Approaches

While the Friedel-Crafts reaction remains a viable method, contemporary organic synthesis has introduced milder and more versatile approaches to the dihydroquinolinone scaffold. These include transition-metal-catalyzed cyclizations and other innovative strategies that offer improved functional group tolerance and reaction efficiency.

The Pivotal Role in Drug Discovery: A Gateway to Aripiprazole

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Aripiprazole, an atypical antipsychotic medication. Aripiprazole is used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.

The synthesis of Aripiprazole typically involves the N-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is often prepared from this compound via a nucleophilic aromatic substitution reaction to replace the chlorine atom with a hydroxyl group.

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis start 7-Chloro-3,4-dihydro- quinolin-2(1H)-one intermediate 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one start->intermediate Nucleophilic Aromatic Substitution (e.g., NaOH) final_product Aripiprazole intermediate->final_product N-Alkylation with Dichlorophenylpiperazine side chain

Figure 2: Synthetic Pathway from this compound to Aripiprazole.

Conclusion: An Enduring Legacy in Medicinal Chemistry

From its probable origins in the foundational principles of Friedel-Crafts chemistry to its indispensable role in the modern pharmaceutical landscape, this compound exemplifies the enduring importance of fundamental chemical scaffolds. Its history is a testament to the continuous evolution of synthetic methodology and the profound impact that seemingly simple molecules can have on the development of life-changing medicines. As medicinal chemistry continues to advance, the strategic derivatization of such core structures will undoubtedly remain a cornerstone of innovation, paving the way for the discovery of new therapeutic agents.

References

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8685-8715.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 823-831.
  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.
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  • Creation Of Thio and Selenocyanate Derivatives of 4-quinolone via Regioselective C-H Bond Functionalization Under Ambient Conditions - Supporting Information. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
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  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 9385934.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie, 61(8), 745-749.
  • NIST WebBook. (n.d.). Quinoline, 4,7-dichloro-.
  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1h)-quinolinone and the use in aripiprazole preparation thereof.
  • Oxford Academic. (2007). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 31(1), 1-28.
  • LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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The Strategic Core: A Technical Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a pivotal heterocyclic scaffold in medicinal chemistry. We will explore its synthesis, chemical characteristics, and its crucial role as a building block for a diverse range of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the therapeutic potential of the quinoline framework.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 7-position and the saturation of the C3-C4 bond to form the 3,4-dihydroquinolin-2(1H)-one structure creates a versatile and synthetically accessible intermediate. This core, this compound, serves as a key starting material for the development of a wide array of therapeutic agents, including those with applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[2] Its structure allows for facile derivatization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Boiling Point 345°C
Storage 2-8°C
CAS Number 14548-50-6

Synthesis of this compound: A Methodological Overview

While various methods exist for the synthesis of dihydroquinolin-2(1H)-ones, a common and effective approach involves the cyclization of α,β-unsaturated N-arylamides.[3] This can be achieved through several catalytic strategies, including electrophilic cyclization and radical-initiated cyclization.[3]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized through an intramolecular cyclization of a suitable N-(chlorophenyl)acrylamide precursor. This approach offers good control over the regiochemistry of the final product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 3-Chloroaniline intermediate N-(3-Chlorophenyl)acrylamide reactant1->intermediate Acylation reactant2 Acryloyl chloride reactant2->intermediate product This compound intermediate->product Intramolecular Friedel-Crafts Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(3-Chlorophenyl)acrylamide

  • To a stirred solution of 3-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add triethylamine (1.1 eq).

  • Slowly add acryloyl chloride (1.05 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-chlorophenyl)acrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a stirred solution of N-(3-chlorophenyl)acrylamide (1.0 eq) in a suitable solvent (e.g., nitrobenzene or dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a strong protic acid like polyphosphoric acid (PPA) in excess.

  • Heat the reaction mixture to a temperature between 80-120°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

The Role of this compound as a Pharmaceutical Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

G cluster_core Core Intermediate cluster_derivatives Therapeutic Derivatives core This compound cns CNS Active Compounds (e.g., Antipsychotics, Antidepressants) core->cns Derivatization kinase Kinase Inhibitors core->kinase Derivatization receptor Receptor Modulators core->receptor Derivatization

Sources

An In-Depth Technical Guide to the Mechanistic Theories of Bioactive Compounds Derived from the 7-Chloro-3,4-dihydroquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate remarkable versatility, serving as foundational structures for a multitude of therapeutic agents across different disease areas. These are often referred to as "privileged structures." 7-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-50-6; Formula: C₉H₈ClNO) is a quintessential example of such a scaffold.[1] While not biologically active in its own right, this dihydroquinolinone core is a critical synthetic intermediate used to build a diverse portfolio of potent and specific drug candidates.[1]

This technical guide will provide an in-depth exploration of the mechanism of action theories for several classes of bioactive compounds derived from the this compound core. We will dissect its application in developing therapeutics for central nervous system (CNS) disorders, oncology, and infectious diseases, providing field-proven insights into the experimental choices and protocols that validate these mechanistic claims.

Part I: The Quinolinone Scaffold in Central Nervous System Drug Discovery

The rigid, bicyclic structure of the quinolinone core provides an ideal platform for the spatial orientation of pharmacophoric elements, making it a mainstay in the development of CNS-active agents. Its derivatives have been successfully developed into antipsychotics and are actively being investigated for the treatment of neurodegenerative diseases.

Aripiprazole: A Dopamine-Serotonin System Stabilizer

Perhaps the most prominent therapeutic agent derived from a quinolinone core is Aripiprazole, a third-generation atypical antipsychotic.[2] It is synthesized using a key intermediate, 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, which is prepared from a precursor related to our core scaffold.[3]

Mechanism of Action: Aripiprazole's efficacy is not based on simple receptor blockade but on a nuanced "dopamine-serotonin system stabilizer" activity.[4] This is achieved through a unique pharmacological profile:

  • Dopamine D2 Receptor Partial Agonism: Unlike first-generation antipsychotics that are full D2 antagonists, aripiprazole is a partial agonist.[2] In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in psychosis, it acts as a functional antagonist, reducing receptor activation and mitigating positive symptoms.[1] Conversely, in areas with low dopamine (hypodopaminergic states), like the mesocortical pathway, it provides sufficient stimulation to improve negative and cognitive symptoms.[1]

  • Serotonin 5-HT1A Receptor Partial Agonism: This action is believed to contribute to its anxiolytic and antidepressant effects, making it a useful adjunct therapy for major depressive disorder.

  • Serotonin 5-HT2A Receptor Antagonism: Similar to other atypical antipsychotics, this activity helps reduce the risk of extrapyramidal side effects (motor control issues) that are common with older antipsychotics.[5]

This multi-receptor modulation allows aripiprazole to stabilize the dopamine and serotonin systems, providing a broader therapeutic window and a more favorable side-effect profile compared to pure antagonists.[4][6]

Aripiprazole_Synthesis_Pathway Core 7-Hydroxy-3,4-dihydro quinolin-2(1H)-one Intermediate1 7-(4-chlorobutoxy)-3,4-dihydro- quinolin-2(1H)-one Core->Intermediate1 Alkylation with 1-bromo-4-chlorobutane Aripiprazole Aripiprazole Intermediate1->Aripiprazole N-Alkylation DCP 1-(2,3-Dichlorophenyl) piperazine DCP->Aripiprazole PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Recruits & Activates Inhibitor Quinolinone Derivative Inhibitor->PI3K INHIBITION PDK1 PDK1 PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chloroquine_MOA cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Lysis Parasite Lysis Heme->Lysis Accumulation Leads to Chloroquine Chloroquine Chloroquine->Heme Binds to CQ_Heme Chloroquine-Heme Complex (Toxic) CQ_Heme->Hemozoin Blocks Polymerization CQ_Heme->Lysis Accumulation Leads to

Fig 3: Mechanism of action of Chloroquine in the malaria parasite.
Modern Derivatives and Antimicrobial Applications

Widespread resistance to chloroquine has necessitated the development of new antimalarials. Researchers are modifying the 7-chloroquinoline scaffold to create compounds that can evade resistance mechanisms. Beyond malaria, derivatives have also demonstrated promising antifungal and antibacterial activity, expanding the therapeutic potential of this chemical class.

[7]#### 3.3 Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-Based)

The SYBR Green I assay is a sensitive, high-throughput method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

[8][9]Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Mature red blood cells are anucleated, so the dye will only bind to the DNA of the malaria parasites within them. The fluorescence intensity is directly proportional to the number of viable parasites.

[10]Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or W2 strains) in human red blood cells.

  • Drug Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compounds.

  • Assay Initiation: Add parasitized red blood cells (at ~0.5% parasitemia and 2% hematocrit) to each well of the drug plate. Include parasite-only wells (positive control) and wells with uninfected red blood cells (negative control).

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber with a specific gas mixture (e.g., 5% O₂, 5% CO₂, 90% N₂) at 37°C. 5[9]. Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Transfer the contents of the assay plate to a new plate and add the lysis buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Subtract the background fluorescence from the uninfected red blood cell controls. Calculate the percent inhibition of parasite growth relative to the drug-free controls. Plot the data to determine the IC50 value for each compound.

[11]***

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a privileged scaffold that has given rise to a wealth of biologically active compounds. Its derivatives have been successfully translated into life-saving and life-improving therapies, from the antipsychotic Aripiprazole to the foundational antimalarial Chloroquine.

The ongoing exploration of this scaffold continues to yield promising candidates in oncology and neurodegenerative disease. The key to future success lies in leveraging structure-activity relationship (SAR) studies to refine the scaffold, enhancing potency against specific targets while minimizing off-target effects. As our understanding of disease biology deepens, so too will our ability to rationally design the next generation of therapeutics from this versatile and enduring molecular framework.

References

  • Aripiprazole - Wikipedia. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). The Psychopharmacology Hub.
  • Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. (n.d.). Psychopharmacology Institute.
  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (2021). CNS Drugs.
  • Chloroquine - Wikipedia. (n.d.).
  • PI3K/Akt signalling pathway and cancer. (2004). Cancer Treatment Reviews.
  • Mechanism of Action of Aripiprazole. (2016, July 9). Psychopharmacology Institute.
  • On the molecular mechanism of chloroquine's antimalarial action. (1995). Proceedings of the National Academy of Sciences.
  • PI3K/Akt/mTOR pathway - Wikipedia. (n.d.).
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers.
  • What is the mechanism of Chloroquine Phosphate? (2024, July 17). Patsnap Synapse.
  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (2021). ResearchGate.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2018). Molecules.
  • MTT (Assay protocol). (2023, February 27). Protocols.io.
  • The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. (2010). The American Journal of Tropical Medicine and Hygiene.
  • Chloroquine Mechanism of action. (2020, August 29). YouTube.
  • Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD.
  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. (2005). Antimicrobial Agents and Chemotherapy.
  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. (2005). ASM Journals.
  • Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates. (2023, October 5). MalariaWorld.

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one from m-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic route commencing from m-chloroaniline. The methodology involves an initial acylation to form an N-aryl propanamide intermediate, followed by an intramolecular Friedel-Crafts cyclization. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, and critical safety considerations.

Introduction and Strategic Overview

The dihydroquinolinone core is a privileged structure found in numerous biologically active compounds and pharmaceutical agents. Its rigid, bicyclic framework serves as an excellent scaffold for developing novel therapeutics. The target molecule, this compound, is a key intermediate used in the synthesis of various compounds, including antipsychotic agents like Aripiprazole.[1][2]

The synthetic strategy presented here is a classic and reliable approach that leverages fundamental organic reactions. The overall transformation is achieved in two distinct, high-yielding steps:

  • N-Acylation: The primary amine of m-chloroaniline is acylated using 3-chloropropionyl chloride. This reaction forms the crucial intermediate, N-(3-chlorophenyl)-3-chloropropanamide.

  • Intramolecular Friedel-Crafts Cyclization: The N-acyl intermediate is then induced to cyclize in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target dihydroquinolinone ring system.

This approach is favored for its efficiency and the relative accessibility of the starting materials.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acylation of m-Chloroaniline

This reaction is a nucleophilic acyl substitution. The nitrogen atom of the m-chloroaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the amide bond. A tertiary amine base, such as triethylamine, is typically added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Step 2: Intramolecular Friedel-Crafts Cyclization

This key ring-forming step is a classic example of an intramolecular Friedel-Crafts acylation.[3][4] The mechanism proceeds through several stages:

  • Activation: The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of the amide. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and forming an acylium ion or a highly reactive acylium-like complex.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the m-chloroaniline moiety then acts as a nucleophile, attacking the activated carbonyl carbon. The directing effects of the substituents on the ring guide this cyclization. The amide group is an ortho, para-director, while the chlorine atom is a deactivating but also an ortho, para-director. The cyclization occurs at the position para to the chlorine atom and ortho to the amide-bearing nitrogen, which is sterically and electronically favored.

  • Rearomatization: The resulting intermediate, a cyclohexadienyl cation (or arenium ion), loses a proton to restore the aromaticity of the benzene ring.[4]

  • Catalyst Complexation: The product, this compound, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This necessitates the use of at least a stoichiometric amount of the catalyst. An aqueous workup is required to hydrolyze this complex and isolate the final product.

Experimental Workflow and Visualization

The overall synthetic pathway is summarized in the workflow diagram below.

G start m-Chloroaniline reagent1 3-Chloropropionyl chloride Triethylamine, DCM intermediate N-(3-chlorophenyl)-3-chloropropanamide reagent1->intermediate Step 1: N-Acylation reagent2 Aluminum Chloride (AlCl₃) Heat product This compound reagent2->product Step 2: Intramolecular Friedel-Crafts Cyclization

Figure 1. Synthetic workflow for this compound.

Detailed Synthesis Protocol

Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. m-Chloroaniline is toxic and a suspected carcinogen. 3-Chloropropionyl chloride is corrosive and a lachrymator. Aluminum chloride reacts violently with water and releases HCl gas.

Part A: Synthesis of N-(3-chlorophenyl)-3-chloropropanamide

Materials:

  • m-Chloroaniline (12.75 g, 100 mmol)

  • 3-Chloropropionyl chloride (14.0 g, 110 mmol, 1.1 eq)

  • Triethylamine (12.1 g, 16.7 mL, 120 mmol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (250 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add m-chloroaniline (12.75 g) and anhydrous dichloromethane (250 mL). Stir until fully dissolved.

  • Add triethylamine (16.7 mL) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add 3-chloropropionyl chloride (14.0 g) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), and finally brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure intermediate product.

Part B: Synthesis of this compound

Materials:

  • N-(3-chlorophenyl)-3-chloropropanamide (from Part A, e.g., 21.8 g, 100 mmol)

  • Aluminum chloride (AlCl₃), anhydrous (26.7 g, 200 mmol, 2.0 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous (200 mL)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (26.7 g) and anhydrous DCM or DCE (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the N-(3-chlorophenyl)-3-chloropropanamide (21.8 g) portion-wise over 30 minutes, keeping the temperature below 10 °C. HCl gas will evolve.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 40 °C for DCM, 83 °C for DCE) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (approx. 400 g) and concentrated HCl (50 mL) with vigorous stirring. Caution: This is a highly exothermic quench.

  • Continue stirring until the solid complex has fully decomposed and two clear layers are formed.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product is typically a solid. Purify by recrystallization from ethanol or isopropanol to afford this compound as a crystalline solid.

Data Summary and Characterization

The following table summarizes the key parameters for this synthetic protocol. Yields are representative and may vary based on experimental conditions and purification efficiency.

ParameterStep 1: N-AcylationStep 2: Cyclization
Primary Reactant m-ChloroanilineN-(3-chlorophenyl)-3-chloropropanamide
Key Reagent 3-Chloropropionyl chlorideAluminum Chloride (AlCl₃)
Stoichiometry 1.1 eq (acyl chloride)2.0 eq (AlCl₃)
Solvent Dichloromethane (DCM)Dichloromethane / DCE
Temperature 0 °C to Room Temp.Reflux
Reaction Time 2-3 hours4-6 hours
Typical Yield 85-95%70-85%

Characterization of this compound:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Confirm against literature values.

  • ¹H NMR: Protons of the aromatic ring and the two aliphatic CH₂ groups should show characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₈ClNO) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch (around 3200 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1660 cm⁻¹) should be visible.

References

  • PrepChem. (n.d.). Synthesis of 7-chloroquinaldine.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Google Patents. (n.d.). CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
  • RSC Publishing. (n.d.). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers.
  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
  • ResearchGate. (2021). Photoredox Cyclization of N -Arylacrylamides for Synthesis of Dihydroquinolinones.
  • ResearchGate. (2025). Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents, including compounds active in the central nervous system (CNS).[1] The purity, identity, and stability of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods are indispensable for its characterization during research, development, and quality control processes.[2]

This application note provides a comprehensive guide detailing a suite of orthogonal analytical techniques for the thorough characterization of this compound. We present detailed, field-proven protocols for chromatographic and spectroscopic methods, emphasizing not just the procedural steps but the underlying scientific rationale. This multi-technique approach ensures a self-validating system for unambiguous structural confirmation and purity assessment, aligning with the principles of modern drug development and regulatory expectations.

Physicochemical Properties Summary

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 14548-50-6[3][4]
Molecular Formula C₉H₈ClNO[3][4]
Molecular Weight 181.62 g/mol [3][4]
Boiling Point ~345°C[3]
Appearance Off-white to light yellow crystalline solidN/A

Chromatographic Purity and Identity Assessment

Chromatographic methods are the cornerstone for determining the purity of chemical intermediates by separating the main component from any related substances, isomers, or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like this compound. A C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, while a mobile phase gradient of a weak acid in water and an organic modifier (acetonitrile) allows for the effective elution and separation of the target compound from potential impurities with varying polarities.[5][6] UV detection is ideal due to the chromophoric nature of the quinolinone ring system.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: The TFA acts as an ion-pairing agent to improve peak shape and provides a slightly acidic pH to ensure the consistent protonation state of the analyte.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Data Interpretation: The primary output is a chromatogram. The identity of the compound is confirmed by matching the retention time of the main peak with that of a certified reference standard. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample (1 mg/mL in ACN:H2O) autosampler Inject Sample (10 µL) prep_sample->autosampler prep_mp_a Prepare Mobile Phase A (0.1% TFA in H2O) pump Gradient Pump prep_mp_a->pump prep_mp_b Prepare Mobile Phase B (0.1% TFA in ACN) prep_mp_b->pump column C18 Column (30°C) autosampler->column pump->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Integrate Peaks Calculate Area % Purity chromatogram->analysis

Caption: HPLC workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, it serves as an excellent orthogonal method to HPLC. It can detect volatile impurities from the synthesis (e.g., residual solvents) that may not be well-resolved by HPLC. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern, offering unambiguous identity confirmation.[7][8][9]

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

    • Rationale: This program starts at a temperature low enough to focus the analytes at the head of the column and ramps up to elute the high-boiling-point target compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Interpretation: The Total Ion Chromatogram (TIC) will show peaks corresponding to the different components of the sample. The mass spectrum of the major peak should be extracted and compared with a reference library or analyzed manually. The molecular ion peak (M⁺) should be observed at m/z 181 (for ³⁵Cl) and 183 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Dissolve Sample (1 mg/mL in DCM) injector Inject Sample prep_sample->injector gc_column GC Separation (Temp Program) injector->gc_column ms_detector MS Detection (EI, 70 eV) gc_column->ms_detector tic Generate TIC ms_detector->tic mass_spec Extract Mass Spectrum tic->mass_spec analysis Identify Molecular Ion Analyze Fragmentation mass_spec->analysis

Caption: GC-MS workflow for identity and volatile impurity analysis.

Spectroscopic Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. Together, they provide a complete "fingerprint" of the molecule's carbon-hydrogen framework.[10] For this compound, specific chemical shifts and coupling patterns are expected, which can be used for unambiguous confirmation.

Protocol: Sample Preparation for NMR

  • Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically included in the solvent by the manufacturer and is used to reference the chemical shift scale to 0 ppm.

Expected Spectral Data:

TechniqueExpected Chemical Shifts (δ, ppm) and MultiplicityAssignment
¹H NMR ~8.5-9.5 (broad singlet, 1H)NH (Amide proton)
~7.2-7.4 (doublet, 1H)Ar-H (C5-H)
~7.0-7.2 (doublet of doublets, 1H)Ar-H (C6-H)
~6.9-7.1 (doublet, 1H)Ar-H (C8-H)
~2.9-3.1 (triplet, 2H)-CH₂- (C4-H₂)
~2.6-2.8 (triplet, 2H)-CH₂- (C3-H₂)
¹³C NMR ~170C =O (Amide carbonyl)
~138Ar-C (C8a)
~135Ar-C -Cl (C7)
~128Ar-C H (C5)
~127Ar-C H (C6)
~125Ar-C (C4a)
~116Ar-C H (C8)
~31-C H₂- (C4)
~25-C H₂- (C3)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. The vibrational frequencies of bonds within the molecule are diagnostic. For this compound, the most characteristic peaks will be the N-H stretch and the C=O stretch of the cyclic amide (lactam) functional group.[11][12]

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3100N-H StretchAmide
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₂)
1660-1680 C=O Stretch (strong) Lactam (cyclic amide)
1600-1450C=C StretchAromatic Ring
~800-850C-Cl StretchAryl Halide

Comprehensive Characterization Logic

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. No single method provides all the necessary information. This orthogonal approach ensures the highest level of confidence in the material's identity, purity, and structure.

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained Analyte 7-Chloro-3,4-dihydro- quinolin-2(1H)-one HPLC HPLC GCMS GC-MS NMR NMR (¹H & ¹³C) IR IR Purity Purity & Impurity Profile HPLC->Purity Quantitative GCMS->Purity Volatiles MolWeight Molecular Weight GCMS->MolWeight Confirmatory Structure Connectivity & Structure NMR->Structure Definitive FuncGroups Functional Groups IR->FuncGroups Confirmatory Final Comprehensive Characterization Purity->Final MolWeight->Structure MolWeight->Final Structure->Final FuncGroups->Structure FuncGroups->Final

Caption: Orthogonal approach to comprehensive characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity and purity. The combination of high-resolution chromatographic separation (HPLC, GC-MS) with definitive spectroscopic structural analysis (NMR, IR) provides a complete and reliable dataset. The protocols and rationale outlined in this application note serve as a robust framework for researchers, scientists, and drug development professionals to implement effective quality control and characterization of this important pharmaceutical intermediate.

References

  • Mini Reviews in Medicinal Chemistry. (2021).
  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (n.d.).
  • Oriental Journal of Chemistry. (2001).
  • IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]
  • Novelty Journals. (2022).
  • PubChem - NIH. (n.d.). 7-Chloro-4-hydroxyquinoline. [Link]
  • Der Pharma Chemica. (2023).
  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • Google Patents. (n.d.). WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.
  • Semantic Scholar. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • Indian Academy of Sciences. (1984).
  • ResearchGate. (2014). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
  • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]
  • PubMed Central - NIH. (n.d.). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • ChemUniverse. (n.d.). This compound [P48272]. [Link]
  • SpectraBase. (n.d.). 7-Chloro-5-phenyl-3,4-dihydro-1H-pyrano[3,4-b]quinolin-1-one - MS (GC) - Spectrum. [Link]
  • Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • PubChem - NIH. (n.d.). 7-Chloroquinoline. [Link]
  • PubMed Central - NIH. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. [Link]
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone - NIST WebBook. [Link]
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. [Link]
  • Chemical Synthesis. (n.d.). 7-CHLORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE manufacturers and suppliers in india. [Link]
  • ResearchGate. (2015). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. [Link]
  • PubMed Central - NIH. (n.d.).
  • AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

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using 7-Chloro-3,4-dihydroquinolin-2(1H)-one as an intermediate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 7-Chloro-3,4-dihydroquinolin-2(1H)-one in Synthetic Chemistry

Introduction: The Versatility of a Privileged Scaffold

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a dihydroquinolinone core, serves as a privileged scaffold in the design of novel therapeutic agents. The strategic placement of a chlorine atom at the 7-position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of compounds targeting the central nervous system (CNS), as well as kinase inhibitors and receptor modulators.[1] Its utility is underscored by its structural relationship to key components of established pharmaceuticals, positioning it as a critical starting material for analog synthesis and library development.[1][2]

Physicochemical Properties and Safe Handling

A thorough understanding of the physical properties and safety requirements is paramount before utilizing this intermediate in any synthetic protocol.

Table 1: Physicochemical Data

Property Value Reference
CAS Number 14548-50-6 [3][4]
Molecular Formula C₉H₈ClNO [1][3]
Molecular Weight 181.62 g/mol [1][3]
Boiling Point ~345°C [1]
Appearance Off-white to light yellow solid -

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly sealed. |[3][5] |

Safety and Handling Precautions

As with many halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is required.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[6] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is typically synthesized through one of several established routes. A common and effective method involves the intramolecular Friedel-Crafts cyclization of an N-aryl-3-chloropropionamide precursor. Another approach is the selective reduction of the corresponding unsaturated quinolin-2(1H)-one, which can be achieved using various reducing agents, such as samarium(II) iodide.[7]

cluster_synthesis General Synthetic Pathways Precursor N-(Aryl)-3-halopropionamide Intermediate This compound Precursor->Intermediate Friedel-Crafts Cyclization (e.g., AlCl₃) Unsaturated 7-Chloroquinolin-2(1H)-one Unsaturated->Intermediate Selective Reduction (e.g., SmI₂)

Caption: Common synthetic routes to the dihydroquinolinone core.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in the reactivity of its C7-Cl bond. This site is ideal for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules through the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds by coupling an amine with an aryl halide.[8][9][10] This reaction is exceptionally valuable for synthesizing libraries of aniline derivatives from a common intermediate. The chloro-substituent at the 7-position of the dihydroquinolinone core is an excellent substrate for this transformation.

Causality in Protocol Design: The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized phosphine ligand, and a base.

  • Catalyst/Ligand System: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial as they accelerate this step and the subsequent reductive elimination, while preventing catalyst decomposition.[11][12]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the amine, forming the active nitrogen nucleophile for coordination to the palladium center.[10] The choice of base depends on the amine's pKa and the functional group tolerance of the substrates.

Start Combine Reactants: - this compound - Amine (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) Inert Purge with Inert Gas (e.g., N₂ or Ar) Start->Inert Heat Heat to Reaction Temp (e.g., 80-110 °C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolate 7-Amino Derivative Product Purify->Product Start Combine Reactants: - this compound - Boronic Acid (1.5 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Aqueous Base (e.g., 2M K₂CO₃) - Solvent (e.g., Dioxane) Inert Purge with Inert Gas (e.g., N₂ or Ar) Start->Inert Heat Heat to Reaction Temp (e.g., 90-100 °C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolate 7-Aryl Derivative Product Purify->Product

Sources

Application Note & Protocol: The Strategic Synthesis of Aripiprazole via a Halobutoxy-Quinolinone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a key synthetic pathway for Aripiprazole, an atypical antipsychotic agent. While the prompt specifies 7-Chloro-3,4-dihydroquinolin-2(1H)-one, established and widely-published synthetic routes for Aripiprazole predominantly utilize a different, yet structurally related, key intermediate: 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone . The chlorine (or bromine) atom is critically positioned on the terminal carbon of the butoxy side chain, not directly on the quinolinone ring. This document will therefore focus on the scientifically validated and industrially relevant synthesis that proceeds through this crucial intermediate, beginning with its precursor, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. We will dissect the strategic choices behind each step, providing detailed protocols and mechanistic insights essential for successful synthesis and process development.

Retrosynthetic Analysis: Deconstructing Aripiprazole

Aripiprazole is a complex molecule, but its synthesis can be simplified by identifying the key bond disconnection. The most logical and common retrosynthetic approach involves severing the ether-linked butoxy chain from the piperazine nitrogen. This N-alkylation strategy breaks the molecule into two primary building blocks: a quinolinone moiety with an activated four-carbon chain and a dichlorophenylpiperazine moiety.[1][2]

This strategic disconnection highlights the importance of preparing an electrophilic quinolinone derivative that can be efficiently coupled with the nucleophilic piperazine.

G Aripiprazole Aripiprazole Bond Key Disconnection (C-N Bond Formation) Aripiprazole->Bond Intermediate1 Intermediate 1 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone (Electrophile) Bond->Intermediate1 Intermediate2 Intermediate 2 1-(2,3-dichlorophenyl)piperazine (Nucleophile) Bond->Intermediate2 Precursor Precursor 7-hydroxy-3,4-dihydro-2(1H)-quinolinone Intermediate1->Precursor Alkylation

Caption: Retrosynthetic analysis of Aripiprazole.

Synthesis of the Key Electrophile: 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone

The synthesis begins with the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This precursor is a well-established starting material in Aripiprazole synthesis.[3][4][5] The goal is to introduce a four-carbon linker with a terminal leaving group (a halogen), which will later be displaced by the piperazine. While 1,4-dibromobutane is frequently cited, 1,4-dichlorobutane can also be used, leading to the chloro-intermediate.[2][3]

Causality Behind Experimental Choices:

  • Alkylating Agent: An excess of the dihaloalkane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) is used. This statistical control favors mono-alkylation of the phenolic hydroxyl group over potential N-alkylation of the lactam or a second O-alkylation to form a diether byproduct.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is employed. Its function is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the dihaloalkane. It is preferred over stronger bases like hydroxides, which could promote hydrolysis of the lactam ring or other side reactions in certain solvents.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are ideal.[1][2] They effectively dissolve the reactants and the base, facilitating the Sₙ2 reaction without interfering by solvating the nucleophile too strongly.

G cluster_0 Synthesis of 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone Reactant1 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Conditions Base (K₂CO₃) Solvent (DMF) Heat (e.g., 60°C) Reactant1->Conditions Reactant2 + 1,4-dihalobutane (e.g., Br-(CH₂)₄-Br) Reactant2->Conditions Product 7-(4-halobutoxy)-3,4-dihydro- 2(1H)-quinolinone Conditions->Product

Caption: O-alkylation of the quinolinone precursor.

Protocol 1: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This protocol is adapted from the foundational synthesis described in patents and literature.[2][3]

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq)

  • 1,4-dibromobutane (3.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.0-1.2 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Charge a clean, dry reaction vessel equipped with a stirrer and temperature control with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate, and DMF.

  • Stir the mixture to form a suspension.

  • Add 1,4-dibromobutane to the suspension.

  • Heat the reaction mixture to approximately 60-70°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into an equal volume of water to precipitate the product and dissolve inorganic salts.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a crystalline solid.[2][6]

ParameterTypical Value/ConditionPurpose / Rationale
Molar Ratio (Quinolinone:Dibromobutane) 1 : 3Statistical excess to favor mono-alkylation.
Base K₂CO₃ (1.0-1.2 eq)Deprotonates the phenol to form the active nucleophile.
Solvent DMF, AcetonitrileAprotic polar solvent to facilitate Sₙ2 reaction.
Temperature 60 - 70 °CProvides sufficient energy to overcome activation barrier.
Reaction Time 4 - 6 hoursTypical duration for reaction completion.
Typical Yield 80 - 90%Expected yield after purification.
Purity (Post-Recrystallization) >99% (by HPLC)High purity is critical for the subsequent step.

The Core Coupling Reaction: Final Assembly of Aripiprazole

This final step is a nucleophilic substitution (N-alkylation) that forms the complete Aripiprazole molecule. The secondary amine of 1-(2,3-dichlorophenyl)piperazine acts as the nucleophile, attacking the terminal carbon of the butoxy chain and displacing the halide.[1][7]

Causality Behind Experimental Choices:

  • Base: A base such as triethylamine (TEA) or potassium carbonate is essential to act as an acid scavenger. The reaction generates one equivalent of HBr or HCl, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

  • Catalyst (Optional but Recommended): Sodium iodide (NaI) is often added in catalytic or stoichiometric amounts when starting with a bromo- or chloro-intermediate. This initiates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide, which is a better leaving group. This significantly accelerates the reaction rate.[2][3]

  • Solvent and Temperature: Acetonitrile is a common solvent choice. The reaction is typically run at reflux temperature to ensure a reasonable reaction rate.[2][3]

G cluster_0 Final Synthesis of Aripiprazole Reactant1 7-(4-halobutoxy)-3,4-dihydro- 2(1H)-quinolinone Conditions Base (e.g., K₂CO₃, TEA) Catalyst (NaI) Solvent (Acetonitrile) Reflux Reactant1->Conditions Reactant2 + 1-(2,3-dichlorophenyl)piperazine Reactant2->Conditions Product Aripiprazole Conditions->Product

Caption: Final N-alkylation step to form Aripiprazole.

Protocol 2: Synthesis of Aripiprazole

This protocol describes the coupling of the bromo-intermediate with the piperazine moiety.[2][7][8]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1.0 eq)

  • 1-(2,3-dichlorophenyl)piperazine (1.0-1.5 eq)

  • Sodium Iodide (NaI) (catalytic to 2.0 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile

Procedure:

  • Charge a reaction vessel with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, sodium iodide, and acetonitrile.

  • Heat the suspension to reflux for approximately 30-60 minutes to facilitate the Finkelstein reaction (formation of the iodo-intermediate).

  • Cool the mixture slightly and add 1-(2,3-dichlorophenyl)piperazine and the base (triethylamine or potassium carbonate).

  • Heat the reaction mixture back to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.

  • Once complete, cool the reaction mixture and remove the solvent by evaporation under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent like chloroform or ethyl acetate.

  • Wash the organic solution sequentially with water and then brine to remove inorganic salts and the base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain crude Aripiprazole.

  • Purify the crude product by recrystallization from ethanol to yield Aripiprazole as a pure, white crystalline powder.[2]

ParameterTypical Value/ConditionPurpose / Rationale
Molar Ratio (Quinolinone:Piperazine) 1 : 1.1 - 1.5A slight excess of piperazine can help drive the reaction to completion.
Catalyst NaIIn situ generation of the more reactive alkyl iodide intermediate.
Base TEA, K₂CO₃ (≥1.0 eq)Neutralizes the H-X byproduct to keep the piperazine nucleophilic.
Solvent AcetonitrileAprotic polar solvent suitable for reflux conditions.
Temperature Reflux (~82 °C)Accelerates the rate of the Sₙ2 reaction.
Typical Yield 85 - 95%Expected yield after purification.
Purity (Final API) >99.5% (by HPLC)Meets pharmaceutical standards.

Overall Synthesis Workflow and Quality Control

The successful synthesis of pharmaceutical-grade Aripiprazole is contingent on rigorous process control at each stage. The purity of the intermediates directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API).[1]

G cluster_workflow Aripiprazole Synthesis Workflow Start 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Step1 O-Alkylation (Protocol 1) Start->Step1 Intermediate 7-(4-halobutoxy)-3,4-dihydro- 2(1H)-quinolinone Step1->Intermediate QC1 QC Check 1: Purity & Identity (HPLC, NMR) Intermediate->QC1 Step2 N-Alkylation (Protocol 2) QC1->Step2 End Aripiprazole API Step2->End QC2 QC Check 2: Purity, Polymorph (HPLC, XRD) End->QC2

Caption: Integrated workflow with critical quality control points.

Critical Quality Attributes:

  • Intermediate Purity: The purity of the 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone intermediate must be high to prevent the formation of difficult-to-remove side products in the final step. Recrystallization is a key unit operation for ensuring this purity.[8][9]

  • Final API Polymorph: Aripiprazole exists in multiple crystalline forms (polymorphs), which can affect its stability, solubility, and bioavailability. The final recrystallization step must be carefully controlled to consistently produce the desired polymorphic form.[10][11]

References

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2012). Mini-Reviews in Organic Chemistry.
  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025).
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole. (2007).
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (2007).
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025).
  • Synthesis and bioactivity of aripiprazole deriv
  • Classics in Chemical Neuroscience: Aripiprazole. (2017). PubMed Central.
  • Aripiprazole synthesis. (n.d.). ChemicalBook.
  • methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (2007).
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
  • New synthesis method of aripiprazole. (n.d.).
  • Optimization of aripiprazole synthesis. (2020).
  • Synthetic method for 3,4-dihydro-7-hydroxy-2(1H). (n.d.).
  • Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid. (n.d.).
  • The Crucial Role of 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone in Aripiprazole Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Application Notes and Protocols: Derivatization of 7-Chloro-3,4-dihydroquinolin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][2][3][4] Specifically, the 3,4-dihydroquinolin-2(1H)-one core is a key pharmacophore found in various bioactive molecules.[5] The presence of a chlorine atom at the 7-position of this scaffold provides a versatile handle for synthetic modification, enabling the exploration of the chemical space and the generation of compound libraries for biological screening. This application note provides a detailed guide for the derivatization of 7-Chloro-3,4-dihydroquinolin-2(1H)-one and subsequent biological evaluation of the synthesized analogs.

The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. Furthermore, the introduction of diverse functional groups can lead to novel interactions with biological targets, potentially enhancing potency and selectivity while mitigating off-target effects and toxicity.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

I. Synthetic Derivatization Strategies

The this compound scaffold offers two primary sites for chemical modification: the nitrogen atom of the lactam (N1) and the aromatic ring at the C7 position. This section outlines robust and versatile protocols for derivatization at these positions.

A. N-Alkylation and N-Arylation at the N1 Position

Modification at the N1 position can significantly influence the compound's properties. N-alkylation is a common strategy to increase lipophilicity and modulate biological activity.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc).

Causality: The base (K₂CO₃ or NaH) deprotonates the nitrogen of the lactam, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction as it solvates the cation, leaving the anion more reactive.

B. Palladium-Catalyzed Cross-Coupling Reactions at the C7 Position

The chlorine atom at the C7 position is an ideal handle for introducing aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a C-C bond between the quinolinone core and various aryl or heteroaryl boronic acids.[7][8][9][10]

Materials:

  • This compound derivative (from Protocol 1)

  • Aryl/heteroaryl boronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq), aryl boronic acid (1.5 eq), and base (2.0 eq).

  • Add the solvent (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the mixture.

  • Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Causality: The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Protocol 3: Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines.[11][12][13][14][15]

Materials:

  • This compound derivative

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Toluene

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction flask, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the this compound derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite, washing with toluene.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The mechanism involves oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[12]

Visualization of Synthetic Workflow

G A This compound B N-Alkylation / N-Arylation (Protocol 1) A->B C N-Substituted-7-Chloro-3,4- dihydroquinolin-2(1H)-one B->C D Suzuki-Miyaura Coupling (Protocol 2) C->D E Buchwald-Hartwig Amination (Protocol 3) C->E F C7-Aryl/Heteroaryl Derivatives D->F G C7-Amino Derivatives E->G H Biological Screening F->H G->H

Caption: Synthetic workflow for derivatization of the quinolinone core.

C. Characterization of Synthesized Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[16][17][18][19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Technique Purpose Expected Observations for a Hypothetical N-benzylated, C7-phenyl derivative
¹H NMR Structural confirmation and proton environment analysis.Appearance of new aromatic protons from the benzyl and phenyl groups, and a characteristic singlet for the benzylic CH₂ protons around 5.0-5.5 ppm.
¹³C NMR Carbon skeleton confirmation.Additional signals in the aromatic region corresponding to the new aryl groups and a signal for the benzylic carbon.
HRMS (ESI+) Exact mass determination.[M+H]⁺ ion corresponding to the calculated exact mass of the target molecule.
HPLC Purity assessment.A single major peak indicating >95% purity.

II. Protocols for Biological Screening

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Quinolone derivatives have shown promise as anticancer and antimicrobial agents.[1][2][3]

A. In Vitro Cytotoxicity Screening (Anticancer Activity)

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[20][21][22][23]

Protocol 4: MTT Cytotoxicity Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[20] The amount of formazan produced is proportional to the number of viable cells.[22]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[24]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)[21]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[23]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[23]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol 5: Broth Microdilution Method for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]

Visualization of Biological Screening Workflow

G cluster_0 Compound Library cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Hit Identification A Synthesized Derivatives B Anticancer Screening (MTT Assay - Protocol 4) A->B C Antimicrobial Screening (MIC Determination - Protocol 5) A->C D IC50 Determination B->D E MIC Value Determination C->E F Lead Compound Identification D->F E->F

Caption: Workflow for the biological screening of the synthesized library.

III. Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of derivatives through N-alkylation/arylation and palladium-catalyzed cross-coupling reactions. The subsequent biological screening protocols for anticancer and antimicrobial activities offer reliable methods for identifying promising lead compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover new drug candidates with improved efficacy and safety profiles.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Carvalho, P., Guedes, R. C., & Moreira, R. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches?.
  • Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia. [Link]
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
  • Al-Trawneh, S. A., & Al-Qaisi, J. A. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 26(16), 4969. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
  • CLYTE Technologies. (2025).
  • Slideshare. (n.d.). MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
  • Longdom Publishing. (n.d.).
  • Pinto, M., & Silva, A. M. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC. [Link]
  • Khan, T., & Khan, A. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(8), 2059. [Link]
  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA, 3(3), FSO199. [Link]
  • MDPI. (2020). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • MDPI. (2022).
  • National Center for Biotechnology Information. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. [Link]
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • National Center for Biotechnology Information. (2017).
  • Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
  • ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate. [Link]boryl-35-dimethylphenylmethyl-kCpalladiumII)
  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • ResearchGate. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Al-Bayati, R. I. H., & Mohammed, Z. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 59(1A), 126-136. [Link]
  • PubMed. (1998).
  • ResearchGate. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives.
  • Chemical Communications (RSC Publishing). (2024). Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling.
  • Chemistry LibreTexts. (2023).
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  • ResearchGate. (n.d.). Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
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Sources

Application Notes and Protocols for 7-Chloro-3,4-dihydroquinolin-2(1H)-one: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its rigid, bicyclic core, featuring a lactam moiety and a strategically positioned chlorine atom, offers a unique three-dimensional structure and multiple points for chemical modification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols and potential applications of this versatile compound. We will delve into its role as a key intermediate in the synthesis of central nervous system (CNS) active agents, its derivatization to explore novel biological activities, and the practical methodologies required to harness its full potential. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for innovation in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14548-50-6[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
Appearance White to off-white solidGeneral laboratory observation
Boiling Point 345°C[1]
Storage 2-8°C, sealed in a dry environment[1]
Solubility Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water.General chemical knowledge
Spectroscopic Characterization:

The structural integrity of this compound should be verified using standard analytical techniques prior to its use in any experimental protocol. Below are the expected spectral data based on its structure and data from closely related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the chloro-substituted ring will appear as a set of doublets and a doublet of doublets in the downfield region (typically δ 7.0-7.5 ppm). The two methylene groups of the dihydroquinolinone core will present as two triplets around δ 2.6 and δ 2.9 ppm. The N-H proton of the lactam will appear as a broad singlet, typically in the region of δ 8.0-10.0 ppm, and its chemical shift can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key signals include the carbonyl carbon of the lactam (around δ 170 ppm), the aromatic carbons (δ 115-140 ppm), with the carbon bearing the chlorine atom appearing at a characteristic chemical shift, and the two aliphatic carbons of the dihydro- portion of the ring (typically in the δ 25-35 ppm range).

  • IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. A strong absorption band corresponding to the C=O stretch of the lactam will be prominent around 1660-1680 cm⁻¹. The N-H stretching vibration will be observed as a broad band in the region of 3200-3400 cm⁻¹. The C-Cl stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 181 and an M+2 peak at m/z 183 with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Core Applications & Synthetic Protocols

The reactivity of this compound is centered around three primary locations: the nitrogen atom of the lactam, the aromatic ring (specifically the chloro-substituent), and to a lesser extent, the methylene groups adjacent to the carbonyl and the aromatic ring. This section provides detailed protocols for key transformations at these positions.

Protocol 1: N-Alkylation of this compound

N-alkylation of the lactam nitrogen is a common strategy to introduce diverse substituents, which can significantly modulate the biological activity of the resulting derivatives. This protocol describes a general procedure for N-alkylation using an alkyl halide.

Workflow for N-Alkylation:

N_Alkylation start Dissolve 7-Chloro-3,4-dihydro- quinolin-2(1H)-one in DMF base Add a base (e.g., NaH or K₂CO₃) start->base alkyl_halide Add alkyl halide (e.g., R-Br, R-I) base->alkyl_halide reaction Stir at room temperature or heat as required alkyl_halide->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification product Characterize the N-alkylated product purification->product

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and generates hydrogen gas upon contact with DMF. Ensure proper ventilation and handle with care. Alternatively, for less reactive alkyl halides, potassium carbonate (2.0-3.0 eq) can be used as a milder base.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the corresponding sodium salt.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated product.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Expertise & Experience: The choice of base is critical. Sodium hydride is a strong, non-nucleophilic base suitable for generating the lactam anion, leading to efficient alkylation. For substrates sensitive to strong bases, milder conditions using potassium carbonate can be employed, although this may require longer reaction times or elevated temperatures. The use of anhydrous DMF is essential as any residual water will quench the sodium hydride.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 7-position is an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling start Combine 7-Chloro-3,4-dihydro- quinolin-2(1H)-one, boronic acid, and base in a solvent mixture catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) start->catalyst reaction Heat the mixture under inert atmosphere catalyst->reaction workup Cool, dilute with water, and extract with an organic solvent reaction->workup purification Purify by column chromatography workup->purification product Characterize the 7-aryl derivative purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 7-aryl-3,4-dihydroquinolin-2(1H)-one derivative.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically more UV-active, product spot. The successful formation of the C-C bond can be unequivocally confirmed by the presence of new aromatic signals in the ¹H and ¹³C NMR spectra of the purified product.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the quinolinone core. This opens up avenues for synthesizing compounds with potential applications as enzyme inhibitors and receptor modulators.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig start Combine 7-Chloro-3,4-dihydro- quinolin-2(1H)-one, amine, and a strong base catalyst Add Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) start->catalyst reaction Heat the mixture in an anhydrous, oxygen-free solvent catalyst->reaction workup Cool, filter through celite, and concentrate reaction->workup purification Purify by column chromatography workup->purification product Characterize the 7-amino derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent

Procedure:

  • In a glovebox or under a robust inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the 7-amino-3,4-dihydroquinolin-2(1H)-one derivative.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Authoritative Grounding: The Buchwald-Hartwig amination is a well-established reaction in organic synthesis, with its mechanism and scope extensively documented in the scientific literature.[2][3] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective for coupling with aryl chlorides.

Biological and Medicinal Chemistry Applications

Derivatives of this compound have shown promise in various therapeutic areas. The dihydroquinolinone scaffold is a key component of the atypical antipsychotic drug Aripiprazole, which acts as a partial agonist at the dopamine D₂ and serotonin 5-HT₁ₐ receptors and as an antagonist at the 5-HT₂ₐ receptor.[4] The synthesis of Aripiprazole often involves the conversion of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to a 7-(4-halobutoxy) derivative, which is then coupled with the appropriate piperazine moiety. While not a direct derivatization of the chloro-compound, this highlights the importance of the 7-substituted dihydroquinolinone core in CNS drug discovery.

Furthermore, studies on related 7-chloroquinoline derivatives have demonstrated a broad range of biological activities, including:

  • Anticancer Activity: Various 7-chloroquinoline derivatives have been synthesized and evaluated for their antitumor effects against a range of cancer cell lines, including breast, colon, and cervical cancer.[5][6]

  • Antimalarial Activity: The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives continue to be explored for their potential to combat drug-resistant strains of Plasmodium falciparum.[2]

  • Carbonic Anhydrase Inhibition: Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been shown to inhibit human carbonic anhydrase (hCA) isoforms, suggesting potential applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[7]

Table 2: Examples of Biological Activities of 7-Substituted Quinolinone Derivatives

Derivative ClassBiological Target/ActivityTherapeutic AreaReference
7-Amino-dihydroquinolinone-peptide conjugatesCarbonic Anhydrase II InhibitionGlaucoma, Epilepsy[7]
7-Chloroquinoline derivativesAntitumor activity (HCT-116, HeLa cells)Oncology[5]
7-Nitro-dihydroquinolinone derivativesPlatelet Aggregation InhibitionCardiovascular[8]
7-Chloroquinoline hydrazonesCytotoxic against various cancer cell linesOncology[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The protocols provided in this application note offer a reliable foundation for its derivatization via N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The established link to CNS-active compounds, coupled with the demonstrated potential of related structures in oncology and infectious diseases, underscores the importance of this scaffold in modern drug discovery. By leveraging the experimental guidance provided herein, researchers can effectively explore the chemical space around this privileged core to develop novel therapeutic agents.

References

  • Küçükbay, H., Gönül, Z., Küçükbay, F. Z., Tekin, Z., Angeli, A., Bartolucci, G., ... & Yeşilada, Ö. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]
  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Tuplin, E. W., & Holinstat, M. (2017). Classics in chemical neuroscience: aripiprazole. ACS chemical neuroscience, 8(3), 446-453. [Link]
  • Ukai, Y., Kimura, K., & Terasawa, T. (1992). Studies on new platelet aggregation inhibitors. 1. Synthesis of 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives. Chemical and Pharmaceutical Bulletin, 40(3), 689-693. [Link]
  • El-Gazzar, A. R. B. A., Hendy, H. R., & El-Sayed, M. A. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical reviews, 116(19), 12564-12649. [Link]
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
  • Al-Omary, F. A., El-Azab, A. S., & Abdel-Aziz, A. A. M. (2019). Synthesis of 7-chloroquinolinyl-4-aminochalcone derivatives with potential antimalarial and anticancer activity. Molecules, 24(18), 3299. [Link]
  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). Molecular Diversity. [Link]
  • This compound product page. Autech. [Link]
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022).
  • Oniga, S., Gzella, A. K., & Oniga, O. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3247. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 7-Chloro-3,4-dihydroquinolin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a key synthetic intermediate for pharmacologically active molecules, particularly those targeting the central nervous system.[2][3][4] While primarily a building block, its structural motif is present in derivatives exhibiting significant potential in oncology, neurology, and infectious diseases.[1]

This document provides a framework for researchers, scientists, and drug development professionals to explore the biological activities of this compound and its novel derivatives through detailed protocols for a suite of foundational cell-based assays. The assays described herein are designed to establish baseline cytotoxicity, investigate potential anticancer mechanisms, and provide a rationale for further preclinical development.

Scientific Rationale: The Versatility of the 7-Chloroquinoline Moiety

The 7-chloroquinoline and quinolin-2(1H)-one structures are implicated in a variety of cellular activities. Derivatives have been synthesized and evaluated for a range of therapeutic applications, including:

  • Anticancer Activity: Many derivatives have demonstrated potent antiproliferative effects against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (Hela) cancers.[5][6][7] The mechanisms often involve the inhibition of key signaling kinases or the induction of apoptosis.[8]

  • Kinase Inhibition: The quinolin-2(1H)-one scaffold has been successfully utilized to design potent inhibitors of critical cell cycle and signaling kinases, such as Cyclin-Dependent Kinase 5 (CDK5) and Epidermal Growth Factor Receptor (EGFR/HER-2).[9][10]

  • Antimicrobial and Antimalarial Properties: The 7-chloroquinoline core is famously associated with antimalarial drugs like chloroquine.[11] Numerous derivatives have been explored for their efficacy against Plasmodium falciparum and various bacterial and fungal strains.[5][6][11][12]

  • Central Nervous System (CNS) Activity: The parent compound is an intermediate in the synthesis of CNS-active agents, and other quinolinone derivatives have been investigated for antidepressant and neuroprotective properties.[2][3]

Given this landscape, a logical first step in characterizing novel derivatives of this compound is to assess their impact on cell viability and to probe for common mechanisms of action such as kinase inhibition and apoptosis induction.

Mechanism of Action Spotlight: Inhibition of Receptor Tyrosine Kinases

A significant number of quinolinone-based compounds exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) like EGFR and HER-2.[9] Overactivation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of these receptors can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm EGFR EGFR/HER-2 RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand Growth Factor (e.g., EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits AKT->Proliferation Quinolinone This compound Derivative Quinolinone->EGFR Inhibits

Caption: Workflow for MTS-based cell viability assay.

Materials
  • Selected cancer cell lines (e.g., MCF-7, HCT-116) and appropriate culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Positive control (e.g., Doxorubicin)

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in pre-warmed complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Return the plate to the incubator and incubate for 48 to 72 hours. The incubation time should be consistent across experiments.

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line and should be optimized.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Average the absorbance values from the vehicle control wells.

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percent viability for each compound concentration using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Determine IC₅₀:

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterDescriptionExample Data (Compound X)
Cell Line Human cancer cell line used for the assay.MCF-7 (Breast Adenocarcinoma)
Incubation Time Duration of compound exposure.72 hours
IC₅₀ Value Concentration for 50% inhibition of viability.21.41 µM [5]
Selectivity Index Ratio of IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line.>10 (e.g., IC₅₀ in HL-7702 > 300 µM) [5]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. Activation of these caspases is a hallmark of apoptosis. The assay utilizes a luminogenic substrate that is cleaved by active caspase-3/7, generating a light signal proportional to the amount of active caspase.

Causality and Rationale

Many effective anticancer agents, including quinolinone derivatives, induce programmed cell death, or apoptosis. [9][8]Measuring the activation of effector caspases like caspase-3 and -7 provides direct evidence of this mechanism. An increase in caspase activity following treatment with a derivative of this compound strongly suggests an apoptotic mechanism of cell death.

Materials
  • Cells seeded and treated in a 96-well white-walled plate as described in Protocol 1.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer for plate reading.

  • Positive control for apoptosis (e.g., Staurosporine).

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells (e.g., 10,000 cells/well) in a 96-well white-walled, clear-bottom plate and allow them to attach overnight.

    • Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include vehicle and untreated controls.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_treated / Luminescence_vehicle_control

  • Interpretation:

    • A dose-dependent increase in luminescence (fold change > 1) indicates that the compound induces apoptosis via the activation of executioner caspases. This data complements the cell viability results by providing mechanistic insight.

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, every experiment should incorporate the following controls:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the test compound.

  • Positive Control: A known inducer of the measured effect (e.g., Doxorubicin for cytotoxicity, Staurosporine for apoptosis) to confirm that the assay system is responsive.

  • Untreated Control: To establish the baseline response of the cells.

  • Background Control: Wells containing medium but no cells to measure background signal from the reagents.

Consistent results from these controls validate the integrity of the experimental run and the reliability of the data obtained for the test compound.

References

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors.PubMed.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.Taylor & Francis Online.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.PubMed Central.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.Semantic Scholar.
  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities.PubMed.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.ResearchGate.
  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.National Institutes of Health.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.ResearchGate.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.PubMed Central.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.PubMed Central.
  • 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives.PubMed.
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.ResearchGate.
  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.ResearchGate.
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.Google Patents.

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Application Notes and Protocols for In Vitro Studies with 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Quinolinone Scaffold

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone family. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, the broader class of quinoline and quinolinone derivatives has demonstrated a remarkable spectrum of biological activities. These include potent anticancer, antimicrobial, antimalarial, and enzyme inhibitory effects.[1][2] This documented potential of related scaffolds provides a strong rationale for the comprehensive in vitro evaluation of this compound as a novel therapeutic candidate.

This guide provides a structured, multi-tiered approach to the initial in vitro characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies. We will first explore the cytotoxic potential of the compound against relevant cancer cell lines, a common starting point for quinoline derivatives. Subsequently, we will delve into assays for antimicrobial and antiplasMEAodial activity, and finally, explore its potential as an enzyme inhibitor, with a focus on carbonic anhydrase, a known target of similar lactam-containing structures.

Part 1: Foundational Cytotoxicity and Mechanistic Assessment

The initial evaluation of any novel compound with therapeutic potential begins with an assessment of its cytotoxicity. This foundational screen determines the concentration range at which the compound elicits a biological effect and provides the basis for subsequent, more detailed mechanistic studies. Quinoline derivatives have a well-documented history of anticancer activity, often mediated through the induction of apoptosis and cell cycle arrest.[1][2]

Hypothesized Signaling Pathway for Quinolinone-Induced Cytotoxicity

Based on the known mechanisms of related quinoline and quinazolinone compounds, we can hypothesize a potential signaling pathway for the cytotoxic effects of this compound. A plausible mechanism involves the induction of cellular stress, leading to the activation of pro-apoptotic pathways and interference with cell cycle progression. The NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, is a common target in cancer therapy and has been shown to be modulated by various quinoline derivatives.[3][4][5][6]

Hypothesized Signaling Pathway Compound This compound CellularStress Cellular Stress (e.g., ROS production) Compound->CellularStress Apoptosis Apoptosis Compound->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Induction IKK IKK Activation CellularStress->IKK Inhibition? IkB IκBα Degradation IKK->IkB Inhibition NFkB NF-κB Nuclear Translocation IkB->NFkB Release GeneTranscription Gene Transcription (Anti-apoptotic & Proliferative Genes) NFkB->GeneTranscription Activation GeneTranscription->Apoptosis Inhibition

Caption: Hypothesized mechanism of this compound cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for a comprehensive understanding of the compound's cytotoxic effects. This starts with a broad assessment of cell viability to determine the IC50 value, followed by more specific assays to elucidate the mode of cell death.

Cytotoxicity Workflow Start Start: Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT Protocol 1.1: MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 Value MTT->IC50 LDH Protocol 1.2: LDH Assay (Membrane Integrity) IC50->LDH Apoptosis Protocol 1.3: Annexin V/PI Assay (Apoptosis vs. Necrosis) IC50->Apoptosis CellCycle Protocol 1.4: Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle End End: Mechanistic Insight LDH->End Apoptosis->End CellCycle->End

Caption: Tiered workflow for in vitro cytotoxicity and mechanistic evaluation.

Protocol 1.1: MTT Cell Viability Assay

This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[7][8]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and treat the cells for 24, 48, and 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Read the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indication of plasma membrane integrity.[9][10][11][12]

  • Materials:

    • LDH cytotoxicity assay kit

    • Treated cell culture supernatants from the cytotoxicity experiment

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Sample Collection: After compound treatment, carefully collect the cell culture supernatant.

    • Assay Reaction: Follow the manufacturer's protocol to mix the supernatant with the LDH assay reagent.

    • Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol (typically 30 minutes).[9]

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells).

Protocol 1.3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Treated cells

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment with the test compound at its IC50 concentration.

    • Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.[14]

    • Incubation: Incubate at room temperature in the dark for 15 minutes.[14]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 1.4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17][18][19][20]

  • Materials:

    • Treated cells

    • Cold 70% ethanol

    • PI staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Cell Harvesting and Fixation: Harvest treated cells and fix them in ice-cold 70% ethanol.

    • Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: Screening for Antimicrobial and Antimalarial Activity

The 7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial and antimicrobial drug discovery. Therefore, evaluating this compound for these activities is a logical extension of its in vitro characterization.

Protocol 2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[21][22][23][24][25]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compound and standard antibiotics

    • 96-well microplates

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

    • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.[22]

    • Inoculation: Inoculate each well with the prepared microbial suspension.[21][22]

    • Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2.2: In Vitro Antiplasmodial Activity (SYBR Green I-based Assay)

This fluorescence-based assay is a common method for screening compounds against the erythrocytic stages of Plasmodium falciparum.[26][27][28][29][30]

  • Materials:

    • Chloroquine-sensitive and -resistant strains of P. falciparum

    • Human erythrocytes and serum

    • Complete parasite culture medium

    • SYBR Green I nucleic acid stain

    • 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in a 96-well plate.

    • Parasite Culture: Add synchronized ring-stage parasites to the wells.

    • Incubation: Incubate the plate for 72 hours under a mixed gas environment.[26]

    • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I lysis buffer.[26]

    • Fluorescence Measurement: Read the fluorescence at an excitation of ~485 nm and emission of ~530 nm.[26]

    • Data Analysis: Determine the IC50 value of the compound.

Part 3: Enzyme Inhibition Assays

The structural similarity of this compound to other lactam-containing molecules that act as enzyme inhibitors suggests that this could be a potential mechanism of action.

Protocol 3.1: Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase, a zinc-containing metalloenzyme.[31][32][33][34]

  • Materials:

    • Human carbonic anhydrase

    • p-Nitrophenyl acetate (substrate)

    • Acetazolamide (positive control inhibitor)

    • Assay buffer

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and carbonic anhydrase enzyme.

    • Pre-incubation: Incubate at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Add the substrate to initiate the reaction.

    • Kinetic Measurement: Measure the increase in absorbance at 405 nm over time.[33]

    • Data Analysis: Calculate the rate of reaction and determine the IC50 of the inhibitor.

Protocol 3.2: General Kinase Inhibitor Screening

This is a general protocol that can be adapted to screen the compound against a panel of kinases to identify potential targets.

  • Materials:

    • Kinase of interest and its specific substrate

    • ATP

    • Kinase assay kit (e.g., fluorescence-based or luminescence-based)

    • Test compound and a known kinase inhibitor

    • Microplates

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations.

    • Reaction Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate at the optimal temperature for the kinase.

    • Detection: Stop the reaction and measure the kinase activity using the detection reagent from the kit.

    • Data Analysis: Determine the inhibitory effect of the compound on kinase activity and calculate the IC50 value.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. IC50 values from different assays and cell lines should be summarized in tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

Assay TypeCell Line / OrganismParameterValue (µM)
Cytotoxicity MCF-7IC50Insert Value
A549IC50Insert Value
HCT116IC50Insert Value
Antimicrobial S. aureusMICInsert Value
E. coliMICInsert Value
Antiplasmodial P. falciparum (3D7)IC50Insert Value
P. falciparum (Dd2)IC50Insert Value
Enzyme Inhibition Carbonic AnhydraseIC50Insert Value

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, potential mechanisms of action, and activity against microbial and parasitic targets, researchers can build a robust data package to support the further development of this promising compound. The causality-driven approach, from broad screening to specific mechanistic assays, ensures a thorough and efficient characterization of its biological profile.

References

  • National Institutes of Health.
  • MI - Microbiology. Broth Microdilution. [Link]
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • ResearchGate. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • MDPI. Targeting The Nuclear Factor Kappa-B (NF-κB)
  • AACR Journals.
  • Bentham Science.
  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • National Institutes of Health.
  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
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Application Notes and Protocols for the Development of Novel Analogs from 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-Chloro-3,4-dihydroquinolin-2(1H)-one scaffold represents a privileged starting point for the development of a diverse range of biologically active molecules. Its inherent structural features and amenability to chemical modification make it an attractive core for targeting various pathological pathways. This guide provides a comprehensive framework for the strategic design, synthesis, and pharmacological evaluation of novel analogs derived from this versatile starting material. We delve into the rationale behind targeting key cellular players such as Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and tubulin, and provide detailed, field-proven protocols for the synthesis and bio-evaluation of analog libraries. This document is intended to empower researchers to accelerate their drug discovery efforts by providing a logical and experimentally robust roadmap for the development of next-generation therapeutics based on the this compound core.

Introduction: The Rationale for Analog Development

The 3,4-dihydroquinolin-2(1H)-one core is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The presence of a chlorine atom at the 7-position of this scaffold provides a key handle for a variety of synthetic transformations, allowing for the systematic exploration of the chemical space around this core. The development of analogs from this compound is underpinned by the established or potential activity of this scaffold against several high-value therapeutic targets.

Key Therapeutic Hypotheses:

  • PARP Inhibition: The dihydroquinolinone scaffold shares structural similarities with known PARP inhibitors, which are at the forefront of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[2] Analogs can be designed to mimic the pharmacophoric features of established PARP inhibitors, such as olaparib.[3][4][5][6]

  • VEGFR2 Inhibition: Dysregulation of the VEGFR2 signaling pathway is a critical driver of angiogenesis, a hallmark of cancer.[7] The dihydroquinolinone core has been identified as a promising scaffold for the development of VEGFR2 inhibitors, offering a potential avenue for anti-angiogenic therapies.

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a validated target for anticancer drugs. Novel dihydroquinolinone sulfonamide derivatives have been discovered as tubulin polymerization inhibitors, suggesting that this scaffold can be further explored to develop new antimitotic agents.[8]

This guide will provide detailed methodologies to synthesize and screen analogs of this compound against these three key targets.

Synthetic Strategies and Protocols

The chemical versatility of the this compound scaffold allows for modifications at three primary positions: the lactam nitrogen (N1), the aromatic ring (C7), and the aliphatic ring (C3 and C4). This section provides detailed protocols for key transformations at N1 and C7.

Diagram of Diversification Points:

G This compound This compound N1 N1-Alkylation This compound->N1 R-X, Base C7_Suzuki C7-Suzuki Coupling This compound->C7_Suzuki Ar-B(OH)2, Pd catalyst C7_Buchwald C7-Buchwald-Hartwig Amination This compound->C7_Buchwald R2NH, Pd catalyst

Caption: Key diversification points on the this compound scaffold.

N-Alkylation of the Lactam Nitrogen

Rationale: Alkylation at the N1 position allows for the introduction of various side chains that can modulate solubility, cell permeability, and target engagement. The choice of the alkylating agent is critical for exploring structure-activity relationships (SAR).

Protocol 2.1: General Procedure for N-Alkylation

This protocol is adapted from established methods for the N-alkylation of related heterocyclic systems.[9][10][11]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the lactam nitrogen. DMF is a suitable polar aprotic solvent that facilitates the SN2 reaction with the alkyl halide.

Palladium-Catalyzed Cross-Coupling Reactions at the C7 Position

The chlorine atom at the C7 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[12][13][14][15] Introducing diverse aryl and heteroaryl groups at the C7 position can significantly impact the pharmacological profile of the analogs by providing additional binding interactions with the target protein.

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established procedures for Suzuki coupling of aryl chlorides.[12][13][15]

Materials:

  • This compound (or its N-alkylated derivative)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C7-arylated product.

Causality: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. The base is necessary to activate the boronic acid for transmetalation.

Rationale: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the C7 position.[16][17][18][19] These amino groups can serve as key hydrogen bond donors or acceptors, significantly influencing target binding and pharmacokinetic properties.

Protocol 2.2.2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[16][17][19]

Materials:

  • This compound (or its N-alkylated derivative)

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 equivalents), the phosphine ligand (0.02-0.1 equivalents), and the base (1.5-2.0 equivalents) to a dry reaction vessel.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C7-aminated product.

Causality: The combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand is essential for the efficient coupling of aryl chlorides. The strong, non-nucleophilic base facilitates the deprotonation of the amine and the subsequent reductive elimination step.

Pharmacological Evaluation: A Tiered Screening Approach

A tiered screening cascade allows for the efficient evaluation of newly synthesized analogs, starting with in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular activity and cytotoxicity.

Screening Cascade Workflow:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening PARP Assay PARP Assay Cytotoxicity Assay Cytotoxicity Assay PARP Assay->Cytotoxicity Assay Active Compounds VEGFR2 Assay VEGFR2 Assay VEGFR2 Assay->Cytotoxicity Assay Active Compounds Tubulin Assay Tubulin Assay Tubulin Assay->Cytotoxicity Assay Active Compounds Synthesized Analogs Synthesized Analogs Synthesized Analogs->PARP Assay IC50 Determination Synthesized Analogs->VEGFR2 Assay IC50 Determination Synthesized Analogs->Tubulin Assay IC50 Determination

Caption: A tiered screening cascade for the evaluation of this compound analogs.

Tier 1: In Vitro Biochemical Assays

Rationale: This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1.

Protocol 3.1.1: Fluorometric PARP-1 Activity Assay

This protocol is based on commercially available kits that measure the consumption of NAD+.[3][20][21]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (serial dilutions)

  • A known PARP inhibitor as a positive control (e.g., Olaparib)

  • Fluorescent plate reader and appropriate assay plates (e.g., 384-well black plates)

  • NAD+ detection kit (containing nicotinamidase and a developer reagent)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in PARP assay buffer containing a constant final concentration of DMSO (e.g., 1%).

  • In the wells of the assay plate, add the test compounds or controls.

  • Prepare a mixture of PARP-1 enzyme and activated DNA in PARP assay buffer and add it to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding a solution of NAD+ to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Measure the fluorescence intensity using a fluorescent plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Rationale: This assay quantifies the inhibition of the kinase activity of VEGFR2, a key step in its signaling cascade.

Protocol 3.1.2: Luminescence-Based VEGFR2 Kinase Assay

This protocol is based on commercially available kits that measure ATP consumption.[1][7][22][23]

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serial dilutions)

  • A known VEGFR2 inhibitor as a positive control (e.g., Sunitinib)

  • Luminescent plate reader and appropriate assay plates (e.g., white 96-well plates)

  • Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in kinase assay buffer with a constant final DMSO concentration.

  • To the wells of the assay plate, add the kinase assay buffer, the substrate, and the test compounds or controls.

  • Add the VEGFR2 enzyme to all wells except the "no enzyme" control wells.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Rationale: This assay assesses the effect of the compounds on the in vitro assembly of tubulin into microtubules.

Protocol 3.1.3: Fluorescence-Based Tubulin Polymerization Assay

This protocol utilizes a fluorescent reporter that binds to polymerized microtubules.[24][25][26]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (serial dilutions)

  • A known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • Temperature-controlled fluorescence plate reader and appropriate plates

Procedure:

  • Prepare serial dilutions of the test compounds and controls in polymerization buffer.

  • On ice, prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in polymerization buffer.

  • Add the test compounds or controls to the wells of a pre-warmed (37 °C) 96-well plate.

  • Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37 °C.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Tier 2: Cell-Based Assays

Rationale: This assay evaluates the general cytotoxicity of the active compounds from the primary screens against cancer cell lines to assess their therapeutic potential and selectivity.

Protocol 3.2.1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][8][27]

Materials:

  • Cancer cell lines relevant to the targeted pathways (e.g., BRCA-deficient cells for PARP inhibitors, endothelial cells for VEGFR2 inhibitors, various cancer cell lines for tubulin inhibitors)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (serial dilutions)

  • A known cytotoxic drug as a positive control

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and controls for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in clearly structured tables for easy comparison of the activity of the different analogs.

Table 1: Example Data Summary for a Series of Analogs

Compound IDN1-SubstituentC7-SubstituentPARP-1 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Tubulin Poly. IC₅₀ (µM)Cancer Cell Line IC₅₀ (µM)
Parent HCl>10,000>10,000>50>50
Analog-1 MethylPhenyl5008,0002515
Analog-2 BenzylPhenyl1505,000158
Analog-3 Methyl4-Fluorophenyl2507,5002012
Analog-4 Methyl4-Aminophenyl1009,0003025
Olaparib --5--0.1
Sunitinib ---10-0.5
Nocodazole ----0.10.05

Conclusion

The this compound scaffold offers a fertile ground for the discovery of novel therapeutic agents. By employing the synthetic strategies and the tiered screening cascade outlined in this guide, researchers can systematically explore the chemical space around this core and identify promising lead compounds for further development. The provided protocols are designed to be robust and adaptable, serving as a solid foundation for drug discovery programs targeting PARP, VEGFR2, and tubulin.

References

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. [Link]
  • Tubulin Polymeriz
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair P
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]
  • MTT (Assay protocol). protocols.io. [Link]
  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][25]naphthyrin-5(6H)-one. PMC - NIH. [Link]
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Reaction of 7-Chloro-3,4-dihydroquinolin-2(1H)-one with Electrophiles: A Guide to N- and C-Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the electrophilic reactions of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a pivotal scaffold in medicinal chemistry. This molecule serves as a key intermediate in the synthesis of pharmaceutical agents, particularly those active in the central nervous system (CNS).[1] This document outlines the distinct reactivity of the molecule's two primary nucleophilic sites: the amide nitrogen and the electron-rich aromatic ring. We present detailed protocols for N-alkylation and N-acylation, as well as for the more challenging Friedel-Crafts acylation of the aromatic core. The causality behind experimental choices, mechanistic insights, and troubleshooting advice are provided to empower researchers in the synthesis of novel quinolinone derivatives for drug discovery and development.

Introduction: The Quinolinone Core in Medicinal Chemistry

The 3,4-dihydroquinolin-2(1H)-one skeleton is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. The 7-chloro substituted variant, in particular, is a versatile building block for creating novel drug-like molecules, including kinase inhibitors and receptor modulators.[1] Its synthetic utility stems from two key reactive positions amenable to reaction with electrophiles: the nucleophilic nitrogen atom of the lactam and the aromatic carbocyclic ring.

Understanding the electronic landscape of this molecule is crucial for predicting its reactivity. The molecule possesses two distinct sites for electrophilic attack:

  • The Amide Nitrogen (N1): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in substitution reactions with suitable electrophiles.

  • The Aromatic Ring (C5, C6, C8): The fused benzene ring can undergo electrophilic aromatic substitution (EAS). However, its reactivity is significantly modulated by the substituents. The amide group deactivates the ring towards electrophilic attack due to the delocalization of the nitrogen's lone pair into the carbonyl group.[2] Concurrently, the chlorine atom at C7 is also a deactivating, electron-withdrawing group. Both groups are ortho, para-directors, which guides the regioselectivity of substitution reactions.

This guide provides a systematic approach to harnessing these reactive sites for the synthesis of diverse derivatives.

Figure 1: Key Reactive Sites for Electrophilic Attack

Reactions at the Amide Nitrogen: N-Substitution

The most facile electrophilic reactions occur at the amide nitrogen. These transformations are typically high-yielding and proceed under mild conditions.

N-Alkylation

N-alkylation introduces an alkyl group onto the amide nitrogen, a common strategy for modulating the physicochemical properties of the molecule. The reaction typically proceeds via an SN2 mechanism where the deprotonated amide anion attacks an alkyl halide.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is required to quantitatively deprotonate the N-H bond (pKa ≈ 17-18), forming the highly nucleophilic amide anion.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation (Na+) without interfering with the nucleophile.

  • Electrophile: Primary and secondary alkyl halides (iodides, bromides, chlorides) are effective. Iodides are the most reactive. Bulky electrophiles may lead to lower yields or competing elimination reactions.[3]

N-Acylation

N-acylation introduces an acyl group, forming an N-acyl derivative. This reaction is fundamental in peptide synthesis and for creating amide-based linkers.[4] The reaction proceeds by nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of an acylating agent.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and acid anhydrides are the most common reagents. They are highly electrophilic and react readily.[5]

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or THF are used to dissolve the reactants without participating in the reaction.

Reactions at the Aromatic Ring: Friedel-Crafts Acylation

Electrophilic aromatic substitution (EAS) on the this compound ring is more challenging due to the deactivating nature of the amide and chloro substituents. However, under forcing conditions, reactions like Friedel-Crafts acylation are achievable.

Mechanism and Regioselectivity: The Friedel-Crafts reaction involves the generation of a highly electrophilic acylium ion (RCO+) from an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][8] This acylium ion is then attacked by the aromatic ring.

The regiochemical outcome is dictated by the directing effects of the existing substituents:

  • The amide group directs ortho (C8) and para (C6).

  • The chloro group at C7 also directs ortho (C6, C8).

Both groups direct incoming electrophiles to the C6 and C8 positions. The C6 position is generally favored due to being para to the amide nitrogen and having less steric hindrance compared to the C8 position, which is flanked by the C7-chloro group and the fused heterocyclic ring.

Advantages over Alkylation: Friedel-Crafts acylation is preferred over alkylation for two key reasons:

  • The resulting ketone product is less reactive than the starting material due to the electron-withdrawing effect of the carbonyl group, which prevents poly-substitution.[9]

  • The acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylation reactions.[9][10]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation using an alkyl bromide.

Figure 2: Experimental Workflow for N-Alkylation

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound. Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise to the suspension at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the acylation at the C6 position using an acyl chloride.

Figure 3: Generalized Mechanism for Friedel-Crafts Acylation

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride) (1.5 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Hydrochloric acid (1 M aq.), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous AlCl₃. Caution: AlCl₃ is highly hygroscopic and reacts violently with water.

  • Add anhydrous solvent (DCM for reactive substrates, or nitrobenzene for more forcing conditions). Cool the suspension to 0 °C.

  • Complex Formation: In a separate flask, dissolve this compound and the acyl chloride in the anhydrous solvent. Add this solution dropwise to the AlCl₃ suspension at 0 °C. Note: The product ketone will complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[9]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (40 °C for DCM, higher for nitrobenzene) for 6-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C. Very slowly and carefully, pour the mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic quench.

  • Stir the mixture vigorously until all solids have dissolved.

  • Transfer to a separatory funnel and extract with DCM (3x).

  • Purification: Wash the combined organic layers with 1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Summary of Reaction Conditions

Reaction TypeElectrophileReagent/CatalystSolventTemp. (°C)Typical YieldKey Insight
N-Alkylation Alkyl Halide (R-X)NaHDMF, THF0 to RT70-95%Requires a strong base to form the nucleophilic amide anion.
N-Acylation Acyl Chloride (RCOCl)Pyridine or TEADCM, THF0 to RT75-98%Organic base scavenges HCl byproduct to drive the reaction.
Friedel-Crafts Acylation Acyl Chloride (RCOCl)AlCl₃ (≥ 2 eq)DCM, Nitrobenzene40 to 12030-60%Harsh conditions and excess Lewis acid are needed to overcome ring deactivation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No N-Alkylation Yield Incomplete deprotonation; wet solvent/reagents.Use freshly opened anhydrous solvent; ensure NaH is active; dry quinolinone under vacuum before use.
O-Alkylation Side Product Under certain conditions (e.g., using weaker bases like K₂CO₃), some O-alkylation can occur, though N-alkylation is generally favored for lactams.[3]Use a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF to favor N-alkylation.
No Friedel-Crafts Reaction Insufficient catalyst; reaction temperature too low.Use a higher-boiling solvent like nitrobenzene; increase the amount of AlCl₃; ensure all reagents are strictly anhydrous.
Multiple Products in EAS Formation of C6 and C8 isomers.The C6 isomer is electronically and sterically favored. Optimize reaction conditions (temp, time) and purify carefully using column chromatography to separate isomers.

References

  • α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. (n.d.). ResearchGate.
  • Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Bracke, M. E., et al. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. National Institutes of Health.
  • Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate.
  • Kappe, C. O., et al. (2002). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. PubMed.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. (n.d.). TSI Journals.
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.). ResearchGate.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Wang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. National Institutes of Health.
  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc.

Sources

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the atypical antipsychotic drug aripiprazole. The efficient and scalable production of this key building block is therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed examination of the synthetic pathways and practical protocols for the scale-up of this compound, with a focus on scientific integrity, safety, and process optimization.

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to this compound have been reported. The selection of an optimal route for industrial-scale production hinges on factors such as cost of starting materials, reaction efficiency, safety profile, and ease of purification. Two prominent methods are the Beckmann rearrangement and catalytic hydrogenation.

The Beckmann Rearrangement Approach

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions. In the context of our tar[1][2]get molecule, this involves the rearrangement of the oxime of 7-chloro-1-tetralone.

Mechanism Insight: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a con[3]certed migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the desired lactam, this compound.

dot digraph Beckmann_Rea[2][4]rrangement { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="7-Chloro-1-tetralone Oxime"]; intermediate1 [label="Protonated Oxime"]; intermediate2 [label="Nitrilium Ion Intermediate"]; product [label="this compound"];

start -> intermediate1 [label=" H+ (Acid Catalyst)"]; intermediate1 -> intermediate2 [label=" Rearrangement (-H2O)"]; intermediate2 -> product [label=" H2O (Hydrolysis)"]; } caption: "Figure 1: Beckmann Rearrangement Mechanism for this compound Synthesis"

Causality in Experimental Choices:

  • Acid Catalyst: Strong acids like sulfuric acid or polyphosphoric acid are typically employed to facilitate the rearrangement. The choice of acid can in[1]fluence reaction kinetics and side-product formation.

  • Temperature Control: The reaction is often exothermic and requires careful temperature management to prevent runaway reactions and ensure selectivity.

Catalytic Hydrogenation Route

An alternative and often preferred method for large-scale synthesis is the catalytic hydrogenation of a suitable precursor, such as a substituted quinoline derivative. This approach is favored for its typically milder reaction conditions and higher atom economy.

Process Overview: Catalytic hydrogenation involves the reduction of an unsaturated bond in the presence of a catalyst and hydrogen gas. For the synthesis of 7-Ch[5]loro-3,4-dihydroquinolin-2(1H)-one, this could involve the reduction of 7-chloro-2(1H)-quinolinone. The success of this process is highly dependent on the choice of catalyst and reaction conditions to achieve selective reduction of the desired double bond without affecting the chloro-substituent.

Catalytic_Hydrogenation reactant 7-Chloro-2(1H)-quinolinone product This compound reactant->product Hydrogenation catalyst Catalyst (e.g., Pd/C) H2 Gas

Causality in Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for such reductions due to its high activity and selectivity. The catalyst loading and [6]quality are critical parameters.

  • Solvent System: The choice of solvent is crucial for dissolving the starting material and facilitating the three-phase (gas-liquid-solid) mass transfer.

  • Pressure and Temper[5][6]ature: These parameters directly influence the rate of hydrogenation and must be carefully optimized to ensure complete conversion while minimizing side reactions.

Detailed Scale-Up [7]Protocol: Beckmann Rearrangement

This protocol details a robust procedure for the scale-up synthesis of this compound via the Beckmann rearrangement.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
7-Chloro-α-tetralone oxime≥98%Commercially Available
Polyphosphoric acid (PPA)115%Sigma-Aldrich
Deionized Water-In-house
Ice-In-house
Glass-lined Reactor100 L, with overhead stirrer, temperature probe, and bottom outlet valvePfaudler
Heating/Cooling Mantle--
Filtration UnitNutsche filter or similar-
Vacuum Oven--
Step-by-Step Methodology
  • Reactor Charging: Charge the 100 L glass-lined reactor with polyphosphoric acid (50 kg).

  • Heating: Begin stirring and heat the PPA to 80-90°C.

  • Substrate Addition: Slowly and portion-wise add 7-chloro-α-tetralone oxime (10 kg) to the stirred PPA. CAUTION: The addition is exothermic; maintain the internal temperature between 120-130°C by controlling the addition rate and using external cooling if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 125-130°C for 2-3 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to below 80°C. In a separate vessel, prepare a mixture of ice and water (150 kg). Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. CAUTION: This quenching process is highly exothermic and should be performed with adequate cooling and ventilation.

  • Precipitation and Filtration: Stir the resulting slurry for 1-2 hours to allow for complete precipitation of the product. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH 6-7).

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield and Purity
  • Yield: 85-95%

  • Purity (by HPLC): ≥98%

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.

Analytical MethodParameterExpected Result
HPLC Purity≥98%
Retention TimeConsistent with reference standard
¹H NMR Chemical Shifts and IntegrationConforms to the structure
Mass Spectrometry Molecular Ion Peak[M+H]⁺ at m/z 182.0
Melting Point Range138-142 °C

Safety and Handling Considerations

  • Polyphosphoric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: Both the reaction and the quenching steps are exothermic. Ensure adequate cooling capacity and continuous monitoring of the reaction temperature.

  • Ventilation: Perform all operations in a well-ventilated fume hood or a controlled reactor environment to avoid inhalation of any volatile compounds or acid fumes.

Conclusion

The scale-up synthesis of this compound is a critical process in the manufacturing of important pharmaceuticals. The Beckmann rearrangement offers a reliable and high-yielding route for its production. By carefully controlling reaction parameters, ensuring robust safety protocols, and implementing thorough analytical characterization, researchers and drug development professionals can successfully and efficiently produce this key intermediate at an industrial scale.

References

  • US20070149782A1 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole - Google Patents. (n.d.).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online. (n.d.).
  • WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents. (n.d.).
  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.).
  • Beckmann rearrangement - Wikipedia. (n.d.).
  • Beckmann Rearrangement - Chemistry Steps. (n.d.).
  • Beckmann Rearrangement - Alfa Chemistry. (n.d.).
  • Beckmann Rearrangement - Organic Chemistry Portal. (n.d.).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (n.d.).
  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate. (n.d.).
  • Dihydroquinolinone synthesis - Organic Chemistry Portal. (n.d.).
  • Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. (n.d.).
  • US4421918A - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one - Google Patents. (n.d.).
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.).
  • Scale-up of catalytic hydrogenation in the pharmaceutical industry - Biblioteca IQS. (n.d.).
  • 7-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22245-95-0 - ChemicalBook. (n.d.).
  • 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs. (2022, August 30).
  • 1 - Organic Syntheses Procedure. (n.d.).
  • Solutions in Catalysis and Hydrogenation | H.E.L Group. (n.d.).
  • This compound [P48272] - ChemUniverse. (n.d.).
  • This compound, 95% - Lab-Chemicals.Com. (n.d.).
  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents. (n.d.).
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.).
  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Synonyms - MedchemExpress.com. (n.d.).
  • New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants - Institutional Repository FHNW (IRF). (n.d.).
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar. (n.d.).
  • Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents. (n.d.).
  • ZA82279B - Process for the preparation of 7-chloro -1,2,3,4-tetrahydroquinolin-4one. (n.d.).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - ResearchGate. (n.d.).

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spectroscopic analysis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic framework, decorated with a strategically placed chlorine atom and a lactam moiety, serves as a versatile building block for a diverse array of biologically active molecules. Derivatives of this compound are instrumental in the development of novel pharmaceutical agents, particularly those targeting the central nervous system (CNS), and have shown promise as antipsychotic and antidepressant candidates.[1] Furthermore, this scaffold is frequently employed in the design of kinase inhibitors and receptor modulators, making its unambiguous structural characterization a critical step in the drug discovery and development pipeline.[1]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the multi-faceted spectroscopic analysis of these important derivatives. We will move beyond rote protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Workflow for Structural Elucidation

A successful structural confirmation relies not on a single technique, but on the convergence of data from multiple orthogonal spectroscopic methods. The workflow below illustrates a logical progression from a newly synthesized compound to a fully characterized molecule.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Integration & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Purity Check (TLC) Purification->TLC MS Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern TLC->MS Proceed if Pure FTIR FT-IR Spectroscopy Identify Key Functional Groups MS->FTIR Integration Data Integration & Analysis MS->Integration Convergent Data NMR_H ¹H NMR Spectroscopy Map Proton Environment FTIR->NMR_H FTIR->Integration Convergent Data NMR_C ¹³C NMR Spectroscopy Map Carbon Skeleton NMR_H->NMR_C NMR_H->Integration Convergent Data UVVis UV-Vis Spectroscopy Analyze Conjugated System NMR_C->UVVis NMR_C->Integration Convergent Data UVVis->Integration Convergent Data Confirmation Final Structure Confirmation Integration->Confirmation

Caption: Integrated workflow for the characterization of quinolinone derivatives.

The Core Scaffold: Atom Numbering Convention

To ensure clarity in the discussion of spectroscopic data, the standard IUPAC numbering for the this compound scaffold is used throughout this guide.

G Structure Structure

Caption: Core structure and atom numbering of the target scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a map of all proton environments. For this scaffold, the key is to differentiate between the aromatic and aliphatic regions and to correctly assign the protons based on their chemical shift, multiplicity (splitting pattern), and coupling constants. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is often preferred as it reliably shows the N-H proton, which can sometimes exchange or be broadened in other solvents.

Expected Spectral Features:

  • Aromatic Protons (H-5, H-6, H-8): These typically appear in the range of δ 6.8-7.5 ppm.

    • H-8: Often appears as a doublet, coupled to H-6 (meta-coupling, J ≈ 2-3 Hz).

    • H-6: Appears as a doublet of doublets, coupled to both H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-8 (meta-coupling).

    • H-5: Appears as a doublet, coupled to H-6 (ortho-coupling).

  • Aliphatic Protons (H-3, H-4): These protons form an ethyl-like system and are found upfield.

    • H-4 (CH₂): Typically a triplet around δ 2.9-3.1 ppm, coupled to the H-3 protons.

    • H-3 (CH₂): Typically a triplet around δ 2.6-2.8 ppm, coupled to the H-4 protons.

  • Amide Proton (N-H): This signal is a broad singlet, its chemical shift is highly variable (δ 8-10 ppm) and solvent-dependent.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
N-H8.0 - 10.0 (DMSO-d₆)Broad Singlet (br s)N/A
H-5~7.2 - 7.4Doublet (d)8.0 - 9.0
H-6~6.9 - 7.1Doublet of Doublets (dd)J_ortho = 8.0 - 9.0, J_meta = 2.0 - 3.0
H-8~7.1 - 7.3Doublet (d)2.0 - 3.0
H-4~2.9 - 3.1Triplet (t)6.0 - 8.0
H-3~2.6 - 2.8Triplet (t)6.0 - 8.0

Trustworthiness - Self-Validating Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex multiplets.

  • Data Acquisition: Acquire a standard proton spectrum over a range of 0-12 ppm.

  • Validation Check:

    • Integration: The integral ratios of the signals must correspond to the number of protons in each environment (e.g., 1:1:1 for aromatic protons, 2:2 for aliphatic protons).

    • Coupling Constants: The coupling constants between coupled protons must be identical. For example, the J value for the H-5/H-6 coupling must be the same in both the H-5 and H-6 signals.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR complements the ¹H NMR by defining the carbon skeleton. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment gives one signal. The carbonyl carbon of the lactam is a key diagnostic peak.

Expected Spectral Features:

  • Carbonyl Carbon (C-2): This is the most downfield signal, typically appearing at δ 165-175 ppm.[3]

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These appear in the δ 115-145 ppm region. The carbon attached to the chlorine (C-7) and the carbons adjacent to the nitrogen (C-8a) are key signals to assign.

  • Aliphatic Carbons (C-3, C-4): These are the most upfield signals, typically found at δ 25-40 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C=O)165 - 175
C-8a138 - 142
C-7 (C-Cl)130 - 135
C-5127 - 130
C-4a125 - 128
C-6120 - 125
C-8115 - 120
C-430 - 40
C-325 - 35

Trustworthiness - Self-Validating Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition, especially for quaternary carbons which can have weak signals.

  • Instrumentation: Use a 100 MHz or higher ¹³C NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred to thousands) is necessary to achieve a good signal-to-noise ratio.

  • Validation Check: The number of signals in the spectrum should correspond to the number of unique carbon atoms in the proposed structure. For symmetric derivatives, fewer signals will be observed. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further validating assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups.[4] For this scaffold, the two most important and easily identifiable vibrations are the N-H stretch and the C=O stretch of the amide (lactam) ring. Their positions provide clues about the molecule's electronic environment and potential intermolecular interactions like hydrogen bonding.

Expected Spectral Features: The IR spectrum provides a molecular fingerprint. The most diagnostic peaks for the this compound core are listed below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Stretch3150 - 3300Medium, often broadBroadness indicates hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium to WeakAppears just above 3000 cm⁻¹.
Aliphatic C-H Stretch2850 - 2960MediumAppears just below 3000 cm⁻¹.
C=O Stretch (Amide I)1650 - 1690Strong, SharpA very strong and reliable diagnostic peak.[5]
C=C Stretch (Aromatic)1550 - 1620Medium to StrongMultiple bands are often observed.
C-N Stretch1200 - 1350Medium
C-Cl Stretch700 - 800Medium to Strong

Trustworthiness - Self-Validating Protocol for FT-IR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry, purified sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Run a background scan of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O signals.

  • Validation Check: The presence of a strong, sharp peak in the 1650-1690 cm⁻¹ region is a definitive confirmation of the carbonyl group. The absence of interfering peaks (e.g., a broad -OH peak around 3400 cm⁻¹ from residual water) confirms good sample preparation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Experience: MS provides the molecular weight of the compound, which is one of the most crucial pieces of data for confirming its identity. For chlorine-containing compounds, the isotopic signature is a powerful validation tool. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two molecular ion peaks: the [M]⁺ peak and an [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

Expected Spectral Features:

  • Molecular Ion Peak ([M]⁺): For the parent compound (C₉H₈ClNO), the monoisotopic mass is 181.03.

  • Isotope Peak ([M+2]⁺): A peak at m/z 183 will be observed with an intensity of approximately 32% relative to the m/z 181 peak.

  • Fragmentation: Common fragmentation patterns may include the loss of CO, Cl, or cleavage of the dihydroquinolinone ring, providing further structural clues.

Ion Expected m/z (for C₉H₈ClNO) Relative Intensity Significance
[M]⁺181~100%Molecular ion with ³⁵Cl
[M+2]⁺183~32%Molecular ion with ³⁷Cl (confirms one Cl atom)
[M-CO]⁺153/155VariableLoss of carbonyl group
[M-Cl]⁺146VariableLoss of chlorine radical

Trustworthiness - Self-Validating Protocol for MS Analysis (ESI Method):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with electrospray ionization (ESI).

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement.[6][7]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

  • Validation Check:

    • Isotopic Pattern: The observed isotopic pattern for the molecular ion must match the theoretical 3:1 ratio for a monochlorinated compound.

    • Accurate Mass: HRMS provides a mass measurement with high accuracy (typically <5 ppm error). The measured exact mass should be compared to the calculated theoretical mass of the elemental formula (e.g., C₉H₈ClNO = 181.02944). This confirms the molecular formula with high confidence.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily related to its conjugated π-system.[8] For the quinolinone scaffold, characteristic absorption bands arise from π→π* and n→π* transitions. The position of the maximum absorbance (λmax) can be influenced by substituents on the aromatic ring and the choice of solvent (solvatochromism).[9][10]

Expected Spectral Features:

  • π→π transitions:* These are typically strong absorptions observed in the 250-350 nm range, corresponding to the conjugated aromatic and amide system.

  • n→π transitions:* These are weaker absorptions, often appearing as a shoulder on the π→π* band at longer wavelengths (>300 nm), associated with the non-bonding electrons of the carbonyl oxygen.[11]

Transition Type Expected λmax Range (nm) Molar Absorptivity (ε)
π → π250 - 350High (10,000 - 50,000 M⁻¹cm⁻¹)
n → π>300Low (<1,000 M⁻¹cm⁻¹)

Trustworthiness - Self-Validating Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of known concentration (~1 mM). Dilute this stock solution to a final concentration (typically 10-50 µM) that gives a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[8]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill two quartz cuvettes with the pure solvent and record a baseline spectrum.

    • Replace the solvent in the sample beam cuvette with the sample solution.

    • Scan the spectrum over a range of 200-500 nm.

  • Validation Check: The spectrum should be reproducible. To check for solvatochromic effects, which can provide additional information about the nature of the electronic transitions, the spectrum can be run in a second solvent of different polarity (e.g., hexane vs. methanol).

References

  • The Royal Society of Chemistry. Supplementary Information.
  • The Royal Society of Chemistry. Supporting information.
  • The Royal Society of Chemistry. Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo.
  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • ResearchGate. Normalized UV/Vis absorption spectra of compounds 1-8. Blue lines.
  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide....
  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • National Institute of Standards and Technology. 2(1H)-Quinolinone - the NIST WebBook.
  • World Journal of Pharmaceutical Research. STRUCTURE ELUCIDATION OF UNKNOWN IMPURITY IN 4, 7-DICHLOROQUINOLINE BY LC/HR/AM/MS.
  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • Oregon State University. 13C NMR Chemical Shifts.
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  • ResearchGate. Synthesis of 7-chloroquinolinyl-4-.
  • Biointerface Research in Applied Chemistry. Computational and Spectral Discussion of Some Substituted Chalcone Derivatives.
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  • IOSR Journal of Applied Chemistry. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory.
  • PubMed Central. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • SciSpace. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives.
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  • i-manager Publications. UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO -.
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Application Notes & Protocols: The Strategic Use of 7-Chloro-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). This guide focuses on a key derivative, 7-Chloro-3,4-dihydroquinolin-2(1H)-one, and its strategic application in drug discovery. The presence of a chlorine atom at the C7 position and a modifiable lactam nitrogen at N1 provides two orthogonal synthetic handles for molecular elaboration. This document provides a comprehensive overview of its synthesis, reactivity, and application through detailed protocols for N-alkylation and palladium-catalyzed cross-coupling reactions, establishing it as a versatile building block for creating libraries of novel, drug-like molecules.[1]

Introduction: A Scaffold of Significance

In the landscape of drug discovery, certain molecular frameworks consistently appear in approved therapeutics due to their favorable physicochemical properties and ability to engage with biological targets. The 3,4-dihydroquinolin-2(1H)-one (a lactam) is one such scaffold, most famously represented in the atypical antipsychotic Aripiprazole.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements.

The strategic value of This compound lies in its inherent potential for diversification. The chloro-substituent is not merely a modulator of electronic properties but a versatile functional handle for modern cross-coupling chemistry. This allows medicinal chemists to perform late-stage functionalization, a powerful strategy for rapidly exploring structure-activity relationships (SAR) without re-synthesizing the core scaffold. This building block is particularly valuable in programs aimed at developing CNS agents, kinase inhibitors, and other receptor modulators.[1]

Synthesis of the this compound Core

While numerous synthetic routes exist for the dihydroquinolinone family, a robust and scalable method for preparing the 7-chloro derivative is critical for its use in discovery campaigns. A common and effective strategy involves the intramolecular cyclization of a suitable N-arylpropanoic acid precursor. The following protocol describes a plausible and chemically sound approach based on Friedel-Crafts acylation principles.

Protocol 2.1: Synthesis via Intramolecular Cyclization

This protocol proceeds in two logical steps: (1) Michael addition to form the anilinopropanoic acid, and (2) acid-catalyzed cyclization to form the lactam.

Step A: Synthesis of 3-(4-chloroanilino)propanoic acid

  • To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add acrylic acid (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aniline is complete (typically 12-24 hours).

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Filter the solid product and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Step B: Cyclization to this compound

  • Carefully add the 3-(4-chloroanilino)propanoic acid (1.0 eq) in portions to a stirred solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at a moderately elevated temperature (e.g., 80-100°C).

    • Causality Note: The strong acid protonates the carboxylic acid, activating it for intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) onto the electron-rich aniline ring. The cyclization occurs ortho to the activating amino group.

  • Stir the reaction at this temperature for 2-6 hours, monitoring for product formation by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., aqueous NaOH or NaHCO₃) to a pH of ~7.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Synthesis_Workflow A 4-Chloroaniline C Michael Addition (Reflux, Acetonitrile) A->C B Acrylic Acid B->C D 3-(4-chloroanilino)propanoic acid C->D Step 1 E Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid, 100°C) D->E Step 2 F This compound E->F

Figure 1: Proposed synthesis of the core scaffold.

Application as a Versatile Synthetic Intermediate

The true power of this scaffold is realized through the selective modification of its two key reactive sites.

N-Alkylation of the Lactam Nitrogen

Functionalization at the N1 position is a primary method for tuning the molecule's properties. Introducing alkyl or functionalized sidechains can enhance solubility, block metabolic pathways, or introduce new binding interactions with the target protein.

This protocol uses a strong base to ensure complete deprotonation of the lactam, which is weakly acidic, followed by nucleophilic substitution.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in oil (1.2 eq)

    • Alkyl halide (e.g., R-Br, R-I) or tosylate (R-OTs) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add the sodium hydride portion-wise. (Caution: Hydrogen gas is evolved) .

    • Stir the mixture at 0°C for 30 minutes to allow for complete formation of the sodium salt.

    • Add the alkylating agent (R-X) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates completion (typically 2-16 hours).

    • Cool the mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Expertise Note: The choice of base is critical. For less reactive alkylating agents, a strong base like NaH in an aprotic polar solvent (DMF, THF) is required. For more reactive agents like benzyl bromide or allyl bromide, a weaker base such as potassium carbonate (K₂CO₃) may suffice and offers a safer, more scalable alternative.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous DMF B Cool to 0°C A->B C Add NaH (Base) (Deprotonation) B->C D Add Alkyl Halide (R-X) (SN2 Attack) C->D E Warm to RT & Stir D->E F Quench with NH4Cl E->F G Aqueous Extraction F->G H Column Chromatography G->H I Isolated N-Alkylated Product H->I

Figure 2: General workflow for N-alkylation.
Palladium-Catalyzed Cross-Coupling at the C7-Position

The aryl chloride at the C7 position is a gateway to immense structural diversity. Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are cornerstone transformations in modern medicinal chemistry for their reliability and broad functional group tolerance.[4][5]

This reaction is ideal for installing primary or secondary amines, anilines, or even amides, which are common features in CNS drugs and kinase inhibitors.

  • Materials:

    • This compound (or its N-alkylated derivative) (1.0 eq)

    • Amine (R¹R²NH) (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 2.0 eq)

    • Anhydrous, de-gassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the aryl chloride, the amine, the palladium pre-catalyst, the ligand, and the base in a reaction vessel.

    • Add the anhydrous, de-gassed solvent.

    • Seal the vessel and heat the reaction to 80-110°C.

    • Monitor the reaction by LC-MS. Reaction times can vary from 1 to 24 hours.

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Trustworthiness Note: The success of this reaction is highly dependent on the exclusion of oxygen and water. Using a pre-formed catalyst and ensuring all reagents and solvents are anhydrous and de-gassed is critical for reproducibility and high yields.[6][7][8]

Figure 3: General scheme for Buchwald-Hartwig amination.

The Suzuki coupling is the preeminent method for forming biaryl or aryl-vinyl bonds, which are ubiquitous in kinase inhibitors that bind to the ATP pocket.[9][10]

  • Materials:

    • This compound (or its N-alkylated derivative) (1.0 eq)

    • Aryl or heteroaryl boronic acid or boronate ester (R-B(OH)₂) (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Procedure:

    • Combine the aryl chloride, boronic acid, and palladium catalyst in a flask.

    • Add the organic solvent (e.g., 1,4-Dioxane).

    • Add the aqueous base solution.

    • De-gas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

    • Heat the reaction to reflux (80-100°C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and add water and an extraction solvent (e.g., ethyl acetate).

    • Separate the layers. Wash the organic layer with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

  • Expertise Note: While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems with specialized ligands (e.g., SPhos, XPhos) can effectively couple them at lower catalyst loadings and temperatures.[11] Screening a small set of catalysts and bases is often a valuable first step in optimizing the reaction.

Figure 4: General scheme for Suzuki-Miyaura coupling.

Data Presentation & Application Summary

The true utility of this compound is in its capacity to generate diverse libraries of compounds for biological screening. The table below summarizes the strategic value of modifying each position.

Modification SiteReaction TypeReagents / PartnersIntended Biological Impact
N1-Position N-AlkylationAlkyl halides, epoxides, Michael acceptorsModulate solubility, improve metabolic stability, introduce hydrogen bond acceptors/donors, vector for linker attachment.
C7-Position Suzuki CouplingAryl/heteroaryl boronic acidsIntroduce biaryl motifs for kinase hinge binding, explore new binding pockets, tune electronics and planarity.
C7-Position Buchwald-HartwigPrimary/secondary amines, anilinesIntroduce basic centers for solubility/PK, form key hydrogen bonds with target, mimic known pharmacophores.
C7-Position Sonogashira CouplingTerminal alkynesIntroduce rigid linear linkers, provide handle for click chemistry, probe deep pockets in a target.
C7-Position CyanationZn(CN)₂, CuCNIntroduce nitrile group as hydrogen bond acceptor or potential covalent warhead.

Conclusion and Future Perspectives

This compound is more than a simple building block; it is a strategic platform for accelerated drug discovery. Its two distinct points of chemical diversity—the nucleophilic lactam nitrogen and the electrophilic aryl chloride—allow for the systematic and efficient construction of compound libraries. The protocols detailed herein for N-alkylation and palladium-catalyzed cross-coupling provide reliable and scalable methods for leveraging this scaffold's full potential. Future work will undoubtedly expand the repertoire of reactions at the C7-position to include other modern transformations such as C-H activation, photoredox catalysis, and nickel-catalyzed couplings, further cementing the role of this versatile intermediate in the medicinal chemist's toolbox.

References

  • Google Patents. (n.d.). WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.
  • Google Patents. (n.d.). US20070149782A1 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole.
  • Google Patents. (n.d.). ZA82279B - Process for the preparation of 7-chloro -1,2,3,4-tetrahydroquinolin-4one.
  • Google Patents. (n.d.). IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.
  • Google Patents. (n.d.). JPS57171971A - Manufacture of 7-chloro-1,2,3,4- tetrahydroquinoline-4-one.
  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube.
  • MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • PubMed. (1990). Neurochemical studies with the potential antipsychotic compound trans-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate.
  • National Center for Biotechnology Information. (2023). Antipsychotic Medications. In StatPearls.
  • National Center for Biotechnology Information. (n.d.). Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I.
  • National Center for Biotechnology Information. (2024). Neuroleptic Medications. In StatPearls.
  • National Center for Biotechnology Information. (2024). Atypical Antipsychotic Agents. In StatPearls.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for optimizing the synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in medicinal chemistry. As a team of Senior Application Scientists, we have structured this document to address common experimental challenges, explain the underlying chemical principles, and provide a robust, validated protocol to maximize your yield and purity.

I. Overview of the Synthesis

The most common and industrially relevant synthesis of this compound is achieved through an intramolecular Friedel-Crafts acylation of N-(3-chlorophenyl)-3-chloropropanamide. This reaction relies on a strong Lewis acid, typically aluminum chloride (AlCl₃), to catalyze the cyclization.

The reaction mechanism involves the coordination of AlCl₃ to the amide's carbonyl oxygen and the terminal chlorine atom. This activation creates a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring to form the desired six-membered heterocyclic ring.[1] While effective, the success of this reaction is highly dependent on rigorous control of reagents and reaction conditions.

II. Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: The reaction has a very low yield or fails to proceed.

Question: My reaction is resulting in a low yield of the desired this compound, or I am only recovering the starting material. What are the likely causes and how can I resolve this?

Answer: A low or non-existent yield is one of the most common problems in Friedel-Crafts reactions and typically points to issues with the catalyst or the reaction environment.

Potential Causes & Solutions:

  • Inactive Catalyst: Aluminum chloride is extremely hygroscopic and rapidly deactivates upon exposure to atmospheric moisture.

    • Expert Insight: The Lewis acidity of AlCl₃ is essential for activating the substrate. Water acts as a Lewis base, reacting with AlCl₃ in a highly exothermic reaction to form aluminum hydroxides and HCl, rendering the catalyst useless.[2]

    • Solution: Always use a fresh, unopened bottle of high-purity, anhydrous AlCl₃. The powder should be fine and white to pale yellow. If it is clumpy or gray, it has likely been compromised. Handle the AlCl₃ in a glovebox or under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent moisture contamination.

  • Insufficient Catalyst Loading: An inadequate molar ratio of AlCl₃ to the substrate will result in incomplete conversion.

    • Expert Insight: More than two molar equivalents of AlCl₃ are required. The first equivalent coordinates with the amide carbonyl, and the second coordinates with the terminal chloro group to generate the acylium electrophile. An excess is necessary to drive the reaction to completion. Coordination of AlCl₃ to the amide nitrogen actually deactivates the aromatic ring, making the cyclization inherently challenging and requiring a potent catalytic system.[3]

    • Solution: Use at least 2.5 to 3.0 molar equivalents of AlCl₃ relative to the N-(3-chlorophenyl)-3-chloropropanamide starting material. Perform small-scale trials to determine the optimal loading for your specific setup.

  • Presence of Moisture: Trace amounts of water in the solvent or on the glassware will destroy the catalyst.

    • Solution: Ensure all glassware is oven-dried (e.g., at 120 °C for several hours) and allowed to cool in a desiccator or under a stream of inert gas immediately before use. Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.

Issue 2: The primary product is contaminated with an isomeric impurity.

Question: My analysis (e.g., NMR, HPLC) shows the presence of a significant isomeric impurity alongside my desired 7-chloro product. How can I improve the regioselectivity?

Answer: The formation of the 5-Chloro-3,4-dihydroquinolin-2(1H)-one isomer is a known side reaction. The regiochemical outcome of the electrophilic aromatic substitution is a competition between the positions ortho and para to the activating amide group, and ortho to the deactivating chloro group.

Potential Causes & Solutions:

  • High Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically stable, but undesired, 5-chloro isomer.

    • Solution: Maintain strict temperature control. The addition of AlCl₃ is highly exothermic and must be performed at a low temperature (0–5 °C) to prevent uncontrolled temperature spikes. After the addition, consider running the reaction at a moderate temperature (e.g., 60–80 °C) and monitor closely by TLC. Running the reaction at the lowest temperature that allows for a reasonable reaction rate often provides the best selectivity.

  • Solvent Effects: The choice of solvent can influence the distribution of isomers.

    • Solution: Non-polar solvents like dichlorobenzene or carbon disulfide are often preferred as they are less likely to complex with the Lewis acid and alter its reactivity.[2] If using a solvent like nitrobenzene, be aware that it can form a complex with AlCl₃, which may change the steric and electronic nature of the catalyst and affect the product ratio.

Issue 3: The workup is difficult, leading to product loss or emulsions.

Question: When I try to quench the reaction and extract my product, I form a thick emulsion that is difficult to separate, resulting in significant product loss. How can I improve the workup procedure?

Answer: The workup of a Friedel-Crafts reaction is critical for clean and efficient product isolation. The aluminum salts generated are the primary cause of these issues.

Potential Causes & Solutions:

  • Improper Quenching: Simply adding water to the reaction mixture will cause the violent decomposition of excess AlCl₃ and the precipitation of gelatinous aluminum hydroxide, which is notorious for causing emulsions.

    • Solution: The standard and most effective method is to quench the reaction by slowly and carefully pouring the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This procedure ensures two things: 1) the exothermic decomposition is controlled by the large volume of ice, and 2) the acidic environment keeps the aluminum salts soluble as [Al(H₂O)₆]³⁺, preventing the formation of aluminum hydroxide precipitates.

  • Inefficient Extraction: If the aqueous layer is not sufficiently acidic, some aluminum salts may precipitate during extraction, leading to separation difficulties.

    • Solution: After quenching, check the pH of the aqueous layer to ensure it is strongly acidic (pH < 2). If not, add more concentrated HCl. During extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), perform multiple extractions with smaller volumes rather than a single extraction with a large volume to ensure complete recovery of the product.

III. Frequently Asked Questions (FAQs)

Q1: Why is an intramolecular Friedel-Crafts acylation used instead of an alkylation? A1: Friedel-Crafts alkylations are prone to two major side reactions: carbocation rearrangements and polyalkylation.[4][5] The acylium ion intermediate in an acylation is resonance-stabilized and does not rearrange.[1] Furthermore, the product of acylation is a ketone, which deactivates the aromatic ring, preventing further reactions (polyacylation). This leads to a much cleaner and more predictable reaction.

Q2: How should I monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as a 7:3 mixture of hexane and ethyl acetate. The product is more polar than the starting material and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the critical safety precautions for this synthesis? A3:

  • Aluminum Chloride: Corrosive and reacts violently with water. Always handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).

  • Reagents & Solvents: The chlorinated starting material and solvents can be toxic. Avoid inhalation and skin contact.

  • Quenching: The quenching procedure is highly exothermic and releases corrosive HCl gas. It must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.

IV. Optimized Experimental Protocol

This protocol is designed to maximize yield and purity while ensuring operational safety.

Materials:

  • N-(3-chlorophenyl)-3-chloropropanamide (1.0 eq)

  • Anhydrous Aluminum Chloride (2.8 eq)

  • Anhydrous o-Dichlorobenzene

  • Concentrated Hydrochloric Acid

  • Crushed Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Reagent Addition: Charge the flask with N-(3-chlorophenyl)-3-chloropropanamide (1.0 eq) and anhydrous o-dichlorobenzene (approx. 5 mL per gram of starting material).

  • Catalyst Addition: Cool the stirred suspension to 0–5 °C using an ice-salt bath. Carefully add anhydrous aluminum chloride (2.8 eq) portion-wise over 45–60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After completing the addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 70 °C. Maintain this temperature, monitoring the reaction by TLC every hour. The reaction is typically complete within 2–4 hours.

  • Quenching: Cool the reaction mixture to room temperature. In a separate beaker large enough to hold at least five times the reaction volume, prepare a slurry of crushed ice and concentrated HCl (approx. 3 volumes of ice to 1 volume of acid). While stirring the ice slurry vigorously, slowly pour the reaction mixture into it.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a white to off-white solid.

V. Data Summary: Optimized vs. Non-Optimized Conditions

ParameterNon-Optimized ConditionOptimized ConditionRationale for Optimization
Catalyst Loading 1.5 eq AlCl₃2.8 eq AlCl₃Ensures complete activation of the substrate and drives the reaction to completion.[3]
Temperature Control Addition at RT; RefluxAddition at 0-5 °C; Heat to 70 °CPrevents side reactions and improves regioselectivity by controlling exotherm.
Workup Procedure Quench with waterQuench with Ice/HClPrevents emulsion formation and ensures clean separation of layers.
Typical Yield 30–50%>85%Rigorous control of parameters significantly improves reaction efficiency.
Purity (Pre-Recrystallization) ~80% (with isomer)>95%Improved control minimizes the formation of the 5-chloro isomer.

VI. Visualizations

Reaction_Mechanism cluster_intermediate 2. Intermediate Formation cluster_cyclization 3. Cyclization cluster_product 4. Product Formation SM N-(3-chlorophenyl)- 3-chloropropanamide Complex Activated Acylium Ion Intermediate SM->Complex Coordination AlCl3 AlCl₃ (2.8 eq) AlCl3->Complex Cyclized Intramolecular Electrophilic Aromatic Substitution Complex->Cyclized Ring Closure Product 7-Chloro-3,4-dihydro- quinolin-2(1H)-one Cyclized->Product Rearomatization

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Workflow Start 1. Setup & Reagent Addition (Substrate + Anhydrous Solvent) Add_Catalyst 2. Controlled Catalyst Addition (AlCl₃ at 0-5 °C) Start->Add_Catalyst Reaction 3. Thermal Reaction (Heat to 70 °C, Monitor by TLC) Add_Catalyst->Reaction Quench 4. Acidic Ice Quench (Pour into HCl/Ice Slurry) Reaction->Quench Extract 5. Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Wash 6. Wash & Dry (H₂O, NaHCO₃, Brine, MgSO₄) Extract->Wash Purify 7. Purification (Recrystallization from Ethanol) Wash->Purify End Final Product Purify->End

Caption: Optimized experimental workflow for synthesis and purification.

VII. References

  • Title: Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof Source: Google Patents (US20060079690A1) URL:

  • Title: Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide Source: Google Patents (US20030176703A1) URL:

  • Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Friedel-Crafts Acylation with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Friedel-Crafts Alkylation and Acylation Reaction Source: Organic Chemistry Tutor URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (Journal) URL: [Link]

Sources

Technical Support Center: Synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing practical, field-tested insights rooted in mechanistic understanding to empower you to troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am attempting the synthesis of this compound via intramolecular Friedel-Crafts cyclization of N-(3-chlorophenyl)-3-chloropropionamide, but I am observing a significant amount of an isomeric byproduct. What is this impurity and why is it forming?

A1: The most common isomeric byproduct in this synthesis is 5-Chloro-3,4-dihydroquinolin-2(1H)-one. The formation of this isomer is a direct consequence of the directing effects of the chloro substituent on the aromatic ring during the intramolecular Friedel-Crafts reaction.

Mechanistic Insight:

The chloro group on the N-(3-chlorophenyl) moiety is an ortho-, para-directing, yet deactivating group for electrophilic aromatic substitution. In the intramolecular Friedel-Crafts cyclization, the electrophilic attack can occur at either of the two positions ortho to the amino group (which is the primary activating group).

  • Attack at C6 (para to the chloro group): This leads to the desired This compound . This pathway is generally favored due to steric and electronic factors.

  • Attack at C2 (ortho to the chloro group): This results in the formation of the isomeric byproduct, 5-Chloro-3,4-dihydroquinolin-2(1H)-one .

The ratio of these two isomers is highly dependent on the reaction conditions, particularly the choice of Lewis acid catalyst and the temperature.

Q2: How can I control the regioselectivity of the cyclization to favor the formation of the desired 7-chloro isomer?

A2: Optimizing the regioselectivity is key to a successful synthesis. Several factors can be manipulated to steer the reaction towards the desired 7-chloro product.

Troubleshooting Guide for Regioselectivity:

ParameterRecommendationRationale
Lewis Acid Catalyst Use a milder Lewis acid.Strong Lewis acids like AlCl₃ can be less selective. Milder Lewis acids such as ZnCl₂, FeCl₃, or even Brønsted acids like polyphosphoric acid (PPA) can offer better control.[1][2]
Temperature Maintain a lower reaction temperature.Higher temperatures can overcome the activation energy barrier for the formation of the less stable 5-chloro isomer, leading to a mixture of products.[1]
Solvent Employ non-polar solvents.Solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices. Polar solvents can complex with the Lewis acid, altering its activity and selectivity.[1]
Rate of Addition Add the Lewis acid slowly and portion-wise.This helps to maintain a lower reaction temperature and control the concentration of the reactive electrophilic species, which can improve selectivity.
Q3: I am struggling to separate the 7-chloro and 5-chloro isomers. What purification strategies do you recommend?

A3: The separation of these constitutional isomers can be challenging due to their similar physical properties. However, a combination of techniques can be effective.

Purification Protocol:

  • Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity to elute the less polar impurities, and gradually increase the polarity to separate the two isomers. The 7-chloro isomer is often slightly more polar and will elute later.

  • Recrystallization: If a significant amount of one isomer is present, fractional crystallization can be a viable option. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where one isomer crystallizes out preferentially.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples required for biological testing or as analytical standards, preparative HPLC is the most powerful separation technique.[3]

Analytical Differentiation:

To confirm the identity of the separated isomers, the following analytical techniques are crucial:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive for structural elucidation. The aromatic proton splitting patterns will be distinct for the 7-chloro and 5-chloro isomers.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS might show subtle differences that can aid in identification.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method will show distinct retention times for the two isomers.[4][5]

Troubleshooting Common Side Products and Impurities

Beyond the isomeric byproduct, other impurities can arise during the synthesis. This section provides a guide to identifying and mitigating their formation.

Issue 1: Presence of Starting Material (N-(3-chlorophenyl)-3-chloropropionamide)
  • Symptom: A spot/peak corresponding to the starting material is observed in the crude reaction mixture by TLC or LC-MS.

  • Cause: Incomplete reaction. This can be due to:

    • Insufficient reaction time or temperature.

    • Deactivated Lewis acid catalyst (due to moisture).

    • Insufficient amount of catalyst.

  • Troubleshooting:

    • Ensure all reagents and solvents are anhydrous.

    • Use a freshly opened or purified Lewis acid.

    • Increase the reaction time or temperature cautiously while monitoring the reaction progress.

    • Consider increasing the molar equivalents of the Lewis acid.

Issue 2: Formation of Polymeric or Tar-like Materials
  • Symptom: The reaction mixture becomes dark and viscous, and the desired product yield is low.

  • Cause: Intermolecular Friedel-Crafts reactions or other side reactions promoted by a highly reactive catalyst or high temperatures.

  • Troubleshooting:

    • Lower the reaction temperature.

    • Use a milder Lewis acid.

    • Ensure slow and controlled addition of the catalyst.

    • Maintain a dilute reaction concentration to favor the intramolecular cyclization.

Issue 3: Dechlorination of the Aromatic Ring
  • Symptom: Presence of 3,4-dihydroquinolin-2(1H)-one as a byproduct.

  • Cause: This is a less common side reaction but can occur under harsh conditions, potentially involving certain Lewis acids and trace impurities.

  • Troubleshooting:

    • Use milder reaction conditions (lower temperature, milder Lewis acid).

    • Ensure high purity of starting materials and reagents.

Visualizing the Synthetic Pathway and Side Reactions

To provide a clearer understanding of the reaction landscape, the following diagrams illustrate the key transformations.

cluster_0 Synthesis of N-(3-chlorophenyl)-3-chloropropionamide cluster_1 Intramolecular Friedel-Crafts Cyclization 3-chloroaniline 3-chloroaniline N-(3-chlorophenyl)-3-chloropropionamide N-(3-chlorophenyl)-3-chloropropionamide 3-chloroaniline->N-(3-chlorophenyl)-3-chloropropionamide Acylation 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->N-(3-chlorophenyl)-3-chloropropionamide N-(3-chlorophenyl)-3-chloropropionamide_2 N-(3-chlorophenyl)-3-chloropropionamide This compound This compound N-(3-chlorophenyl)-3-chloropropionamide_2->this compound Desired Pathway (para to -Cl) 5-Chloro-3,4-dihydroquinolin-2(1H)-one 5-Chloro-3,4-dihydroquinolin-2(1H)-one N-(3-chlorophenyl)-3-chloropropionamide_2->5-Chloro-3,4-dihydroquinolin-2(1H)-one Side Reaction (ortho to -Cl)

Caption: Synthetic pathways to this compound and its primary isomeric byproduct.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of N-(3-chlorophenyl)-3-chloropropionamide

  • To a solution of 3-chloroaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a flask containing a Lewis acid (e.g., AlCl₃, 1.2-1.5 eq) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of N-(3-chlorophenyl)-3-chloropropionamide (1.0 eq) in the same anhydrous solvent.

  • After the addition, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature, or gently heated, depending on the chosen Lewis acid and substrate reactivity. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product, which will likely be a mixture of 7-chloro and 5-chloro isomers.

  • Purify the crude product using column chromatography as described in the purification section.

cluster_workflow Troubleshooting Workflow start Reaction Outcome Unsatisfactory check_isomers Isomeric Mixture Observed? start->check_isomers check_starting_material Starting Material Present? check_isomers->check_starting_material No optimize_regio Optimize Regioselectivity: - Milder Lewis Acid - Lower Temperature - Non-polar Solvent check_isomers->optimize_regio Yes check_polymer Polymer/Tar Formation? check_starting_material->check_polymer No optimize_completion Drive Reaction to Completion: - Anhydrous Conditions - Increase Reaction Time/Temp - Increase Catalyst Amount check_starting_material->optimize_completion Yes optimize_conditions Modify Reaction Conditions: - Lower Temperature - Milder Lewis Acid - Dilute Concentration check_polymer->optimize_conditions Yes purify Purify Product: - Column Chromatography - Recrystallization - Preparative HPLC check_polymer->purify No optimize_regio->purify optimize_completion->purify optimize_conditions->purify end Successful Synthesis purify->end

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

References

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017).
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). Forensic Toxicology.
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PMC.
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.).

Sources

Technical Support Center: Purification of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-3,4-dihydroquinolin-2(1H)-one. As a key intermediate in the development of central nervous system (CNS) active compounds, kinase inhibitors, and other pharmaceutical agents, its purity is paramount for the success of subsequent synthetic steps and the integrity of final products.[1] This guide, structured in a question-and-answer format, addresses common challenges encountered during its purification.

Troubleshooting Guide & FAQs

Question 1: My final product of this compound has low purity. What are the likely sources of contamination?

Answer: Low purity in the crude product typically originates from several sources throughout the synthetic process. A systematic evaluation is key to identifying the root cause.

  • Starting Material Contamination: The quality of your starting materials, often a substituted N-phenyl-3-chloropropionamide, is the first critical control point. Impurities present in these precursors will carry through the reaction.

  • Isomeric Side-Products: Friedel-Crafts type cyclization reactions, commonly used to form the quinolinone ring system, are susceptible to generating regioisomers. For instance, in the synthesis of the related 7-hydroxy analog, formation of the 5-hydroxy isomer is a known side-reaction.[2] It is highly probable that the synthesis of the 7-chloro analog could yield the 5-chloro isomer as a significant impurity. These isomers often have very similar physical properties, making them challenging to separate.

  • Incomplete Reaction: Unreacted starting materials are a common impurity. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction has gone to completion.

  • By-products from Degradation or Side-Reactions: Depending on the reaction conditions (e.g., high temperatures, strong acids), degradation of starting materials or the product can occur. In syntheses of related quinolinone derivatives, the formation of dimer impurities has also been reported as a significant issue.[3]

  • Residual Solvents and Reagents: Solvents from the reaction or initial workup (e.g., high-boiling point solvents like Dowtherm A used in some quinoline syntheses) can be difficult to remove.[4] Similarly, residual acids or bases from the workup can contaminate the final product.

A preliminary analysis by ¹H NMR can often reveal the presence of residual solvents and aromatic signals that do not correspond to the desired product, hinting at isomeric impurities. HPLC is the gold standard for quantifying the level of these impurities.[2]

Question 2: What is the most effective primary purification method for crude this compound?

Answer: For multi-gram quantities of crude product, recrystallization is the most efficient and cost-effective first-line purification strategy. The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve the compound completely at its boiling point but poorly at lower temperatures (e.g., room temperature or 0-4°C), while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

This method is particularly effective at removing impurities that are present in small quantities and have different polarity profiles from the target compound. It is a robust technique for significantly improving purity before resorting to more labor-intensive methods like chromatography.

Question 3: I'm struggling to get good crystals or effective purification from recrystallization. How can I optimize the process?

Answer: Successful recrystallization is a blend of science and art, hinging almost entirely on solvent selection. If you are experiencing issues like oiling out, poor recovery, or minimal purity improvement, a systematic approach to solvent screening is necessary.

The key is to find a solvent or solvent system where your compound has high solubility when hot and low solubility when cold. Based on protocols for structurally similar compounds, several solvents have proven effective.[2][6]

Recommended Solvents for Screening:

Solvent SystemTypeRationale & Comments
Ethanol Single SolventA common first choice for polar compounds. Often provides good crystal formation upon cooling.[7][8]
Methanol Single SolventSimilar to ethanol, but the higher volatility can be advantageous during drying.[2]
Ethyl Acetate Single SolventA medium-polarity solvent that is often effective. Can sometimes be paired with a non-polar anti-solvent.[6]
Acetonitrile Single SolventA polar aprotic solvent that can offer different selectivity compared to alcohols.[6]
Toluene Single SolventA non-polar aromatic solvent; useful if the compound is less polar.
Ethanol / Water Two-Solvent SystemDissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly.
Ethyl Acetate / Hexane Two-Solvent SystemDissolve in minimal hot ethyl acetate, then add hexane dropwise as an anti-solvent to induce crystallization.
Workflow for Optimizing Recrystallization

The following workflow provides a systematic approach to achieving high purity.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Iteration A Start with Crude This compound B Select Trial Solvents (e.g., Ethanol, Ethyl Acetate) A->B C Dissolve Crude Product in Minimum Amount of Hot Solvent B->C D Hot Filter (if insoluble impurities are present) C->D Optional E Allow Solution to Cool Slowly to Room Temperature D->E F Cool Further in Ice Bath (0-4°C) E->F G Collect Crystals by Vacuum Filtration F->G H Wash Crystals with Small Amount of Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Analyze Purity (HPLC, MP) & Calculate Yield I->J K Purity >99%? J->K L Purification Successful K->L Yes M Try Different Solvent or Chromatography K->M No M->B Re-optimize

Caption: Workflow for Recrystallization Optimization.

For a detailed methodology, please see the Experimental Protocols section below.

Question 4: Recrystallization isn't removing a persistent impurity. What should I do next?

Answer: If recrystallization fails to provide the desired purity, it is likely due to the presence of an impurity with very similar solubility and polarity to your product, such as a regioisomer (e.g., 5-chloro-3,4-dihydroquinolin-2(1H)-one). In this scenario, silica gel column chromatography is the recommended next step.

Chromatography separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (solvent system). By carefully selecting the mobile phase, you can achieve separation of even closely related isomers.

Key Considerations for Column Chromatography:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The optimal ratio should be determined beforehand using TLC analysis to achieve a retention factor (Rƒ) of ~0.25-0.35 for the desired product.

  • Loading: The crude material should be adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the initial eluent (wet loading) for best resolution.

General Workflow for Column Chromatography

G A Develop Separation Method using TLC Analysis B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Dry or Wet Loading) B->C D Elute with Mobile Phase (Isocratic or Gradient) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent Under Reduced Pressure G->H I Analyze Final Product Purity (HPLC, NMR) H->I

Caption: Workflow for Silica Gel Column Chromatography.

Question 5: How can I confidently assess the purity of my final, purified product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your this compound. Relying on a single method is not advisable.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment. It provides a quantitative percentage of purity by area. A reversed-phase C8 or C18 column is typically used with a mobile phase such as a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).[2][3] The absence of other peaks at the detection wavelength confirms high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the compound. For purity assessment, ¹H NMR is particularly useful for detecting and quantifying residual solvents. The absence of unassignable signals in the aromatic and aliphatic regions provides strong evidence of purity.

  • Melting Point (MP): A sharp melting point range (e.g., within 1-2°C) is a classic indicator of a pure crystalline solid.[2] Impurities typically broaden and depress the melting range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct product was isolated.

A product can be considered "pure" for most applications when HPLC analysis shows ≥99% purity, NMR shows no detectable impurities or residual solvent, and the melting point is sharp and consistent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure. The optimal solvent and volumes must be determined empirically on a small scale first.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., ethanol, 25 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is intended for purification when recrystallization is ineffective.

  • TLC Analysis: Determine the optimal mobile phase composition by TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation of the product spot from all impurity spots, with the product having an Rƒ value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions. If a gradient elution is required, gradually increase the proportion of the more polar solvent over time.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Pilarski, G., et al. (2007). Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (WO2007072476A2). Google Patents.
  • Desai, K. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-465.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14336-14354.
  • Schwartz, A., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (US20060079690A1). Google Patents.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 22.
  • Niddam-Hildesheim, V., et al. (2007). Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole. (US20070149782A1). Google Patents.
  • Abdel-Rahman, A. A.-H., et al. (2017). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 11(6), 1102-1111.
  • Popa, M., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(1), 24-27.
  • Kumar, P., et al. (2008). A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. (WO2008026220A1). Google Patents.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. [Video]. YouTube.

Sources

Technical Support Center: Crystallization of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of 7-Chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. The following question-and-answer format directly addresses specific experimental challenges, offering explanations grounded in physical organic chemistry and crystallization theory to ensure scientific integrity and practical success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: No Crystals Are Forming; The Solution Remains Clear.

Question: I have dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have formed even after an extended period. What is preventing crystallization?

Answer: The lack of crystal formation is a common challenge, typically indicating that the solution has not reached a sufficient level of supersaturation for nucleation to occur. Several factors could be at play:

  • Insufficient Concentration: The most frequent cause is that the solution is not concentrated enough. The solubility of your compound in the chosen solvent at a lower temperature might still be too high to allow for precipitation.

  • Inappropriate Solvent Choice: The compound may be excessively soluble in the selected solvent, even at reduced temperatures, which prevents it from crashing out of the solution.[1]

  • High Purity Inhibiting Nucleation: Paradoxically, a very pure compound can be difficult to crystallize because it lacks the microscopic impurities that often serve as nucleation sites.[2]

  • Lack of Nucleation Sites: A pristine, smooth crystallization vessel may not offer enough surface imperfections to initiate crystal formation.[3]

  • Increase Supersaturation:

    • Slow Solvent Evaporation: The most controlled method to increase concentration is to allow the solvent to evaporate slowly. Cover the vessel with parafilm and puncture a few small holes to regulate the evaporation rate.[4]

    • Reduce Solvent Volume: If you have used too much solvent, carefully remove a portion under reduced pressure using a rotary evaporator and then attempt the cooling process again.[1]

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel below the meniscus with a glass rod. This action creates microscopic scratches that can act as nucleation sites.[3]

    • Seeding: Introduce a "seed crystal"—a tiny, pure crystal of this compound—into the supersaturated solution.[5][6][7] This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[8] A general protocol for seeding is provided below.

Issue 2: An Oil or Amorphous Precipitate Forms Instead of Crystals ("Oiling Out").

Question: Upon cooling my solution of this compound, a viscous liquid or a sticky solid has separated instead of distinct crystals. How can I resolve this "oiling out" issue?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase before it has a chance to form an ordered crystal lattice.[9] This typically happens under one of the following conditions:

  • High Supersaturation/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the compound may "crash out" of the solution at a temperature above its melting point in the solvent system.[9][10]

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.[11][12] They can also interfere with the orderly arrangement of molecules into a crystal lattice.[13]

  • Low Melting Point: The inherent physical properties of the compound might include a low melting point, making it susceptible to this phenomenon.[10][11]

  • Reduce the Rate of Supersaturation:

    • Reheat and Dilute: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to create a more dilute solution.[10] Then, allow it to cool much more slowly.

    • Insulate the Vessel: To slow the cooling process, place the flask in a large beaker of warm water or wrap it in glass wool to insulate it. Very slow cooling can favor the formation of crystals over oil.[1]

  • Modify the Solvent System:

    • Solvent Polarity: Oiling out can sometimes be a result of a significant mismatch in polarity between the solute and the solvent.[12] Experiment with solvents of different polarities.

    • Mixed Solvent Systems: Try crystallizing from a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes faintly turbid. This point of incipient precipitation is ideal for initiating slow crystal growth.

  • Purify the Crude Material:

    • If impurities are suspected, consider purifying a small sample of the crude this compound by column chromatography before attempting crystallization. This can remove the impurities that may be causing the oiling out.[2]

Issue 3: The Crystals Are Very Fine Needles or a Microcrystalline Powder.

Question: I have successfully obtained crystals of this compound, but they are extremely small needles or a powder. How can I grow larger, more well-defined crystals?

Answer: The formation of small crystals or microcrystalline powder indicates that the nucleation rate was significantly faster than the crystal growth rate. This leads to the formation of a large number of small crystals rather than a smaller number of large ones.[2]

  • Rapid Nucleation: This can be caused by cooling the solution too quickly or by having too many nucleation sites present (e.g., from dust or other particulates).[2][13]

  • Solvent Effects: The choice of solvent can significantly influence crystal habit (the external shape of the crystal).[14][15][16] Some solvents may favor growth in one dimension, leading to needle-like morphologies.

  • Decrease the Rate of Supersaturation:

    • Slower Cooling: A slower cooling rate is paramount for growing larger crystals.[17][18][19] It gives molecules more time to orient themselves correctly onto the growing crystal lattice.

    • Use a More Dilute Solution: Starting with a slightly more dilute solution will also slow down the crystallization process, allowing for more controlled growth.[10]

  • Optimize the Solvent System:

    • Solvent Screening: Experiment with a range of solvents. A patent for a structurally related compound, 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, lists several solvents used for crystallization, which could be a good starting point for screening.[20][21]

    • Mixed Solvents: Using a mixed solvent system can alter the crystal habit. The interactions between the different solvent molecules and the crystal faces can promote more uniform growth in all dimensions.[22]

  • Minimize Nucleation Sites:

    • Hot Filtration: Filter the hot, saturated solution through a pre-warmed funnel with filter paper. This will remove any insoluble impurities or dust particles that could act as unwanted nucleation sites.[2]

    • Use a Clean Vessel: Ensure your crystallization flask is meticulously clean.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

  • If the solution is colored or contains particulate matter, perform a hot filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, you may place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Seeding Technique to Induce Crystallization
  • Prepare a supersaturated solution of this compound as described in Protocol 1, and allow it to cool to just below the saturation temperature.

  • Add one or two small, pure crystals (seed crystals) of the compound to the solution.[5][7]

  • Allow the solution to continue cooling slowly and undisturbed. The seed crystals will act as templates, promoting the growth of larger crystals.[8]

  • Collect the crystals as described in Protocol 1.

Data Presentation

Table 1: Potential Solvents for Crystallization Screening

This table provides a starting point for solvent selection based on common laboratory solvents and those mentioned for similar quinolinone structures.[20][21][23][24] Experimental validation is essential.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Notes
EthanolProtic7825.3Good general-purpose solvent for moderately polar compounds.
MethanolProtic6533.0Higher polarity than ethanol; may be too good of a solvent.
IsopropanolProtic8220.2Less polar than ethanol; may yield better crystals if solubility is high.
Ethyl AcetateAprotic776.0Medium polarity; often a good choice for crystallization.
AcetoneAprotic5621.0Volatile; can lead to rapid crystallization if not controlled.
TolueneNon-polar1112.4May be used as a component in a mixed solvent system.
WaterProtic10080.1Likely a poor solvent on its own, but useful as an anti-solvent.

Visualization

Troubleshooting Crystallization Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Success no_crystals No Crystals (Clear Solution) observe->no_crystals Problem oil Oiling Out / Amorphous Solid observe->oil Problem small_crystals Microcrystals / Needles observe->small_crystals Problem ts1_supersat Increase Supersaturation (Evaporate Solvent) no_crystals->ts1_supersat ts1_seed Induce Nucleation (Scratch / Seed) no_crystals->ts1_seed ts2_slow_cool Reheat, Dilute, Cool Slower oil->ts2_slow_cool ts2_solvent Change Solvent System oil->ts2_solvent ts2_purify Purify Crude Material oil->ts2_purify ts3_slow_cool Decrease Supersaturation (Slower Cooling, More Dilute) small_crystals->ts3_slow_cool ts3_solvent Optimize Solvent System small_crystals->ts3_solvent ts3_filter Hot Filtration small_crystals->ts3_filter ts1_supersat->cool Retry ts1_seed->cool Retry ts2_slow_cool->cool Retry ts2_solvent->dissolve New Approach ts2_purify->start Repurify ts3_slow_cool->cool Retry ts3_solvent->dissolve New Approach ts3_filter->cool Retry

A flowchart for troubleshooting the crystallization process.

References

  • Barrett, M., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications.
  • Ducruix, A., & Giegé, R. (1999). Seeding Techniques. Oxford Academic.
  • Zhang, Y., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization?. YouTube.
  • Warwick, T. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores.
  • Wang, Y., et al. (2022). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Brainly.com.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit.
  • Wen, G., et al. (2019). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Sathee Jee. (n.d.). Chemistry Crystallization.
  • Svärd, M., et al. (2016). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications.
  • Zhang, G. G., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics.
  • Reddit. (2013). Recrystallization (help meeeeee). Reddit.
  • Diamond Light Source. (n.d.). Crystal-seeding.
  • Kumar, L., & Bansal, A. K. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online.
  • BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
  • Zhang, Z., et al. (2022). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. National Institutes of Health.
  • Chemistry For Everyone. (2023). How Does Cooling Rate Affect Polymer Crystallization?. YouTube.
  • Nath, N. K., & Nangia, A. (2015). Crystal Polymorphism in Pharmaceutical Science. ResearchGate.
  • van der Mussele, R. E., et al. (2001). The effect of solvent on crystal morphology. ResearchGate.
  • Google Patents. (2007). WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Google Patents. (2007). US20070149782A1 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole.
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. National Institutes of Health.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • University of Potsdam. (n.d.). Advice for Crystallization.
  • Manasa Life Sciences. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
  • Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Pharmaffiliates. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
  • Majid, A. (2023). Effective Method for Making Quinoline Derivatives in Gl. Journal of Applied Chemistry.
  • Google Patents. (1959). US2886568A - Preparation of quinolines.
  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • Unknown. (n.d.). Synthesis of Quinoline and derivatives.

Sources

Technical Support Center: 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-50-6). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot the potential stability challenges associated with this important synthetic intermediate. Our goal is to provide field-proven insights and scientifically-grounded protocols to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common initial queries regarding the handling, storage, and preliminary stability of this compound.

Q1: What are the optimal storage conditions for this compound?

Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

  • Temperature: Store at room temperature or refrigerated (2-8°C).[1][2] For long-term storage, refrigeration is preferable to minimize the rate of any potential slow degradation reactions.

  • Atmosphere: The container should be tightly sealed and stored in a dry, well-ventilated place.[3][4] Some sources indicate the compound may be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis of the lactam ring over time.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term archival samples.

  • Light: Protect from light to prevent potential photolytic degradation. Amber vials or storage in a dark cabinet are recommended.

Q2: I've noticed a change in the color of my sample from off-white to a yellowish or brownish hue. Is this a sign of degradation?

A change in color is often the first visual indicator of a chemical change. While it doesn't quantify the extent of degradation, it warrants further investigation. This discoloration could be due to:

  • Oxidation: Trace impurities or exposure to air can lead to the formation of colored oxidation byproducts. The dihydroquinolinone ring system can be susceptible to oxidation.

  • Formation of Minor Impurities: Even a small percentage of a highly colored impurity can significantly alter the appearance of the bulk material.

If you observe a color change, it is crucial to re-analyze the material for purity using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) before use.

Q3: My compound's solubility in my solvent system seems to have decreased. Could this be related to a stability issue?

Yes, a change in solubility can be linked to degradation. The formation of less soluble degradation products, such as polymers or rearranged structures, can lead to insolubility or the appearance of particulates. If you encounter this issue, we recommend:

  • Attempting to dissolve the material with gentle heating or sonication, as this may help for some related compounds.[6]

  • Filtering the solution to remove any insoluble matter.

  • Analyzing both the soluble portion and the insoluble material (if possible) by LC-MS to identify any new chemical entities.

Q4: What are the likely degradation pathways for this molecule under experimental stress?

Based on the structure of this compound, which contains a lactam (cyclic amide) and a chlorinated aromatic ring, the primary theoretical degradation pathways involve hydrolysis and oxidation.

  • Hydrolytic Degradation: The lactam ring is susceptible to cleavage under strong acidic or basic conditions, which would open the ring to form an amino acid derivative.[7]

  • Oxidative Degradation: The benzylic position (C4) is a potential site for oxidation, which could lead to the formation of a hydroxylated or carbonylated species.

  • Photolytic Degradation: Aromatic halides can be susceptible to photolytic cleavage or rearrangement upon exposure to high-energy light (UV).

The following diagram illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Main This compound Hydrolysis_Product 3-(4-Chloro-2-aminophenyl)propanoic acid Main->Hydrolysis_Product H+ or OH- H₂O Oxidation_Product Oxidized Derivatives (e.g., 4-hydroxy, 4-oxo) Main->Oxidation_Product [O] e.g., H₂O₂

Caption: Hypothetical degradation pathways for this compound.

Part 2: In-Depth Troubleshooting Guide

This section provides structured guidance for resolving specific experimental issues that may be linked to the stability of this compound.

Problem 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis

Scenario: You run an HPLC analysis of your starting material and observe new, unexpected peaks that were not present when the material was first received.

Causality: The appearance of new peaks is a clear indication that the chemical composition of your sample has changed. This is the most common way degradation is identified. The goal is to determine if the degradation is significant and what caused it.

Troubleshooting Protocol:

  • Quantify the Impurities: Determine the area percentage of the new peaks relative to the main peak. Regulatory guidelines often consider degradation of 5-20% as significant in forced degradation studies.[7] For routine use, total impurities should ideally be much lower, often less than 1-2%.

  • Characterize the Impurities: If you have access to LC-MS, determine the mass of the impurity peaks.

    • An increase in mass of 18 amu could suggest hydrolysis (addition of H₂O).

    • An increase in mass of 16 amu could suggest oxidation (addition of O).

  • Review Storage and Handling History:

    • Was the vial left open to the air? (Potential oxidation/hydrolysis).

    • Was the material exposed to strong light? (Potential photolysis).

    • Was it stored at an elevated temperature? (Potential thermal degradation).

  • Perform a Confirmatory Stress Test: Take a small, pure sample of the compound and subject it to a mild stress condition that you suspect might be the cause (e.g., dissolve in a slightly acidic solvent and monitor by HPLC over a few hours). If the same impurity peak grows, you have likely identified the cause.

Problem 2: Reaction Yield is Lower Than Expected or Fails Completely

Scenario: A standard, reliable reaction using this compound as a starting material is giving inconsistent or low yields.

Causality: The purity of a starting material is paramount for reaction success. If a significant portion of your material has degraded, the effective molar quantity is reduced, leading to lower yields. Furthermore, degradation products could potentially interfere with or inhibit your reaction.

Troubleshooting Protocol:

  • Re-verify Starting Material Purity: Do not assume the material is pure, even if it was when first opened. Run a quick purity check (TLC, ¹H NMR, or HPLC). The ¹H NMR is particularly useful for identifying the presence of significant impurities (>5%).

  • Assess Reactivity of Degradants: Consider the potential degradation products. For example, if hydrolysis occurred, the resulting amino acid would have very different reactivity compared to the starting lactam and would likely not participate in the desired reaction.

  • Purify the Starting Material: If significant degradation is confirmed, it may be necessary to purify the bulk material before use. Recrystallization is often a viable option for solid compounds. A patent for a related compound, 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone, describes purification by crystallization to achieve purity greater than 99.6%.[8]

    • General Recrystallization Protocol:

      • Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile).

      • Allow the solution to cool slowly to room temperature.

      • Cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

  • Use a Fresh Batch: If purification is not feasible, the most reliable solution is to use a fresh, unopened batch of the starting material.

Part 3: Proactive Stability Assessment: A Forced Degradation Protocol

To ensure the robustness of your analytical methods and to understand the intrinsic stability of this compound, performing a forced degradation study is highly recommended.[9][10] This involves intentionally stressing the compound under various conditions to generate potential degradants.[11]

Objective: To identify the conditions under which this compound degrades and to generate its degradation products for analytical method validation.

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Control Prepare 'Time Zero' Control Sample Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (Solid/Solution, ICH Q1B light exposure) Start->Photo Analyze Analyze All Samples by HPLC-UV/MS Control->Analyze Sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Neutralize->Analyze End Compare profiles to control. Identify & characterize degradants. Analyze->End

Sources

avoiding decomposition of 7-Chloro-3,4-dihydroquinolin-2(1H)-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Chloro-3,4-dihydroquinolin-2(1H)-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in successfully utilizing this compound in your research and development endeavors. As Senior Application Scientists, we have compiled this information based on a synthesis of literature, established protocols, and field-proven insights to ensure you can anticipate and overcome potential challenges in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving this compound, providing explanations for the underlying causes and actionable protocols for mitigation.

Issue 1: My reaction mixture is darkening, and I'm observing significant byproduct formation upon N-alkylation.

Potential Cause: Decomposition of the lactam ring or side reactions due to harsh basic conditions. The lactam proton is weakly acidic, and strong bases can lead to a cascade of undesirable reactions. Over-alkylation is also a common issue.[1]

In-Depth Explanation: The use of overly strong bases, such as alkali metal hydrides or alkoxides in high concentrations, can deprotonate the lactam nitrogen, forming a reactive lactam ate species. This intermediate can be unstable and may lead to ring-opening or other decomposition pathways. Furthermore, harsh basic conditions can promote elimination reactions if your alkylating agent is susceptible.[1]

Mitigation Strategy & Protocol:

  • Choice of Base: Opt for milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally sufficient to facilitate N-alkylation without causing significant degradation of the starting material.

  • Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively dissolve the reactants and facilitate the SN2 reaction. Avoid protic solvents which can interfere with the base.

  • Temperature Control: Maintain the reaction temperature at a moderate level, typically between room temperature and 80 °C. Higher temperatures can accelerate decomposition.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the complete consumption of the starting material without the formation of significant impurities.

Detailed N-Alkylation Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl halide) (1.0 - 1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: My reaction is sluggish, and I'm recovering a significant amount of starting material.

Potential Cause: Insufficient activation of the lactam nitrogen or a poor leaving group on the electrophile.

In-Depth Explanation: The N-H bond of the lactam is not highly acidic, and a base of appropriate strength is required to generate a sufficient concentration of the nucleophilic lactamate. Additionally, the rate of N-alkylation is highly dependent on the nature of the leaving group on the alkylating agent.

Troubleshooting Steps:

  • Base Strength: If using a very weak base, consider switching to a slightly stronger one, such as potassium carbonate.

  • Leaving Group: Ensure your alkylating agent has a good leaving group. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in situ Finkelstein reaction.

  • Phase-Transfer Catalysis: For reactions in biphasic systems or with limited solubility, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate.

Issue 3: I am observing the formation of an aromatic quinolinone byproduct.

Potential Cause: Oxidation of the dihydroquinolinone ring.

In-Depth Explanation: The 3,4-dihydroquinolin-2(1H)-one scaffold can be susceptible to oxidation, leading to the formation of the corresponding aromatic quinolin-2(1H)-one.[2][3][4][5] This can be promoted by certain reagents, atmospheric oxygen at elevated temperatures, or the presence of transition metal impurities.

Preventative Measures:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon, especially when heating for prolonged periods.

  • Reagent Purity: Use purified reagents and solvents to minimize the presence of potential oxidizing agents or metal contaminants.

  • Avoidance of Oxidants: Be mindful of the reagents used. For instance, some transition metal salts, even when used in catalytic amounts, can facilitate oxidative aromatization.[2][3][4][5]

Illustrative Workflow for Preventing Oxidation:

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start This compound Reagents Degassed Solvents & Purified Reagents Start->Reagents Inert Inert Atmosphere (N2/Ar) Reagents->Inert Reaction Controlled Heating (Monitor Temperature) Inert->Reaction Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification End Desired Product Purification->End

Caption: Workflow to minimize oxidative byproduct formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[6] For long-term storage, keeping it at room temperature is generally acceptable.

Q2: Is it necessary to protect the lactam nitrogen during reactions targeting other parts of the molecule?

The necessity of a protecting group depends on the reaction conditions. For reactions that are incompatible with a free N-H group (e.g., those involving strong organometallic reagents or certain coupling reactions), protection is advisable. Common protecting groups for lactams include Boc, Cbz, and benzyl groups.[7][8] However, for many reactions, such as modifications to an aromatic substituent, the lactam N-H may be sufficiently unreactive.

Q3: Can the chloro-substituent on the aromatic ring be displaced?

While the chloro group on the quinolinone ring is generally stable, it can undergo nucleophilic aromatic substitution (SNAAr) under specific and often forcing conditions (high temperature, strong nucleophile, and sometimes a metal catalyst). Its reactivity is lower than that of a chloro-substituent on a more electron-deficient aromatic ring.

Q4: Are there any known incompatibilities with common reagents?

  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl group.

  • Strong Oxidizing Agents: As mentioned in the troubleshooting guide, strong oxidants can lead to aromatization of the dihydroquinolinone ring.[2][3][4][5]

  • Strong Acids/Bases: Concentrated strong acids or bases can promote hydrolysis of the lactam ring, especially at elevated temperatures.

Q5: What are typical conditions for the hydrolysis of the lactam ring?

Lactam hydrolysis typically requires forcing conditions, such as refluxing in concentrated aqueous acid (e.g., 6M HCl) or a strong aqueous base (e.g., 6M NaOH) for an extended period. The stability of the lactam ring makes it robust under many synthetic conditions.

Summary of Recommended Reaction Conditions for N-Alkylation:

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃Sufficiently basic to deprotonate the lactam without causing degradation.
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.
Temperature Room Temperature to 80 °CBalances reaction rate with minimizing decomposition.
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions, including oxidation.

Decomposition Pathway Overview:

G cluster_conditions Harsh Reaction Conditions cluster_products Decomposition Products Start 7-Chloro-3,4-dihydro- quinolin-2(1H)-one StrongBase Strong Base (e.g., NaH, t-BuOK) Start->StrongBase HighTemp High Temperature Start->HighTemp Oxidant Oxidizing Agent Start->Oxidant RingOpened Ring-Opened Product (Hydrolysis) StrongBase->RingOpened Other Other Byproducts HighTemp->Other Aromatic 7-Chloroquinolin-2(1H)-one (Oxidation) Oxidant->Aromatic

Sources

Technical Support Center: Characterization of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Chloro-3,4-dihydroquinolin-2(1H)-one is a key heterocyclic building block used in the synthesis of various pharmaceutical agents, particularly those active in the central nervous system.[1] Its journey from a synthesized intermediate to a qualified component in drug development is critically dependent on rigorous analytical characterization. This guide provides in-depth troubleshooting advice and standardized protocols to address the common and nuanced challenges researchers encounter when characterizing this molecule. We will explore issues ranging from spectral anomalies and chromatographic difficulties to impurity profiling and solid-state properties, ensuring a comprehensive understanding for professionals in medicinal chemistry and drug development.

Troubleshooting Guides: Experimental Issues & Solutions

This section is designed to rapidly diagnose and solve specific problems encountered during the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why do the proton signals for the aliphatic ring (-CH2-CH2-) appear unusually broad or poorly resolved in my ¹H NMR spectrum?

Answer: This is a frequently observed phenomenon in dihydroquinolinone systems and can stem from several factors:

  • Slow Conformational Inversion: The dihydro- portion of the molecule is a six-membered ring that is not planar. It undergoes a "ring-flip" between different chair or boat conformations. If this conformational exchange occurs on a timescale similar to the NMR experiment's timescale, it can lead to significant line broadening of the signals for the C3 and C4 protons. This effect is temperature-dependent.

  • Molecular Aggregation: At higher concentrations in solvents like CDCl₃, intermolecular hydrogen bonding between the amide N-H group and the carbonyl C=O group can lead to aggregation or dimerization. This restricts molecular tumbling and can result in broadened signals.

  • Presence of Trace Acidic Impurities: Residual acids from synthesis or purification can catalyze proton exchange with the amide proton (N-H), which can sometimes affect the line shape of adjacent protons. A similar phenomenon of anomalous line broadening has been observed in related dihydroisoquinoline structures.[2]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., 25°C, 50°C, and 0°C). If conformational exchange is the cause, you should observe sharpening of the signals as the temperature increases (faster exchange) or decreases (locking into a single conformation).

  • Dilution Study: Prepare a series of samples at decreasing concentrations (e.g., 20 mg/mL, 5 mg/mL, 1 mg/mL). If aggregation is the issue, the signals should become sharper upon dilution.

  • Solvent Change: Switch to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆. The strong hydrogen bond accepting nature of DMSO can break up intermolecular aggregates, leading to sharper signals.

  • D₂O Shake: Add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. This will cause the N-H proton to exchange with deuterium, making it disappear from the spectrum. This can help simplify the spectrum and confirm the assignment of the N-H signal, which is often broad to begin with.

Question 2: The splitting patterns in the aromatic region of my ¹H NMR spectrum are more complex than expected. Why?

Answer: The aromatic region should theoretically show three protons with predictable splitting. An AMX spin system is expected: one doublet, one doublet of doublets, and one narrow doublet or singlet-like signal. Deviations can indicate:

  • Positional Isomers: Contamination with an isomeric species (e.g., 5-chloro or 6-chloro-3,4-dihydroquinolin-2(1H)-one) from the synthesis is a common cause. These isomers will have different substitution patterns and thus different splitting patterns that overlap with your main compound.

  • Second-Order Effects: If the chemical shifts of two aromatic protons are very close, the simple "n+1" splitting rule breaks down, leading to more complex and distorted patterns known as second-order effects. While less common for this specific molecule, it can occur, especially on lower-field NMR instruments.

Troubleshooting Workflow:

start Complex Aromatic Signals Observed check_purity Analyze Purity by HPLC-UV/MS start->check_purity is_pure Is the sample >99% pure? check_purity->is_pure run_cosy Acquire 2D COSY NMR is_pure->run_cosy  Yes   impurity_present Impurity Detected. Identify via MS and isolate if necessary. is_pure->impurity_present  No   analyze_cosy Analyze cross-peaks to confirm proton connectivity run_cosy->analyze_cosy higher_field Acquire spectrum on a higher-field NMR (e.g., >500 MHz) to resolve signals analyze_cosy->higher_field Connectivity confirmed, but overlap persists confirm Confirm structure based on 2D NMR and/or higher-field data analyze_cosy->confirm Connectivity confirmed, structure verified higher_field->confirm

Caption: Troubleshooting workflow for complex NMR aromatic signals.

Mass Spectrometry (MS)

Question: My mass spectrum shows a prominent peak at [M+2]⁺ with roughly one-third the intensity of the molecular ion peak [M]⁺. Is this an impurity?

Answer: No, this is the expected and characteristic isotopic signature of a monochlorinated compound. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This natural 3:1 ratio results in two distinct molecular ion peaks separated by 2 Da. The peak for the molecule containing ³⁵Cl is the molecular ion [M]⁺, and the one for the molecule containing ³⁷Cl is the [M+2]⁺ peak. The presence of this pattern is a strong confirmation that your compound contains one chlorine atom.

IonExpected m/z (Monoisotopic)IsotopeRelative Abundance
[C₉H₈³⁵ClNO + H]⁺182.03³⁵Cl~100%
[C₉H₈³⁷ClNO + H]⁺184.03³⁷Cl~32%
Caption: Expected isotopic pattern for the protonated molecule in MS.
High-Performance Liquid Chromatography (HPLC/UPLC)

Question: I'm struggling with poor peak shape (tailing) and inconsistent retention times for my compound on a C18 column. What can I do?

Answer: Poor peak shape for this molecule is often caused by secondary interactions between the basic nitrogen of the lactam and acidic residual silanol groups on the silica-based column packing. This is a common issue with amine-containing heterocycles.

Causality & Solutions:

  • Silanol Interactions: At neutral pH, silanol groups (Si-OH) on the column can be deprotonated (Si-O⁻), creating sites for strong ionic interaction with any protonated form of your analyte. This leads to peak tailing.

    • Solution 1: Lower Mobile Phase pH. Add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to your mobile phase. This will protonate the silanol groups, neutralizing them and minimizing secondary interactions. It will also ensure your analyte is consistently in its protonated form, leading to sharper peaks and more stable retention times.

  • Analyte Solubility: The compound has moderate polarity and may have limited solubility in highly aqueous mobile phases at the start of a gradient run.

    • Solution 2: Adjust Initial Gradient Conditions. Ensure the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient is high enough to keep the analyte fully dissolved upon injection. An initial condition of 20-30% organic is often a good starting point.

  • Column Choice: Not all C18 columns are the same.

    • Solution 3: Use an End-Capped Column. Modern columns often feature "end-capping," where most residual silanol groups are chemically deactivated. Using a high-purity, end-capped silica column or a column with a different stationary phase (e.g., phenyl-hexyl) can significantly improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? It should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to prevent potential degradation.[1]

Q2: What are the likely process-related impurities I should look for? Potential impurities often stem from the synthetic route.[3] Common synthetic precursors include derivatives of N-(3-hydroxyphenyl)-3-chloropropionamide or related compounds.[4] Therefore, look for:

  • Unreacted starting materials.

  • Positional isomers (e.g., 5-chloro or 8-chloro analogs).

  • Over- or under-reduced species (e.g., the fully aromatic 7-chloro-quinolin-2-one).

  • Residual solvents and reagents from the synthesis. A thorough impurity profile analysis using a sensitive and specific method like UPLC-QTOF/MS is essential for materials intended for drug development.[5][6]

Q3: Is polymorphism a potential concern for this solid material? Yes. For any crystalline solid intended for pharmaceutical use, polymorphism is a critical consideration. Different crystalline forms (polymorphs) or solvates can have different physical properties, including solubility, stability, and bioavailability. While specific polymorphic studies for this exact molecule are not widely published, related intermediates for drugs like Aripiprazole are known to exist in specific crystalline forms.[7] It is crucial to characterize the solid-state form of your material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to ensure batch-to-batch consistency.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for assessing the purity of this compound.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 10% B

    • 9.1-12 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm (or use PDA to monitor 220-400 nm).

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

Protocol 2: Data Acquisition for Structural Confirmation

This protocol outlines the essential steps for acquiring NMR and MS data.

A. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended for initial analysis due to its excellent solvating power and ability to resolve N-H protons).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • Acquire a standard 1D proton spectrum with at least 16 scans.

    • If structural confirmation is needed, acquire a 2D COSY experiment to establish proton-proton correlations.

    • Acquire a ¹³C spectrum (or a 2D HSQC/HMBC for more detailed analysis) to confirm the carbon backbone.

B. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Use the diluted solution from the HPLC sample preparation (~1-10 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a single quadrupole, Q-TOF, or Orbitrap).

  • Infusion: Directly infuse the sample solution or use the LC system from Protocol 1.

  • ESI Source Parameters (Positive Ion Mode):

    • Ionization Mode: Positive (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): 8-12 L/min

    • Gas Temperature: 300-350°C

  • Data Acquisition: Scan a mass range that covers the expected molecular ion (e.g., m/z 100-300). Confirm the presence of the protonated molecule ([M+H]⁺) at ~m/z 182.03 and its characteristic chlorine isotope pattern.

Diagram: Integrated Characterization Strategy

cluster_0 Identity & Structure cluster_1 Purity & Impurities cluster_2 Physical Properties NMR NMR (1D & 2D) MS HR-MS FTIR FTIR HPLC HPLC-UV/PDA LCMS LC-MS HPLC->LCMS Identify Peaks PXRD PXRD DSC DSC/TGA Analyte 7-Chloro-3,4-dihydro- quinolin-2(1H)-one Analyte->NMR Analyte->MS Analyte->FTIR Analyte->HPLC Analyte->PXRD Analyte->DSC

Caption: An integrated approach to the complete characterization of the analyte.

References

  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (2016). Organic & Biomolecular Chemistry.
  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 7-CHLORO-4-HYDRAZINOQUINOLINE(23834-14-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2020). Taylor & Francis Online.
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (2007). Google Patents.
  • Lokhande, M. V., et al. (2014). Amodiaquine hydrochloride, impurity, HPLC, Acquity UPLC H-class, Ion Trap MS, NMR, structural elucidation. World Journal of Pharmaceutical Research.
  • A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance. (2021). PubMed Central.
  • Analysis of impurities in pharmaceuticals. (2021). Wiley Analytical Science.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences.
  • Synthesis of dihydroquinolinones. (n.d.). Organic Chemistry Portal.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.

Sources

Technical Support Center: Reactivity of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common and unexpected reactivity patterns that can arise during its functionalization. Our goal is to provide you with the insights and protocols necessary to troubleshoot your experiments effectively, ensuring the integrity and success of your research.

Introduction to the Reactivity of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3][4] Its structure features a lactam, an electron-rich aromatic ring, and a halogen substituent, presenting multiple sites for chemical modification. While this complexity offers broad synthetic utility, it can also lead to unexpected side reactions and challenges in achieving desired regioselectivity. This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] However, the unique structure of this compound can lead to specific challenges.

FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I optimize the reaction?

Answer:

A sluggish or incomplete Suzuki-Miyaura coupling reaction with this compound can stem from several factors related to both the substrate and the reaction conditions. The chloro-substituent at the 7-position is less reactive than a corresponding bromo or iodo substituent, often requiring more forcing conditions.[6]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst Activity The Pd(0) active species may not be generated efficiently or may be prone to decomposition. The lactam moiety could also potentially coordinate to the palladium center, inhibiting catalysis.1. Ligand Choice: Switch to more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) that are known to facilitate the coupling of aryl chlorides.[5] 2. Catalyst Precursor: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5-10 mol%.
Base Incompatibility The choice of base is critical. An inappropriate base can lead to poor reaction rates or degradation of the starting material. Mildly basic conditions are often optimal.[5]1. Screen Bases: Test a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective for aryl chlorides. 2. Solvent System: Ensure the base is sufficiently soluble in the chosen solvent system (e.g., dioxane/water, toluene/water, or DME/water).
Low Reaction Temperature Aryl chlorides require higher temperatures for efficient oxidative addition to the palladium center, which is often the rate-determining step.[6]1. Increase Temperature: Gradually increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene, up to 100-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction.[7]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), SPhos (0.04 equiv), and Pd(OAc)₂ (0.02 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Navigating Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr).[8] The amide nitrogen is an ortho, para-directing group, while the chloro group is also an ortho, para-director but deactivating. The interplay of these effects can lead to mixtures of products.

FAQ 2: I am attempting a Friedel-Crafts acylation and observing a mixture of isomers and/or N-acylation. How can I improve the regioselectivity for C6-acylation?

Answer:

This is a classic issue of competing reaction sites. The amide nitrogen and the aromatic ring are both nucleophilic. The directing effects of the substituents on the aromatic ring also play a crucial role. The amide is a strong ortho, para-director, activating the C6 and C8 positions. The chloro group also directs ortho and para (to itself), further influencing the substitution pattern.

Underlying Principles of Reactivity:

  • Amide as a Director: The lone pair on the nitrogen atom can be delocalized into the aromatic ring, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho (C8) and para (C6) positions.[9]

  • Steric Hindrance: The C8 position is sterically hindered by the adjacent dihydroquinolinone ring, which can favor substitution at the more accessible C6 position.

  • N-Acylation: The lactam nitrogen is also nucleophilic and can be acylated under Friedel-Crafts conditions, especially if a strong Lewis acid is used.

Troubleshooting Strategies:

Problem Approach Detailed Protocol
N-Acylation Use milder Lewis acids or protect the nitrogen.1. Milder Lewis Acid: Substitute AlCl₃ with a milder Lewis acid like FeCl₃ or ZnCl₂. 2. Nitrogen Protection: Protect the lactam nitrogen as a Boc or other suitable protecting group prior to the Friedel-Crafts reaction.
Mixture of C6/C8 Isomers Leverage steric hindrance to favor the C6 position.1. Bulky Acylating Agent: Use a bulkier acylating agent. The increased steric demand will further disfavor attack at the C8 position. 2. Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.

Workflow for Regioselective C6-Acylation:

cluster_0 Reaction Pathway A 7-Chloro-3,4-dihydro- quinolin-2(1H)-one B N-Protection (e.g., Boc₂O, DMAP) A->B C N-Boc Protected Intermediate B->C D Friedel-Crafts Acylation (Acyl Chloride, FeCl₃) C->D E C6-Acylated Product D->E F Deprotection (e.g., TFA) E->F G Final C6-Acylated Product F->G

Caption: Workflow for achieving regioselective C6-acylation.

Part 3: Challenges in N-Alkylation

Alkylation of the lactam nitrogen is a common transformation. However, unexpected side reactions such as O-alkylation or C-alkylation can occur under certain conditions.

FAQ 3: My N-alkylation reaction using NaH and an alkyl halide is giving low yields and a significant amount of an unknown byproduct. What could be the issue?

Answer:

Low yields and byproducts in N-alkylation of lactams often point to issues with the base, solvent, or the formation of alternative nucleophiles. While N-alkylation is generally favored, the enolate of the lactam can also be formed, leading to O-alkylation.

Troubleshooting N-Alkylation Reactions:

Potential Issue Explanation Recommended Action
Incomplete Deprotonation If the lactam nitrogen is not fully deprotonated, the reaction will be slow and incomplete.Use a slight excess of a strong base like NaH (1.1-1.2 equivalents) in an anhydrous polar aprotic solvent like DMF or THF.[10]
O-Alkylation Byproduct The ambident nucleophilicity of the deprotonated lactam can lead to reaction at the oxygen atom, forming an O-alkylated product.1. Solvent Choice: Using a polar aprotic solvent like DMF generally favors N-alkylation. 2. Counter-ion: The choice of counter-ion can influence the N/O selectivity. 3. Temperature: Lowering the reaction temperature after the addition of the alkylating agent can sometimes improve selectivity.
Reagent Purity Moisture in the solvent or reagents can quench the base and inhibit the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.

Logical Flow for Troubleshooting N-Alkylation:

Start Low Yield in N-Alkylation Check_Purity Verify Anhydrous Conditions and Reagent Purity Start->Check_Purity Optimize_Base Increase Base Equivalents (1.1-1.2 eq. NaH) Check_Purity->Optimize_Base If conditions are dry Change_Solvent Switch to Anhydrous DMF Optimize_Base->Change_Solvent Lower_Temp Add Alkyl Halide at 0°C Change_Solvent->Lower_Temp Success Improved Yield of N-Alkylated Product Lower_Temp->Success

Caption: Troubleshooting flowchart for N-alkylation reactions.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Vertex AI Search.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.Baxendale Group - Durham University.[Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.PMC - NIH.[Link]
  • Electrophilic arom
  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom
  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers.Inorganic Chemistry Frontiers (RSC Publishing).[Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.Semantic Scholar.[Link]
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • Electrophilic Aromatic Substitution Mechanism.Master Organic Chemistry.[Link]
  • Previously documented unexpected reactivity of 3-azidoquinoline-2,4(1H,3H)-diones 1.
  • Palladium catalyzed couplings.Chemistry LibreTexts.[Link]
  • Electrophilic Aromatic Substitution.University of Calgary.[Link]
  • 7-Chloro-4-hydroxyquinoline.PubChem - NIH.[Link]
  • Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry.[Link]
  • This compound [P48272].ChemUniverse.[Link]
  • This compound.Sunway Pharm Ltd.[Link]
  • This compound.Veeprho.[Link]
  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.PubMed.[Link]
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.PMC - NIH.[Link]
  • Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists.PubMed.[Link]

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refining reaction conditions for 7-Chloro-3,4-dihydroquinolin-2(1H)-one derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Chloro-3,4-dihydroquinolin-2(1H)-one Derivatization

Welcome to the technical support resource for the derivatization of this compound. This scaffold is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those active in the central nervous system (CNS).[1] Its structure, featuring a reactive lactam nitrogen and an aryl chloride, offers multiple handles for modification. However, navigating the specific reaction conditions to achieve high yields and purity can be challenging.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but the underlying chemical principles to empower you to rationalize and refine your experimental conditions effectively.

Section 1: N-Alkylation and N-Arylation of the Lactam

The secondary amine within the lactam ring is a common site for derivatization. While its proton is acidic, effective functionalization requires careful selection of the base and solvent to avoid common pitfalls.

Q1: My N-alkylation reaction with an alkyl halide shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion in N-alkylation of this lactam is typically traced back to inefficient deprotonation or suboptimal reaction parameters. Here’s a breakdown of the critical variables:

  • Base Selection: The pKa of the N-H proton in a dihydroquinolinone is significantly lower than that of a typical acyclic amide but still requires a sufficiently strong base for complete deprotonation.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often insufficient to fully deprotonate the lactam, leading to a slow or stalled reaction. They are more suitable for more acidic N-H bonds.

    • Strong Bases (e.g., NaH, LiHMDS, KHMDS): Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the lactam to form the corresponding sodium salt, driving the reaction forward. Hexamethyldisilazide bases are also excellent alternatives, offering good solubility in organic solvents.

  • Solvent Choice: The solvent must be aprotic and able to dissolve the lactam and the resulting anion.

    • DMF or DMSO: These polar aprotic solvents are excellent choices as they effectively solvate the sodium salt of the lactam, enhancing its nucleophilicity.

    • THF: While a common solvent, it may not be polar enough to fully dissolve the deprotonated intermediate, potentially slowing the reaction rate.

  • Temperature: While many alkylations proceed at room temperature after deprotonation, gentle heating (40-60 °C) can often increase the reaction rate, especially with less reactive alkyl halides (e.g., alkyl chlorides).

  • Alkylating Agent Reactivity: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, expect a slower reaction that may require more forcing conditions (higher temperature, longer reaction time) compared to the corresponding bromide or iodide.

Q2: I'm attempting an N-arylation (Ullmann or Buchwald-Hartwig type reaction) and observing a complex mixture of products, including starting material. How can I improve this?

A2: N-arylation of lactams is more complex than simple alkylation and requires a catalytic approach. The Buchwald-Hartwig amination is a powerful tool for this transformation.[2][3] Success hinges on the precise combination of catalyst, ligand, base, and solvent.

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is paramount. For lactam N-arylation, bulky, electron-rich ligands are often required to facilitate the reductive elimination step, which forms the C-N bond.

    • Recommended Ligands: Consider ligands like Xantphos or Josiphos-type ligands, which have been shown to be effective for the amidation of aryl halides.

  • Base: A strong, non-nucleophilic base is required. Cs₂CO₃ or K₃PO₄ are often preferred over sodium tert-butoxide for amidations as they are less prone to causing side reactions with the lactam carbonyl.

  • Solvent: High-boiling aprotic solvents like toluene, dioxane, or xylenes are standard to allow for the necessary reaction temperatures (typically 80-110 °C). Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.

Troubleshooting Summary Table: N-Functionalization
Problem Potential Cause Recommended Solution
Low Conversion (Alkylation) Incomplete deprotonationSwitch from K₂CO₃ to a stronger base like NaH or KHMDS.
Low reactivity of alkylating agentUse the corresponding alkyl bromide or iodide instead of chloride. Add NaI as a catalyst (Finkelstein reaction).
Poor solubility of lactam saltChange solvent from THF to DMF or DMSO.
Low Yield (Arylation) Inefficient catalyst turnoverScreen different Pd/ligand combinations. Bulky phosphine ligands are key.
Catalyst deactivationUse anhydrous, degassed solvents. Run the reaction under an inert atmosphere (Argon or Nitrogen).
Competing side reactionsUse a milder base like K₃PO₄ instead of NaOt-Bu. Optimize reaction temperature.

Section 2: Cross-Coupling Reactions at the C7-Chloro Position

The C7-chloro group is a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring highly active catalyst systems.[4]

Q3: My Suzuki-Miyaura coupling of an arylboronic acid at the C7 position is sluggish and gives low yields. What are the most critical parameters to optimize?

A3: The lower reactivity of the C-Cl bond is the primary hurdle. Overcoming this requires a catalyst system specifically designed for aryl chloride activation.

  • Catalyst and Ligand: This is the most critical factor.

    • Traditional Catalysts (e.g., Pd(PPh₃)₄): These are often ineffective for aryl chlorides. The oxidative addition step is typically too slow.[5]

    • Modern Catalysts: Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are excellent starting points as they are known to form highly active catalysts for this purpose.

  • Base and Solvent System: The base activates the boronic acid to facilitate transmetalation.[6]

    • A common system is an aqueous solution of K₂CO₃ or K₃PO₄ with an organic solvent like toluene, dioxane, or DMF. The two-phase system can be effective, but a single-phase solvent system with a soluble base may also work well.

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Ensure your boronic acid is of high quality or consider using more stable alternatives like MIDA boronates or potassium trifluoroborate salts.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q4: I am attempting a Buchwald-Hartwig amination to couple a primary or secondary amine at the C7 position, but I am primarily recovering starting material or observing hydrodehalogenation (C-Cl bond is replaced by C-H). How can I promote the desired C-N coupling?

A4: This is a classic challenge in Buchwald-Hartwig aminations of aryl chlorides.[7] Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.

  • Ligand Choice is Crucial: The ligand must promote rapid reductive elimination (the C-N bond-forming step) to outcompete side reactions.

    • Highly Recommended: Use specialized, sterically hindered biaryl phosphine ligands. Josiphos, tBuXPhos, or the newer generation G3/G4 palladacycle precatalysts are designed to minimize side reactions and promote the coupling of challenging substrates.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Ensure it is fresh and handled under inert conditions, as it is highly hygroscopic.

  • Minimizing Hydrodehalogenation: This side product often arises from reactions involving trace water or from competing β-hydride elimination pathways.[3]

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.

    • Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes suppress side reactions by ensuring the palladium center remains coordinated.

    • Temperature Control: Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is slow. Excessively high temperatures can sometimes favor decomposition pathways.

Workflow Diagram: Troubleshooting Cross-Coupling Reactions

Below is a logical workflow for addressing common issues in palladium-catalyzed cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield / No Reaction in Cross-Coupling (Suzuki/Buchwald) CheckCatalyst Is the Catalyst System Optimized for Aryl Chlorides? Start->CheckCatalyst CheckBase Is the Base Correct and Active? CheckCatalyst->CheckBase Yes Sol_Catalyst Action: Switch to Pd(dba)₂/Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos). Use a pre-catalyst. CheckCatalyst->Sol_Catalyst No CheckConditions Are Reaction Conditions Strictly Inert and Anhydrous? CheckBase->CheckConditions Yes Sol_Base Action: For Suzuki, use K₃PO₄/K₂CO₃. For Buchwald, use fresh NaOt-Bu. Ensure correct stoichiometry (2-3 eq). CheckBase->Sol_Base No CheckReagents Are Starting Materials Pure? (e.g., Boronic Acid) CheckConditions->CheckReagents Yes Sol_Conditions Action: Use flame-dried glassware. Degas solvents (sparge with Ar). Run under positive inert gas pressure. CheckConditions->Sol_Conditions No Result Improved Yield CheckReagents->Result Yes Sol_Reagents Action: Check for boronic acid degradation (potential boroxine formation). Recrystallize starting materials if needed. CheckReagents->Sol_Reagents No Sol_Catalyst->CheckBase Sol_Base->CheckConditions Sol_Conditions->CheckReagents Sol_Reagents->Result

Caption: A decision tree for troubleshooting cross-coupling reactions.

References

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Asian Journal of Chemistry.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Journal of Taibah University for Science.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). Molecules.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2018). The Journal of Organic Chemistry.
  • Synthesis of 7-chloroquinolinyl-4-aminobenzoyl-thiourea derivatives and evaluation of their antitubercular activity. (2018). ResearchGate.
  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.). Syngene International Ltd.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). ResearchGate.
  • Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. (2021). Analytical Chemistry.
  • Overcoming Resistance to β-Lactam Antibiotics. (2013). Expert Opinion on Therapeutic Patents.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Derivatization for liquid chromatography-mass spectrometry. (2014). TrAC Trends in Analytical Chemistry.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). ResearchGate.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2014). Molecules.

Sources

Technical Support Center: Purification of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic intermediate. As a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges. We will explore the causality behind experimental choices, enabling you to troubleshoot effectively and adapt methodologies to your specific reaction outcomes.

Compound Profile: this compound

A quick reference table summarizing the key physical and chemical properties of the target compound.

PropertyValueSource(s)
CAS Number 14548-50-6[2][3]
Molecular Formula C₉H₈ClNO[2]
Molecular Weight 181.62 g/mol [1][2]
Appearance White to Light Beige Solid[4]
Boiling Point ~345°C (Predicted)[1]
Storage Room Temperature, Sealed in Dry Conditions[2]

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the purification of this compound and related scaffolds.

Q1: My crude product is a dark, tarry material. Can I still purify it?

A1: Yes, this is a frequent issue, especially with syntheses involving strong acids or high temperatures, which can cause polymerization or side reactions.[5] Before attempting sophisticated purification, it is advisable to perform a simple workup. Triturating the crude tar with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) can often precipitate the desired compound as a solid, leaving many colored impurities behind. If this fails, column chromatography is the recommended next step, though it may require a significant amount of silica gel.

Q2: I'm seeing two spots on my TLC that are very close together. How can I improve separation?

A2: Poor separation on TLC indicates that a standard purification will be challenging. First, optimize your TLC mobile phase. Test various solvent systems with different polarities and compositions (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Adding a small amount of a third solvent (e.g., a few drops of triethylamine if the impurities are acidic, or acetic acid if they are basic) can sometimes dramatically alter the retention factors (Rf) and improve separation. If an optimized solvent system cannot be found, techniques like preparative HPLC may be necessary.[6][7]

Q3: My compound seems to be decomposing during column chromatography on silica gel. What's happening and how can I prevent it?

A3: This is a known issue with nitrogen-containing heterocycles like quinolinones.[8] Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze the degradation of sensitive compounds. The nitrogen atom in your molecule can also interact strongly with the acidic silanol groups, leading to peak tailing and poor recovery. To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel by preparing your slurry in an eluent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N).

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol.

Q4: What is the best general-purpose method for purifying this compound on a multi-gram scale?

A4: For multi-gram scale purification where high purity is required, recrystallization is often the most efficient and cost-effective method. It avoids the use of large volumes of solvent and silica gel associated with column chromatography. The key is to identify a suitable solvent system through small-scale solubility tests. Column chromatography is better suited for purifying smaller quantities or for separating mixtures that cannot be resolved by recrystallization.

Purification Workflow Overview

The following diagram illustrates a typical decision-making workflow for purifying this compound from a crude reaction mixture.

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup solid_crude Crude Solid Product workup->solid_crude tlc TLC Analysis solid_crude->tlc one_spot Is it relatively clean? (One major spot) tlc->one_spot recrys Recrystallization one_spot->recrys  Yes complex Complex Mixture (Multiple spots) one_spot->complex  No purity_check Purity & Identity Check (TLC, HPLC, NMR, MP) recrys->purity_check column Column Chromatography complex->column column->purity_check pure Pure Product (>95%) purity_check->pure  Pass fail Purity Not Met purity_check->fail  Fail re_purify Re-purify (Different Method) fail->re_purify

Caption: General purification strategy for this compound.

Troubleshooting Guide & Detailed Protocols

This section provides step-by-step protocols for the two primary purification methods and troubleshooting advice for issues that may arise.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that relies on differences in solubility at different temperatures.[9] For quinolinone derivatives, various solvents can be effective.[10][11]

  • Solvent Selection: Place approximately 50 mg of your crude solid in a test tube. Add a suitable solvent (e.g., absolute ethanol) dropwise at room temperature until a slurry is formed. Ethanol is a good starting point for many quinolinone derivatives.[10][12]

  • Dissolution: Heat the test tube in a water or sand bath. Continue adding the solvent dropwise while heating and stirring until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[9]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts) in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization). This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent is critical to prevent your purified product from dissolving.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run a TLC or HPLC to confirm purity.

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated or contains impurities that inhibit crystallization.1. Select a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a little more solvent, and try cooling again. Scratching the inside of the flask with a glass rod can induce crystallization. Adding a seed crystal of the pure compound can also help.
Recovery is very low. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals (which may be less pure). 3. Always use a minimal amount of ice-cold solvent for washing.
Method 2: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (an eluent) to separate compounds based on their differential adsorption to the stationary phase.[13][14]

  • TLC Analysis & Eluent Selection: First, determine the optimal eluent system using TLC. The ideal system will show good separation between your product and impurities, with an Rf value for your product of approximately 0.25-0.35. A common starting point for quinolinones is a mixture of Hexane and Ethyl Acetate (e.g., starting with 9:1 and increasing polarity to 7:3 or 1:1).[15][16]

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.

    • Add another thin layer of sand to the top of the silica bed to prevent it from being disturbed.

    • Run eluent through the column until the silica bed is fully settled and equilibrated. Never let the solvent level drop below the top of the silica.[14]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar, volatile solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading a liquid solution.[16]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain your pure product.

    • Spot multiple fractions on a single TLC plate along with your crude starting material and a pure reference if available.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

G start Problem Encountered tailing Poor Separation / Tailing Peaks start->tailing no_elution Product Won't Elute start->no_elution cracks Cracked Silica Bed start->cracks sol_tailing1 Cause: Silica is acidic tailing->sol_tailing1 Why? sol_elution1 Cause: Eluent is not polar enough no_elution->sol_elution1 Why? sol_cracks1 Cause: Column ran dry or packed poorly cracks->sol_cracks1 Why? sol_tailing2 Solution: Add 1% Et3N to eluent sol_tailing1->sol_tailing2 Fix sol_elution2 Solution: Gradually increase eluent polarity (e.g., more Ethyl Acetate) sol_elution1->sol_elution2 Fix sol_cracks2 Solution: Re-pack column carefully. Never let solvent drop below silica. sol_cracks1->sol_cracks2 Fix

Caption: Troubleshooting common issues in column chromatography.

References

  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. Google Patents (WO2007072476A2).
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University - Baxendale Group.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents (US20060079690A1).
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
  • Recrystallization. Professor Dave Explains via YouTube.
  • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. Pharmaffiliates.
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole. Google Patents (US20070149782A1).
  • A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. Google Patents (WO2008026220A1).
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • This compound [P48272]. ChemUniverse.
  • This compound | CAS 14548-50-6. Veeprho.
  • Column Chromatography. Lisa Nichols via YouTube.

Sources

Technical Support Center: Navigating Solubility Challenges with 7-Chloro-3,4-dihydroquinolin-2(1H)-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: My 7-Chloro-3,4-dihydroquinolin-2(1H)-one is precipitating in my aqueous assay buffer. What is the underlying chemical reason for this?

The poor aqueous solubility of this compound is a direct consequence of its molecular structure. It is a relatively lipophilic, heterocyclic compound. High melting points and lipophilicity are characteristic of molecules sometimes referred to as 'brick-dust' and 'grease-ball' types, respectively, both of which present solubility challenges.[1][2] The molecule's solid crystalline state is quite stable, meaning significant energy is required to break its crystal lattice structure and allow solvent molecules to surround it (solvation). Water, a highly polar solvent, is not efficient at solvating this largely non-polar molecule, leading to precipitation once its concentration exceeds its very low saturation point in the aqueous medium.

Q2: What is the industry-standard solvent for preparing a concentrated stock solution of this compound?

For initial solubilization, a water-miscible organic solvent with strong solubilizing power is required. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for creating high-concentration stock solutions of poorly soluble compounds.[3] It is crucial to first achieve complete dissolution in 100% DMSO before attempting any dilutions into aqueous systems.

Q3: I work with cell-based assays. What is the maximum concentration of DMSO my cells can tolerate?

This is a critical parameter that is cell-line specific. While some robust cell lines might tolerate up to 1% DMSO for short durations, a widely accepted "safe" upper limit for most cell-based assays is 0.1% to 0.5% .[3][4][5] Exceeding this can lead to cytotoxicity, altered cell morphology, and off-target effects that confound experimental results.[5][6] It is imperative to perform a vehicle control experiment, where cells are treated with the highest concentration of DMSO used in your assay, to ensure the solvent itself is not responsible for the observed biological effects.[7]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

Encountering precipitation is a common issue when diluting a DMSO stock into an aqueous buffer. This indicates the compound is "crashing out" as the solvent environment becomes less favorable. The following strategies can be employed systematically to overcome this.

pH Modification
  • Expertise & Causality: The solubility of ionizable compounds is highly dependent on the pH of the medium.[8][9] Quinoline derivatives are weak bases.[10][11] By lowering the pH of the assay buffer to a point below the compound's pKa, the molecule becomes protonated (ionized). This charged state enhances its interaction with polar water molecules, thereby increasing its solubility.[12]

  • Protocol:

    • Determine the pKa of this compound (literature or predictive software).

    • Prepare a series of assay buffers with decreasing pH values (e.g., 7.4, 7.0, 6.5, 6.0).

    • Attempt to dilute the DMSO stock solution into each buffer to determine the pH at which the desired concentration remains soluble.

    • Trustworthiness Check: Ensure the selected buffer pH is compatible with the health and function of your biological system (e.g., cells, enzymes). Run a pH control to validate assay performance.

Use of Co-solvents
  • Expertise & Causality: This strategy involves using a water-miscible organic solvent, other than the one in the stock solution, to reduce the overall polarity of the final assay medium.[13] This helps to keep the hydrophobic compound in solution.

  • Protocol:

    • Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

    • Prepare your aqueous assay buffer containing a small percentage (e.g., 1-5%) of the chosen co-solvent.

    • Slowly add the DMSO stock solution to the co-solvent-containing buffer while vortexing to facilitate mixing and prevent localized high concentrations that can trigger precipitation.

    • Trustworthiness Check: As with DMSO, run a vehicle control with the final concentration of the co-solvent to ensure it does not interfere with the assay.

Complexation with Cyclodextrins
  • Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core.[16] This "host-guest" inclusion complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[17][18]

  • Protocol:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble derivative.

    • Dissolve HP-β-CD in your assay buffer first.

    • Slowly add the concentrated DMSO stock of your compound to the HP-β-CD solution with vigorous mixing.

    • Allow the mixture to equilibrate (e.g., shake or sonicate) to facilitate the formation of the inclusion complex.

    • Trustworthiness Check: Ensure that the cyclodextrin itself does not have a biological effect in your assay by including a control with only HP-β-CD at the highest concentration used.

Particle Size Reduction
  • Expertise & Causality: For suspension formulations, reducing the particle size of the solid compound increases its surface-area-to-volume ratio.[19] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[13][19] Techniques like nanomilling can produce nanosuspensions where the drug particles are small enough to be suitable for many in vitro and in vivo applications.[1]

  • Protocol: This is an advanced technique typically requiring specialized equipment.

    • Create a pre-suspension of the compound in a suitable vehicle.

    • Use a high-pressure homogenizer or a bead mill to reduce the particle size to the nanometer range.

    • Stabilizers (surfactants or polymers) are required to prevent the nanoparticles from aggregating.

    • Trustworthiness Check: Particle size must be rigorously characterized using techniques like dynamic light scattering (DLS) to ensure consistency between batches.

Troubleshooting Workflow for Solubility Enhancement

Caption: A systematic workflow for troubleshooting and optimizing the solubility of the target compound.

Experimental Protocols & Data

Data Summary: Solvent Properties for Formulation
Solvent/VehicleRole in FormulationKey Considerations
DMSO Primary stock solventHigh solubilizing power; must control final concentration (<0.5%) in assays.[3][4]
Ethanol Co-solventCan reduce medium polarity; potential for cell toxicity at higher concentrations.
PEG 400 Co-solvent/VehicleGood solubilizer; generally well-tolerated in vivo and in vitro.
HP-β-Cyclodextrin Complexing AgentForms inclusion complexes to increase aqueous solubility.[14][15]
Tween® 80 Surfactant/StabilizerUsed at low concentrations (e.g., 0.01-0.1%) to wet particles and prevent aggregation.
Step-by-Step Protocol: Preparation Using HP-β-Cyclodextrin

This protocol details the preparation of a 100 µM working solution of this compound in a standard cell culture medium, assuming a final DMSO concentration of 0.1%.

Materials:

  • This compound (MW: 181.62 g/mol )

  • Anhydrous DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes, vortex mixer, sonicator bath

Protocol Flow Diagram

G cluster_0 Step 1: Primary Stock cluster_1 Step 2: Cyclodextrin Vehicle cluster_2 Step 3: Intermediate & Final Dilution A Dissolve compound in 100% DMSO to create a 100 mM stock C Add 1 µL of 100 mM stock to 999 µL of HP-β-CD solution (makes 100 µM) A->C B Prepare a 10% (w/v) HP-β-CD solution in assay buffer B->C D Vortex vigorously & sonicate for 10 mins to ensure complexation C->D E Final working solution is ready for assay (0.1% DMSO final) D->E

Caption: Protocol for preparing a solubilized working solution using HP-β-CD.

Detailed Steps:

  • Prepare 100 mM Primary Stock: Weigh 18.16 mg of this compound and dissolve it in 1 mL of 100% anhydrous DMSO. Vortex until fully dissolved. This is your high-concentration primary stock.

  • Prepare Cyclodextrin Vehicle: Weigh 1 g of HP-β-CD and dissolve it in 10 mL of your final assay buffer (e.g., DMEM) to make a 10% (w/v) solution. Warm slightly if needed to aid dissolution, then cool to room temperature and sterile filter.

  • Create Intermediate Solution: To prepare a 100 µM working solution, add 1 µL of the 100 mM primary stock to 999 µL of the 10% HP-β-CD vehicle. This creates the desired final concentration with a DMSO concentration of 0.1%.

  • Facilitate Complexation: Vortex the intermediate solution vigorously for 2-3 minutes. For best results, place the tube in a sonicator bath for 10-15 minutes to ensure maximal encapsulation of the compound within the cyclodextrin.

  • Final Application: This 100 µM solution is now ready to be used in your assay. Always prepare fresh on the day of the experiment.

References

  • Trivedi, V. et al. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
  • Popovici, I., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
  • Date, A. A., & Nagarsenker, M. S. (2008).
  • LifeTein. (2023). DMSO Usage in Cell Culture. LifeTein. [Link]
  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
  • Lohmann, S. E., & Bunjes, H. (2022).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
  • Various Authors. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Del Valle, E. M. M. (2004). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]
  • Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
  • Al-Hamidi, H., et al. (2022). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin. Taylor & Francis Online. [Link]
  • Utrecht University. (2022).
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Kuntz, K., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Link]
  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. [Link]
  • Kumar, S., & Sothilingam, H. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • YouTube. (2020). Impact of pH on Solubility. [Link]
  • askIITians. (2025). How does pH affect solubility?. [Link]
  • PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one.
  • YouTube. (2020). Impact of pH on Solubility. [Link]
  • askIITians. (2025). How does pH affect solubility?. [Link]

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Technical Support Center: Optimizing Large-Scale Production of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate impurity formation and optimize production. As a key intermediate in the synthesis of pharmaceutical agents like aripiprazole, ensuring the high purity of this compound is paramount.[1][2]

Understanding the Synthesis and Critical Impurities

The most common industrial synthesis of this compound involves an intramolecular Friedel-Crafts cyclization of a suitable precursor, typically N-(3-chlorophenyl)-3-chloropropionamide, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is prone to the formation of several critical impurities that can impact yield, purity, and the performance of downstream processes.

The primary impurity of concern is the isomeric 5-Chloro-3,4-dihydroquinolin-2(1H)-one . Other potential impurities include unreacted starting materials, polymeric substances, and colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomeric impurity formation in the synthesis of this compound?

A1: The formation of the 5-chloro isomer is a direct consequence of the electronics of the N-(3-chlorophenyl) group. The chloro substituent is an ortho-, para-director. During the intramolecular Friedel-Crafts acylation, the cyclization can occur at either the position ortho or para to the chloro group. Cyclization at the para position (C4 of the benzene ring) yields the desired 7-chloro product, while cyclization at the ortho position (C2 of the benzene ring) results in the formation of the undesired 5-chloro isomer. The ratio of these isomers is influenced by the reaction conditions. A patent for the synthesis of the related 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from a meta-substituted precursor explicitly mentions the formation of the 5-hydroxy isomer as a byproduct of the AlCl₃-mediated cyclization.[3]

Q2: How can I minimize the formation of the 5-chloro isomer during the reaction?

A2: While completely eliminating the formation of the 5-chloro isomer is challenging, its formation can be minimized by careful control of reaction parameters:

  • Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired 7-chloro isomer. However, excessively low temperatures can lead to an incomplete reaction.

  • Catalyst Stoichiometry: The amount of AlCl₃ can influence the isomer ratio. It is crucial to optimize the molar equivalents of the catalyst.

  • Solvent: The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics, thereby influencing the product distribution.

Q3: My crude product has a significant color (e.g., yellow, brown, or even black). What is the cause, and how can I prevent it?

A3: Color formation in Friedel-Crafts reactions is a common issue, often attributed to the formation of charge-transfer complexes between the aromatic substrate/product and the Lewis acid catalyst, or due to the presence of polymeric or tarry byproducts resulting from side reactions. To mitigate this:

  • High-Quality Starting Materials: Ensure the purity of N-(3-chlorophenyl)-3-chloropropionamide and the solvent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Controlled Addition: Slowly add the AlCl₃ to the reaction mixture to manage the exotherm and prevent localized overheating, which can promote side reactions.

  • Quenching Procedure: A carefully controlled quench of the reaction mixture is critical. Rapid or uncontrolled quenching can lead to the formation of colored impurities.

Q4: What are the most effective methods for removing the 5-chloro isomer and other impurities on a large scale?

A4: A multi-step purification process is typically required for large-scale production:

  • Crystallization: This is the primary method for purifying the crude product. The choice of solvent system is critical for achieving good separation of the 7-chloro and 5-chloro isomers.

  • Activated Carbon Treatment: If the product is colored, treatment with activated carbon can be effective in removing colored impurities.

  • Reslurrying: Washing the isolated solid with a suitable solvent can help remove residual soluble impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High levels of 5-chloro isomer impurity - Reaction temperature is too high.- Non-optimized catalyst loading.- Inappropriate solvent.- Lower the reaction temperature and monitor the reaction progress closely.- Perform a design of experiments (DoE) to optimize the AlCl₃ stoichiometry.- Screen alternative solvents.
Product is highly colored - Formation of charge-transfer complexes.- Presence of polymeric byproducts.- Oxidation during reaction or workup.- Ensure a controlled and gradual quenching of the reaction mixture.- Treat the solution of the crude product with activated carbon before crystallization.- Maintain an inert atmosphere throughout the process.
Low yield - Incomplete reaction.- Formation of byproducts (e.g., polymers).- Loss of product during workup and purification.- Increase reaction time or temperature cautiously, monitoring for increased impurity formation.- Optimize the quenching and extraction procedures to minimize product loss.- Re-evaluate the crystallization solvent system to improve recovery.
Residual starting material - Insufficient reaction time or temperature.- Inadequate catalyst activity.- Extend the reaction time or slightly increase the temperature.- Ensure the AlCl₃ used is of high quality and anhydrous.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization for Isomer Separation

This protocol provides a general guideline for the recrystallization of crude this compound to reduce the content of the 5-chloro isomer.

  • Solvent Selection: Screen various solvents and solvent mixtures to identify a system where the 7-chloro isomer has moderate solubility at elevated temperatures and low solubility at room temperature, while the 5-chloro isomer remains more soluble. Common solvents for similar compounds include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).

  • Dissolution: Dissolve the crude product in the chosen solvent at its boiling point until a clear solution is obtained.

  • Activated Carbon Treatment (if necessary): If the solution is colored, add a small amount of activated carbon and reflux for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This High-Performance Liquid Chromatography (HPLC) method can be used to monitor the reaction progress and quantify the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The relative retention times for the 7-chloro and 5-chloro isomers should be determined using reference standards.

Visualizing Impurity Formation and Troubleshooting

Impurity Formation Pathway

cluster_0 Reaction cluster_1 Products Starting Material N-(3-chlorophenyl)-3-chloropropionamide Reaction Intramolecular Friedel-Crafts Cyclization (AlCl₃) Starting Material->Reaction Desired Product This compound Reaction->Desired Product Para-cyclization Isomeric Impurity 5-Chloro-3,4-dihydroquinolin-2(1H)-one Reaction->Isomeric Impurity Ortho-cyclization

Caption: Formation of desired product and isomeric impurity.

Troubleshooting Workflow

Start Crude Product Analysis Check Purity Purity < Specification? Start->Check Purity High Isomer High 5-Chloro Isomer? Check Purity->High Isomer Yes Colored Product Product Colored? Check Purity->Colored Product No Optimize Reaction Optimize Reaction Conditions (Temp, Catalyst) High Isomer->Optimize Reaction Yes Optimize Purification Optimize Recrystallization (Solvent System) High Isomer->Optimize Purification No Carbon Treatment Add Activated Carbon Treatment Step Colored Product->Carbon Treatment Yes Final Product Final Product Meets Specification Colored Product->Final Product No Optimize Reaction->Start Optimize Purification->Start Carbon Treatment->Start

Caption: Troubleshooting decision tree for impurity mitigation.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Chemisky. [Link]
  • A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance. (2021).
  • A Guide to Aripiprazole Raw Material for Experts. (2025).
  • Chemical structures of aripiprazole and its impurities. (2012).
  • SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
  • An improved process for the preparation of substantially pure aripiprazole. (2008).
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (2007).
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one is a critical step in the development of various pharmaceutical agents, including its use as a key intermediate for the antipsychotic drug Aripiprazole[1]. Achieving high purity is paramount, and the ability to identify and control byproduct formation is a hallmark of a robust synthetic process. This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and identifying potential impurities using High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the most probable byproducts in the synthesis of this compound?

The byproduct profile is intrinsically linked to the synthetic route employed. Two common routes are the Friedel-Crafts-type cyclization of N-(3-chlorophenyl)-3-chloropropionamide and the reductive cyclization of a substituted nitrocinnamic acid derivative.

  • From Friedel-Crafts Routes: This reaction involves the intramolecular electrophilic aromatic substitution of an N-acylated chlorophenyl precursor[2][3].

    • Isomeric Products: The primary challenge is controlling regioselectivity. The cyclization can potentially occur at positions ortho or para to the amine-directing group, leading to isomeric chloro-dihydroquinolinones (e.g., 5-Chloro and 8-Chloro isomers).

    • Unreacted Starting Material: Incomplete cyclization will leave N-(3-chlorophenyl)-3-chloropropionamide in the final mixture.

    • Polymerization Products: Under harsh acidic conditions, intermolecular reactions can lead to oligomeric or polymeric materials.

  • From Reductive Cyclization Routes: These methods often involve the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization[4][5][6][7].

    • Incompletely Reduced Intermediates: The reduction of a nitro group is a stepwise process. Intermediates such as nitroso and hydroxylamine species can be present if the reduction is not driven to completion[4][8].

    • Dehalogenated Product: Depending on the catalyst and hydrogen source used (e.g., certain forms of Palladium on Carbon), reductive dehalogenation can occur, leading to the formation of 3,4-dihydroquinolin-2(1H)-one.

    • Products from Side Reactions of Starting Materials: Precursors like substituted nitrocinnamates can undergo various side reactions if not fully consumed[9].

A summary of potential byproducts is provided below:

Potential Byproduct/ImpurityMolecular Weight ( g/mol )Synthetic RouteRationale for Formation
5-Chloro-3,4-dihydroquinolin-2(1H)-one 181.62Friedel-CraftsIsomeric product from alternative cyclization.
8-Chloro-3,4-dihydroquinolin-2(1H)-one 181.62Friedel-CraftsIsomeric product from alternative cyclization.
N-(3-chlorophenyl)-3-chloropropionamide 218.07Friedel-CraftsUnreacted starting material.
3,4-dihydroquinolin-2(1H)-one 147.17Reductive CyclizationReductive removal of the chlorine atom.
7-Chloro-1,2,3,4-tetrahydroquinolin-2-ol 183.63Reductive CyclizationIncomplete dehydration after cyclization.
Nitro/Nitroso Intermediates VariesReductive CyclizationIncomplete reduction of the nitro group precursor[4][8].

Troubleshooting Guide: HPLC Analysis

This section addresses specific issues encountered during the HPLC analysis of reaction mixtures.

Q2: I see a peak eluting very close to my main product peak. How can I confirm if it's an isomer?

Distinguishing between isomers is a common and critical challenge in HPLC. Since isomers have the exact same mass, mass spectrometry alone is insufficient for confirmation without fragmentation data. A systematic approach is required.

Causality: Isomers possess identical molecular weights and often similar polarities, leading to co-elution or poor separation under standard HPLC conditions. Their distinct structural arrangements, however, can be exploited for separation and identification.

Troubleshooting Workflow:

Caption: Isomer identification workflow.

Step-by-Step Protocol:

  • Optimize HPLC Resolution:

    • Reduce Gradient Slope: A shallower gradient (e.g., increasing acetonitrile by 0.5% per minute instead of 2%) increases the interaction time with the stationary phase, often resolving closely eluting peaks.

    • Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity. Methanol is a proton donor and acceptor, which changes interactions with the analyte compared to acetonitrile's dipole interactions[10]. This can shift the relative retention times of isomers.

    • Modify Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.

    • Try a Different Stationary Phase: If a standard C18 column is insufficient, a phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity based on pi-pi interactions or shape selectivity, which is ideal for aromatic isomers[10][11].

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: Confirm that the unknown peak has the exact same elemental composition as the main product.

    • Procedure: Infuse the sample into an Orbitrap or TOF mass spectrometer. An identical high-resolution mass (e.g., down to four or five decimal places) for both peaks strongly suggests they are isomers.

  • Tandem Mass Spectrometry (MS/MS):

    • Objective: Differentiate isomers based on their fragmentation patterns.

    • Procedure: Perform MS/MS analysis on the parent ion of the main product and the unknown peak. The position of the chlorine atom on the aromatic ring will influence the stability of fragment ions, potentially leading to different daughter ions or different relative abundances of the same ions[12][13][14][15]. Quinolone structures typically show characteristic losses of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−H₂O−CO]⁺)[13][15]. Subtle differences in the ratios of these fragments can be indicative of isomerism.

Q3: My chromatogram shows a broad peak for the main product and significant tailing. What is the cause and how can I fix it?

Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself[16].

Causality: The nitrogen atom in the dihydroquinolinone ring can be slightly basic. If the silica surface of the C18 column has residual, un-capped silanol groups (-Si-OH), these can interact ionically with the protonated analyte, causing tailing. Overloading the column can also saturate the stationary phase, leading to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add an Acidic Modifier: The most common solution is to add a small amount (0.05-0.1%) of formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, minimizing their interaction with the analyte, and ensures the analyte is consistently in its protonated form, leading to sharper peaks[17].

    • Increase Buffer Strength: If using a buffered mobile phase, increasing the buffer concentration can help mask residual silanol activity[16].

  • Sample Concentration and Solvent:

    • Reduce Injection Volume/Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase conditions[10]. Injecting in a much stronger solvent (like pure DMSO or DMF) can cause peak distortion.

  • Hardware and Column Health:

    • Check for Dead Volume: Ensure all fittings and tubing are properly connected. Excessive dead volume in the system can cause peak broadening[16].

    • Column Contamination: If the column is old or has been used with crude samples, the inlet frit may be partially blocked, or the stationary phase may be contaminated. Try flushing the column with a strong solvent or reversing it (if permitted by the manufacturer) to wash out contaminants[16][18].

Caption: Troubleshooting peak tailing issues.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for In-Process Control

This method is designed as a starting point for analyzing the reaction mixture.

  • HPLC System: Standard HPLC with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute the reaction mixture ~1000-fold with a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

References

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Vertex AI Search.
  • Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile. Benchchem.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • 5 Common HPLC Troubleshooting Mistakes and Wh
  • Reduction of nitro compounds. Wikipedia.
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrog
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C
  • Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates | Request PDF.
  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry str
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • RP-HPLC determination of lipophilicity in series of quinoline deriv
  • Reductive cyclisation of nitro-compounds by triethyl phosphite: new syntheses of phenothiazines and anthranils.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chem LibreTexts.
  • Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps.
  • I2 catalyzed Friedel-Crafts alkylation reaction of substituted anilines with ninhydrin: Formation of novel products and their antimicrobial evaluation.
  • Friedel–Crafts reaction. Wikipedia.
  • Why is halogenation of aniline or phenol allowed with electrophilic aromatic substitution when Friedel-Crafts reactions are not? Reddit. Qmf9McnGq2OIxM=)

Sources

strategies to improve the regioselectivity of 7-Chloro-3,4-dihydroquinolin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-3,4-dihydroquinolin-2(1H)-one. This versatile heterocyclic scaffold is a key intermediate in medicinal chemistry and materials science. However, its functionalization can present significant regioselectivity challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring your experiments are both efficient and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this molecule.

Q1: What are the primary reactive sites on this compound and what types of reactions occur at each?

A1: The molecule has three main regions for reactivity, each favoring different types of transformations:

  • The Benzene Ring (Positions C5, C6, C8): This ring is susceptible to Electrophilic Aromatic Substitution (EAS) , such as nitration, halogenation, and Friedel-Crafts reactions.[1][2] The regiochemical outcome is co-directed by the chloro-substituent and the fused lactam ring.

  • The C7-Position: The aryl-chloride bond is not easily broken by traditional nucleophilic aromatic substitution (SNAr) but is ideal for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3] This is the most reliable strategy for selectively forming new C-C, C-N, or C-O bonds at this position.

  • The Lactam Ring (Positions N1, C3):

    • The N1-H is an amide proton that can be deprotonated and subsequently alkylated or acylated.

    • The C3-position (α- to the carbonyl) can be functionalized via enolate formation using a strong base, followed by quenching with an electrophile.[4]

Q2: I am performing an electrophilic aromatic substitution (e.g., nitration). Which position is most likely to react, C6 or C8?

A2: For electrophilic aromatic substitution, both the chloro group at C7 and the amide nitrogen at N1 act as ortho, para-directors.[5][6][7] Both groups direct incoming electrophiles to the C6 and C8 positions. However, the C6 position is generally the major product . This is primarily due to steric hindrance; the C8 position is sterically encumbered by the adjacent lactam carbonyl group and the N-H proton, making the approach of an electrophile less favorable compared to the more accessible C6 position.

Q3: Is it possible to perform a Nucleophilic Aromatic Substitution (SNAr) to replace the chlorine at C7?

A3: While possible, direct SNAr at the C7 position is challenging under standard conditions.[8] SNAr reactions require strong activation from electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[9] In this molecule, the lactam carbonyl provides some electron-withdrawing character, but it is not typically sufficient to activate the C7-Cl bond for facile substitution by common nucleophiles. Forcing conditions (high temperatures, strong bases) may lead to decomposition or side reactions. Palladium-catalyzed cross-coupling is the superior method for functionalizing this site.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific experimental problems.

Guide 1: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Problem: "My nitration reaction on this compound yields an inseparable mixture of C6 and C8 isomers, with the C6 isomer being major but the C8 isomer forming in >15% yield. How can I improve the selectivity for the C6 product?"

Causality and Strategic Solution: The formation of the C8 isomer, while minor, occurs because electronic activation at this position is still significant. To suppress this pathway, we can amplify the steric hindrance around the C8 position. The most effective strategy is to install a bulky protecting group on the N1 amide nitrogen. A tosyl (Ts) or tert-butoxycarbonyl (Boc) group will dramatically increase the steric bulk near C8, effectively blocking the approach of the electrophile and directing substitution almost exclusively to C6.

cluster_0 Strategic Workflow Start This compound Protect Protect N1 with bulky group (e.g., TsCl, DMAP) Start->Protect Step 1: Enhance Steric Shielding EAS Perform Electrophilic Aromatic Substitution (e.g., HNO3/H2SO4) Protect->EAS Step 2: Directed Substitution C6_Product Isolate C6-substituted product (>95% regioselectivity) EAS->C6_Product Deprotect Deprotect N1 if required (e.g., HBr/AcOH for Ts) C6_Product->Deprotect Final Final C6-Functionalized Product Deprotect->Final

Caption: Workflow for achieving high C6 regioselectivity.

Step A: N-Tosylation

  • To a stirred solution of this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tosyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-tosylated intermediate.

Step B: C6-Nitration

  • Add the N-tosylated intermediate (1.0 eq) to concentrated sulfuric acid at 0 °C with careful stirring.

  • Once dissolved, add a pre-mixed solution of concentrated nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 7-chloro-6-nitro-1-tosyl-3,4-dihydroquinolin-2(1H)-one with high regioselectivity.

Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling at C7

Problem: "My Suzuki coupling of a boronic acid at the C7-Cl position using Pd(PPh₃)₄ is failing. I see mostly starting material and some dehalogenation. What am I doing wrong?"

Causality and Strategic Solution: The C7-Cl bond is an aryl chloride, which is notoriously less reactive in palladium catalysis than the corresponding bromide or iodide.[10] The oxidative addition of Pd(0) into the C-Cl bond is often the rate-limiting step and requires a more specialized catalytic system than Pd(PPh₃)₄, which is better suited for more reactive halides. The key to success is using a modern catalyst system composed of a palladium source and an electron-rich, bulky phosphine ligand. These ligands promote the difficult oxidative addition step and facilitate the subsequent reductive elimination.

cluster_1 Suzuki Coupling at C7 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)-Cl Oxidative Addition (Rate-Limiting) Ar-Cl Quinolinone-Cl Ar-Cl->Ar-Pd(II)-Cl Ar-Pd(II)-R Ar-Pd(II)(L2)-R Ar-Pd(II)-Cl->Ar-Pd(II)-R Transmetalation R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Ar-Pd(II)-R Ar-R Coupled Product Ar-Pd(II)-R->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Coupling TypePalladium SourceRecommended LigandBaseSolventTemp (°C)
Suzuki Pd₂(dba)₃ or Pd(OAc)₂SPhos or RuPhosK₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos or BrettPhosNaOtBu or LHMDSToluene or Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂XantphosCs₂CO₃ / CuIDioxane or DMF60-90
  • To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water, 0.1 M) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 8-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
  • Gan, X.-C., Zhang, C.-Y., Zhong, F., Tian, P., & Yin, L. (2021). Highly Enantioselective Catalytic Alkynylation of Quinolones. Journal of Organic Chemistry, 86(7), 5110–5119. [Link]
  • MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
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Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Overcoming Resistance to Quinolinone-Based MEK Inhibitors

Introduction

Welcome to the technical support center for researchers utilizing 7-Chloro-3,4-dihydroquinolin-2(1H)-one analogs and related compounds. While the specific resistance mechanisms for this exact scaffold may not be extensively documented, its structural similarity to known kinase inhibitors allows us to address common challenges by examining a well-characterized class of drugs: quinolinone-based MEK inhibitors, such as trametinib.[1] This guide leverages the extensive research on MEK inhibitor resistance to provide you with robust troubleshooting strategies and detailed protocols.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] In many cancers, mutations in genes like BRAF and RAS lead to the over-activation of this pathway, driving uncontrolled cell growth.[2] MEK inhibitors are designed to block this pathway, but their effectiveness is often limited by the development of intrinsic or acquired resistance.[3][4]

This resource is designed to help you anticipate, identify, and overcome these resistance mechanisms in your own experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the use of quinolinone-based MEK inhibitors.

Q1: My quinolinone-based MEK inhibitor has suddenly lost efficacy in my cancer cell line. What are the likely causes?

A1: Loss of efficacy is a classic sign of acquired resistance. The most common mechanisms include:

  • Reactivation of the MAPK Pathway: Cancer cells can develop new mutations in pathway components, such as MEK1/2 itself, that prevent the drug from binding effectively.[5] They can also amplify upstream activators like BRAF or KRAS.[6]

  • Activation of Bypass Signaling Pathways: Cells can compensate for MEK inhibition by upregulating alternative survival pathways. The PI3K/AKT pathway is a frequent culprit.[1][7][8] Increased activity of Receptor Tyrosine Kinases (RTKs) like EGFR, HER3, and c-MET can also drive resistance.[3][6][7]

  • Epigenetic Changes: Alterations in gene expression, such as enhancer reprogramming, can lead to the downregulation of negative regulators of the MAPK pathway, causing a rebound in ERK activity.[6]

  • Increased Drug Efflux: Overexpression of multidrug resistance pumps, like MDR1 (P-glycoprotein), can actively transport the inhibitor out of the cell, lowering its intracellular concentration.[9][10]

Q2: How can I determine if MAPK pathway reactivation is the cause of resistance in my cell line?

A2: The most direct way is to measure the phosphorylation status of ERK (p-ERK), the downstream target of MEK. A Western blot is the standard method for this. If you observe a rebound in p-ERK levels in your resistant cells compared to sensitive cells (when both are treated with the inhibitor), it strongly suggests pathway reactivation.[11][12]

Q3: I suspect a bypass pathway is activated. Which pathways should I investigate first?

A3: The PI3K/AKT pathway is the most common bypass mechanism.[13] You can assess its activation by performing a Western blot for phosphorylated AKT (p-AKT) and other downstream targets like mTOR and S6 kinase. Other important pathways to consider are those driven by RTKs, so screening for the upregulation and phosphorylation of receptors like EGFR, HER3, and PDGFR-β is also recommended.[3][7]

Q4: What is the difference between intrinsic and acquired resistance?

A4:

  • Intrinsic resistance means the cancer cells are already resistant to the drug upon the first exposure. This can be due to pre-existing mutations or signaling network configurations that allow the cells to bypass the drug's effects.[3]

  • Acquired resistance develops over time as a result of drug treatment. A subset of tumor cells may acquire new genetic or epigenetic changes that allow them to survive and proliferate despite the presence of the drug, eventually becoming the dominant population.[3]

Q5: Can I use a CRISPR-Cas9 screen to identify the specific genes driving resistance in my model?

A5: Absolutely. Genome-wide CRISPR-Cas9 screens are a powerful, unbiased method for identifying genes whose knockout confers drug resistance or sensitivity.[14][15][16] A positive selection screen, where cells are treated with your inhibitor, will enrich for cells with knockouts of genes that are essential for the drug's efficacy, thus revealing resistance mechanisms.[17][18]

Part 2: Troubleshooting Guide

This section provides a systematic approach to common experimental problems.

Problem 1: Decreased Cell Death or Growth Inhibition with Treatment
  • Symptom: The IC50 value of your compound has significantly increased in your cell line after a period of continuous culture with the drug.

  • Potential Cause: Development of acquired resistance.

  • Troubleshooting Workflow:

    • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the shift in IC50 between your parental (sensitive) and the suspected resistant cell line.[19][20]

    • Assess MAPK Pathway Activity:

      • Action: Culture both parental and resistant cells with and without the inhibitor. Harvest cell lysates and perform a Western blot for p-ERK, total ERK, p-MEK, and total MEK.[11][21]

      • Interpretation:

        • p-ERK levels are restored in resistant cells despite treatment: This indicates MAPK pathway reactivation.[3] Proceed to investigate the cause (e.g., MEK mutation, BRAF amplification).

        • p-ERK remains suppressed, but cells are still viable: This points towards a bypass mechanism. Proceed to Step 3.

    • Investigate Bypass Pathways:

      • Action: Using the same lysates, probe for key nodes of common bypass pathways, such as p-AKT, total AKT, p-EGFR, etc.[8]

      • Interpretation: Increased phosphorylation of AKT or an RTK in the resistant line suggests activation of that specific bypass pathway.

    • Evaluate Drug Efflux:

      • Action: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) with and without a known MDR1 inhibitor (e.g., verapamil or lapatinib).[9] Measure intracellular fluorescence by flow cytometry.

      • Interpretation: If the MDR1 inhibitor increases substrate accumulation in your resistant cells, it suggests that drug efflux is a contributing factor.

Problem 2: Inconsistent Results Between Experiments
  • Symptom: High variability in cell viability or signaling data across replicate experiments.

  • Potential Cause: Inconsistent cell culture conditions, passage number, or assay technique.

  • Troubleshooting Workflow:

    • Standardize Cell Culture:

      • Action: Maintain a strict cell passaging schedule. Use cells within a defined low-passage number range for all experiments. Ensure consistent seeding density.[22]

      • Rationale: High passage numbers can lead to genetic drift and altered phenotypes. Cell density can affect drug response.[22]

    • Verify Compound Integrity:

      • Action: Ensure your quinolinone analog is properly stored and that the DMSO stock has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

      • Rationale: Compound degradation can lead to a loss of potency.

    • Optimize Assay Protocol:

      • Action: For viability assays, ensure the incubation time is appropriate for the cell line's doubling time. For Western blots, ensure consistent protein loading and transfer.[19][22]

      • Rationale: An assay endpoint that is too early may not capture the full effect of the drug. Uneven protein loading will lead to unreliable quantification of signaling proteins.

Part 3: Visualization of Key Concepts

Signaling Pathways in MEK Inhibitor Resistance

This diagram illustrates the primary mechanisms of resistance. Upon MEK inhibition, cells can either reactivate the MAPK pathway (left side) or activate parallel survival pathways like PI3K/AKT (right side).

ResistancePathways cluster_mapk MAPK Pathway Reactivation cluster_bypass Bypass Pathway Activation RTK RTK (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (Amplification) RAS->BRAF MEK MEK (Mutation) BRAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation & Survival ERK->Proliferation_MAPK RTK_Bypass RTK Upregulation (e.g., HER3, c-MET) PI3K PI3K RTK_Bypass->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Bypass Cell Proliferation & Survival mTOR->Proliferation_Bypass MEKi MEK Inhibitor (Quinolinone Analog) MEKi->MEK caption Resistance to MEK inhibition via pathway reactivation or bypass.

Caption: Resistance to MEK inhibition via pathway reactivation or bypass.

Experimental Workflow for Investigating Resistance

This workflow outlines the steps to diagnose and characterize resistance in a cell line model.

ExperimentalWorkflow start Observation: Loss of Inhibitor Efficacy step1 Step 1: Confirm Resistance (Cell Viability Assay, IC50 Shift) start->step1 step2 Step 2: Assess MAPK Pathway (Western Blot for p-ERK) step1->step2 decision Is p-ERK Restored? step2->decision step3a Step 3a: Investigate MAPK Reactivation (Sequencing of MEK, BRAF; CNV analysis) decision->step3a Yes step3b Step 3b: Investigate Bypass Pathways (Western Blot for p-AKT, p-RTKs) decision->step3b No step4 Step 4: Test Combination Therapies (e.g., + PI3K inhibitor or RTK inhibitor) step3a->step4 step3b->step4 end Conclusion: Resistance Mechanism Identified & Overcome step4->end caption Workflow to diagnose and address drug resistance.

Caption: Workflow to diagnose and address drug resistance.

Part 4: Key Experimental Protocols

Protocol 1: Generating a Drug-Resistant Cell Line

This protocol describes a method for generating an acquired resistance model through continuous drug exposure.[23][24]

  • Initiation: Start with a sensitive parental cell line. Determine the initial IC50 of your quinolinone analog.

  • Dose Escalation:

    • Begin culturing the cells in media containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

    • When the cells resume a normal growth rate, passage them and double the drug concentration.

    • Repeat this dose escalation process gradually. This can take several months.

  • Selection of Resistant Pool: Once the cells can proliferate in a concentration that is 5-10 times the original IC50, you have a resistant pool.

  • Clonal Isolation (Optional): To ensure a homogenous population, you can perform single-cell cloning via limiting dilution.[24]

  • Validation: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. Cryopreserve stocks at various stages.

Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Activation

This protocol allows for the assessment of key signaling nodes.[11][25]

  • Cell Treatment and Lysis:

    • Seed both parental and resistant cells. Allow them to adhere overnight.

    • Treat the cells with your inhibitor (at a concentration that effectively inhibits p-ERK in the parental line, e.g., 5x IC50) or DMSO for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C. Use antibody dilutions as recommended by the manufacturer.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to total protein levels.

Data Summary Table: Interpreting Western Blot Results
Cell LineTreatmentp-ERK Levelp-AKT LevelLikely Resistance MechanismNext Step
ParentalDMSOHighBaseline--
ParentalInhibitorLowBaselineDrug is effective-
ResistantInhibitorHigh BaselineMAPK ReactivationSequence MEK1/2, BRAF
ResistantInhibitorLowHigh PI3K/AKT BypassTest MEK+PI3K inhibitor combo

Part 5: Strategies to Overcome Resistance

Once a resistance mechanism is identified, several strategies can be employed.

  • Combination Therapy: This is the most common and effective approach.

    • For MAPK Reactivation: Combining a MEK inhibitor with a BRAF inhibitor (in BRAF-mutant contexts) or an ERK inhibitor can lead to a more profound and durable pathway suppression.[3][26][27]

    • For Bypass Pathway Activation: Co-administering the MEK inhibitor with an inhibitor of the activated bypass pathway (e.g., a PI3K inhibitor for AKT activation) can restore sensitivity.[1][13]

  • Alternative Dosing Strategies: Instead of continuous dosing, intermittent or alternating schedules between different inhibitors (e.g., alternating between a MEK inhibitor and an ERK inhibitor) may delay the onset of resistance.[28]

  • Targeting Epigenetic Modifiers: In cases of resistance driven by enhancer reprogramming, combining the MEK inhibitor with an HDAC inhibitor has shown promise in reversing resistance by altering the epigenetic landscape.[6]

  • Inhibition of Drug Efflux Pumps: If resistance is mediated by MDR1, co-treatment with an MDR1 inhibitor like lapatinib could restore the intracellular concentration of your quinolinone analog.[9]

By systematically applying the diagnostic workflows and experimental protocols outlined in this guide, researchers can effectively dissect and overcome resistance to quinolinone-based MEK inhibitors, advancing their research and drug development efforts.

References

  • New Mechanisms of Resistance to MEK Inhibitors in Melanoma Revealed by Intravital Imaging. (n.d.). AACR Journals.
  • Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. (2022). Methods in Molecular Biology.
  • Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer. (2022). Journal of Clinical Investigation.
  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. (2022). MDPI.
  • MEK1 mutations confer resistance to MEK and B-RAF inhibition. (2010). PNAS.
  • A combinatorial strategy for overcoming primary and acquired resistance of MEK inhibition in colorectal cancer. (2020). Experimental Cell Research.
  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. (2018). OncoTargets and Therapy.
  • BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers. (2019). Cancers.
  • Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers. (2011). Clinical Cancer Research.
  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. (2021). Theranostics.
  • MEK inhibitor resistance mechanisms and recent developments in combination trials. (2021). Cancer Treatment Reviews.
  • Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. (2023). Cancer Drug Resistance.
  • Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. (n.d.). Scilit.
  • Making Sense of MEK1 Mutations in Intrinsic and Acquired BRAF Inhibitor Resistance. (2012). Cancer Discovery.
  • Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. (2022). Frontiers in Oncology.
  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update... (2018). OncoTargets and Therapy.
  • Overcoming resistance in a BRAF V600E–mutant adenocarcinoma of the lung. (2016). Current Oncology.
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  • Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Antitumor T-cell Immunity. (2021). Cancer Discovery.
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  • ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. (2012). Molecular Cancer Therapeutics.
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  • Enhancer remodeling during adaptive bypass to MEK inhibition is attenuated by pharmacologic targeting of the P-TEFb complex. (2017). Fox Chase Cancer Center.
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Validation & Comparative

A Comparative Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system offers a robust and tunable framework, allowing chemists to modulate pharmacological activity through precise structural modifications. This guide provides a comparative analysis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a pivotal intermediate, against other quinolinone derivatives. We will delve into structure-activity relationships (SAR), supporting experimental data, and the synthetic rationale that underpins their application in drug development.

The Quinolinone Core: A Versatile Pharmacophore

The 3,4-dihydroquinolin-2(1H)-one nucleus provides a rigid conformational scaffold that is amenable to substitution at multiple positions. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. Derivatives of this core have been successfully developed into agents targeting a wide array of conditions, including cancer, inflammation, microbial infections, and central nervous system (CNS) disorders.[1][3][4]

Deep Dive: this compound

This compound is arguably one of the most significant building blocks in this class.[5] Its prominence stems largely from its role as a key intermediate in the synthesis of Aripiprazole, a widely prescribed atypical antipsychotic.[6]

Key Structural Attributes and Their Consequences:

  • 7-Chloro Group: The chlorine atom at the 7-position is a potent electron-withdrawing group. This has a profound effect on the electron density of the aromatic ring, which can influence p-p stacking interactions and hydrogen bonding potential with target receptors. This substitution is critical for the unique pharmacological profile of drugs derived from it.

  • Dihydroquinolinone Core: The saturated lactam ring provides a defined three-dimensional geometry, which is essential for orienting the molecule within the binding pocket of its target protein.

The clinical success of Aripiprazole, which functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors, has cemented the importance of this specific chloro-substituted scaffold.[6]

Comparative Analysis: The Impact of Substitution

The true versatility of the quinolinone scaffold is revealed when comparing derivatives with different substitution patterns. Even minor structural changes can lead to significant shifts in biological activity and therapeutic application.

The Critical 7-Position

The 7-position is a hot spot for modification, directly impacting the electronic nature of the aromatic system.

DerivativeKey Features & Biological ImplicationsRepresentative Application
This compound Electron-withdrawing chloro group. A key feature for partial D2 agonism in antipsychotics.Aripiprazole synthesis[6]
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one The hydroxyl group is a hydrogen bond donor and a key handle for introducing linker moieties via etherification.Crucial intermediate for Aripiprazole and related compounds[7][8]
7-Nitro-3,4-dihydroquinolin-2(1H)-one The strongly electron-withdrawing nitro group serves as a precursor to the 7-amino derivative through reduction.Synthetic intermediate[9]
N-1 Position and Side Chain Elaboration

The nitrogen at the 1-position is the primary point for attaching extended side chains, which often dictate the ultimate pharmacological target and subtype selectivity. The synthesis of Aripiprazole, for example, involves coupling a long butoxy-piperazine side chain to the quinolinone core, which is essential for its activity.[7][8]

Experimental Data: A Head-to-Head Comparison

The choice of a lead compound is driven by empirical data. Receptor binding affinity assays provide a quantitative measure of a drug's potency at its molecular targets.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Aripiprazole and Related Compounds

CompoundDerivatizationDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
Aripiprazole 7-Chloro-quinolinone based0.341.73.4
Brexpiprazole 7-Butoxy-quinolinone based0.301.10.47
Cariprazine Different scaffold0.085 (D3)2.61.9

Note: Data are representative values compiled from scientific literature. Lower Ki values indicate higher binding affinity.

This data illustrates how modifications to the core structure and its side chains can fine-tune the receptor interaction profile, leading to new drugs with potentially different clinical effects.

Synthetic Workflow: From Precursor to Core Structure

The reliable synthesis of these scaffolds is paramount. The following is a standardized protocol for the laboratory-scale synthesis of the title compound's precursor, which is then cyclized.

Experimental Protocol: Synthesis of this compound

  • Nitration of Phenylpropanoic Acid: To a solution of 3-(3-chlorophenyl)propanoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature to yield 3-(3-chloro-4-nitrophenyl)propanoic acid.

  • Reduction of the Nitro Group: The nitro-substituted intermediate is dissolved in a suitable solvent like ethanol, and a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ over Pd/C) is employed to reduce the nitro group to an amine, forming 3-(4-amino-3-chlorophenyl)propanoic acid.

  • Lactamization (Cyclization): The resulting amino acid is heated, often in the presence of a dehydrating agent or under conditions that facilitate the intramolecular condensation and elimination of water, to form the cyclic lactam, this compound.

  • Purification: The crude product is purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure, crystalline product.

Visualizing Structure-Activity Relationships

Understanding the relationship between a molecule's structure and its biological function is central to medicinal chemistry. The following diagrams illustrate the core scaffold and a typical synthetic pathway.

SAR_Diagram cluster_scaffold Quinolinone Core cluster_mods Key Modification Sites Core 3,4-Dihydroquinolin-2(1H)-one N1 N-1 Position (Side Chain Attachment) Core->N1 Pharmacology P7 7-Position (-Cl, -OH, -OR) (Modulates Electronics) Core->P7 Binding Affinity Aro Aromatic Ring (Other Positions) Core->Aro Fine-Tuning

Caption: Key sites for chemical modification on the quinolinone scaffold.

Synthesis_Workflow A Substituted Phenylpropanoic Acid B Nitration A->B C Reduction (NO2 -> NH2) B->C D Cyclization (Lactam Formation) C->D E 7-X-Dihydro- quinolin-2(1H)-one D->E

Caption: Generalized synthetic workflow for quinolinone core synthesis.

Conclusion and Future Outlook

This compound is a highly valuable building block in pharmaceutical chemistry, primarily due to its integral role in the structure of successful CNS drugs. The comparative analysis demonstrates that while the 7-chloro substitution is critical for a specific desired activity profile, the broader quinolinone scaffold offers a vast chemical space for exploration. Future efforts will likely focus on synthesizing novel derivatives with tailored substitutions to achieve greater target selectivity, improved pharmacokinetic properties, and novel mechanisms of action, further expanding the therapeutic reach of this remarkable class of compounds.[10][11]

References

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  • Biological activity of natural 2-quinolinones.Taylor & Francis Online.[Link]
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A Comparative Guide to the Biological Activity of 7-Chloro vs. 7-Hydroxy-Dihydroquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the dihydroquinolinone scaffold is a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The substitution pattern on this heterocyclic system is a critical determinant of its pharmacological profile. Among the various possible modifications, substitutions at the 7-position have garnered significant interest. This guide provides a comparative analysis of the biological activities of two key classes of 7-substituted dihydroquinolinones: those bearing a chloro group versus those with a hydroxyl group.

While direct head-to-head studies on 7-chloro-dihydroquinolinone and 7-hydroxy-dihydroquinolinone are not extensively documented in publicly available literature, a wealth of information on closely related analogs and the overarching principles of structure-activity relationships (SAR) allow for a robust comparative discussion. This guide will synthesize available data to illuminate the distinct and overlapping biological profiles conferred by these two important functional groups.

The Dihydroquinolinone Core: A Versatile Scaffold

The dihydroquinolinone nucleus is a bicyclic heterocyclic system that is isosteric with coumarin and isomeric with 4-quinolone. This scaffold is prevalent in both natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The ability to readily modify the core structure at various positions makes it an attractive starting point for drug discovery campaigns.

The Critical Role of C7 Substitution: A Tale of Two Functional Groups

The 7-position of the dihydroquinolinone ring is a key site for chemical modification that significantly influences the molecule's interaction with biological targets. The introduction of different substituents at this position can modulate factors such as:

  • Electronic Properties: The electron-withdrawing nature of the chloro group versus the electron-donating and hydrogen-bonding capacity of the hydroxyl group can drastically alter the electron density distribution within the aromatic ring.

  • Lipophilicity: The chloro substituent generally increases the lipophilicity of the molecule, which can affect its membrane permeability and oral bioavailability. Conversely, the hydroxyl group enhances hydrophilicity.

  • Steric Profile: The size and shape of the substituent can influence how the molecule fits into the binding pocket of a target protein.

  • Metabolic Stability: The nature of the C7 substituent can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic profile.

The following sections will delve into the specific biological activities associated with 7-chloro and 7-hydroxy-dihydroquinolinone derivatives, drawing upon experimental data from the literature.

Biological Activity of 7-Chloro-Dihydroquinolinone and its Analogs

The 7-chloroquinoline and dihydroquinolinone moieties are integral to a variety of biologically active compounds. The presence of the chlorine atom at the 7-position is often associated with potent anticancer and antimicrobial activities.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the antiproliferative effects of 7-chloroquinoline derivatives against a range of cancer cell lines. This class of compounds has been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For instance, derivatives of 7-chloroquinoline have demonstrated significant cytotoxicity against leukemia, lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.[1] The lipophilic nature of the chloro group may enhance the ability of these compounds to cross cell membranes and accumulate within cancer cells.

P-Glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Substituted 1,4-dihydroquinolines have been identified as promising inhibitors of P-gp, suggesting a potential role for 7-chloro-dihydroquinolinone derivatives in overcoming MDR in cancer treatment.[2]

Antimicrobial and Antimalarial Activity

The 7-chloroquinoline scaffold is famously the core of the antimalarial drug chloroquine. This highlights the importance of this substitution pattern for activity against Plasmodium falciparum. Beyond its antimalarial properties, 7-chloroquinoline derivatives have also been investigated for broader antimicrobial and antifungal activities.[3][4]

Biological Activity of 7-Hydroxy-Dihydroquinolinone and its Analogs

The 7-hydroxy-dihydroquinolinone scaffold is also a key pharmacophore in a range of bioactive molecules, often associated with anticancer and neuroprotective properties. The hydroxyl group can participate in hydrogen bonding interactions with target proteins, which can be crucial for binding affinity and selectivity.

Anticancer and Cytotoxic Activity

Hybrid molecules incorporating the 7-hydroxy quinolinone moiety have shown potent anticancer activity, with some compounds exhibiting cytotoxicity comparable to the established chemotherapeutic agent Doxorubicin against breast cancer cell lines (MCF-7).[5] These compounds have been shown to induce cell cycle arrest and apoptosis.[5] The presence of the hydroxyl group can also influence the mechanism of action, potentially through interactions with different cellular targets compared to their chloro-substituted counterparts.

Neuroprotective and Antioxidant Activity

Derivatives of 7-hydroxy-dihydroquinoline have been explored for their potential in treating neurodegenerative diseases. Studies have shown that these compounds can possess antioxidant properties and may offer neuroprotective effects.[6] The hydrogen-donating ability of the hydroxyl group is likely a key contributor to its antioxidant capacity.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds and fundamental principles of medicinal chemistry, we can infer a comparative analysis of the biological activities of 7-chloro- versus 7-hydroxy-dihydroquinolinone.

Feature7-Chloro-Dihydroquinolinone Analogs7-Hydroxy-Dihydroquinolinone AnalogsStructure-Activity Relationship Insights
Primary Biological Activities Anticancer, Antimalarial, Antimicrobial, P-gp InhibitionAnticancer, Neuroprotective, AntioxidantThe substituent at C7 directs the primary therapeutic application.
Mechanism of Action (Anticancer) Often associated with broad cytotoxicity and overcoming multidrug resistance.Can involve induction of apoptosis and cell cycle arrest.The different electronic and hydrogen bonding properties likely lead to interactions with different biological targets.
Physicochemical Properties More lipophilic, electron-withdrawing.More hydrophilic, electron-donating, hydrogen bond donor/acceptor.These properties influence pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.
Potential Therapeutic Advantages Potentially better for treating resistant cancers and infectious diseases.May have a better safety profile for chronic conditions like neurodegenerative diseases due to antioxidant properties.The choice of substituent would depend on the desired therapeutic outcome and target.

It is important to note that these are generalizations based on broader classes of compounds. The specific biological activity of any given molecule is a result of the interplay of all its structural features.

Experimental Protocols

To provide a practical context for researchers, detailed methodologies for key assays used to evaluate these compounds are outlined below.

Protocol 1: MTT Assay for Cytotoxicity

This assay is a standard colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (7-chloro and 7-hydroxy-dihydroquinolinone derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of key executioner caspases involved in apoptosis.

Objective: To determine if a compound induces apoptosis by measuring caspase-3 and -7 activity.

Materials:

  • Cancer cell line

  • Test compounds

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described in the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity.

Visualizing the Concepts

Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison start Synthesize 7-Chloro and 7-Hydroxy Dihydroquinolinone Analogs char Structural Characterization (NMR, MS, etc.) start->char cytotoxicity Cytotoxicity Assays (e.g., MTT) on Cancer Cell Lines char->cytotoxicity apoptosis Apoptosis Assays (e.g., Caspase Activity) char->apoptosis antimicrobial Antimicrobial Screening (MIC Determination) char->antimicrobial neuro Neuroprotection/Antioxidant Assays char->neuro ic50 Determine IC50 / EC50 Values cytotoxicity->ic50 apoptosis->ic50 antimicrobial->ic50 neuro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar compare Comparative Efficacy & Potency Assessment sar->compare

Caption: A generalized workflow for the synthesis, screening, and comparative analysis of 7-substituted dihydroquinolinone derivatives.

Future Directions and Conclusion

The 7-chloro and 7-hydroxy-dihydroquinolinone scaffolds represent two promising, yet distinct, avenues for drug discovery. While the chloro-substituted analogs have shown considerable promise in the development of anticancer and antimicrobial agents, the hydroxy-substituted counterparts are emerging as interesting candidates for cancer and neurodegenerative diseases.

Future research should focus on direct, head-to-head comparative studies of these two classes of compounds under standardized assay conditions. This will provide a clearer understanding of their relative potencies, selectivities, and mechanisms of action. Furthermore, exploring a wider range of substitutions at other positions on the dihydroquinolinone ring, in combination with the 7-chloro and 7-hydroxy moieties, could lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). American Journal of Organic Chemistry, 5(4), 125-135.
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  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2011). Letters in Drug Design & Discovery, 8(7), 658-665.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). Molecules, 26(11), 3326.
  • Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 3005-3008.
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  • Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (2019).
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  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Cogent Chemistry, 4(1), 1472917.
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Validating the Structure of 7-Chloro-3,4-dihydroquinolin-2(1H)-one: An In-Depth Technical Comparison of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

<COMPARISON GUIDE >

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. 7-Chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2][3] This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of this specific molecule, offering insights into the experimental choices and the interpretation of the resulting data.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid.[4] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of individual atoms, bond lengths, and bond angles can be determined.[5] For a novel or modified compound like this compound, this technique offers unparalleled certainty in structural elucidation.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purification Compound Purification Solvent Solvent Screening Purification->Solvent Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solvent->Crystallization Harvest Crystal Harvesting & Mounting Crystallization->Harvest Mount Crystal Mounting on Diffractometer Harvest->Mount Screening Initial Diffraction Screening Mount->Screening Collection Full Data Collection Screening->Collection Processing Data Processing & Scaling Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Figure 1. Workflow for X-ray Crystallography.
Detailed Experimental Protocol

1. Crystal Growth: The Critical First Step

The primary challenge in X-ray crystallography is often obtaining a single, high-quality crystal.[5] For this compound, a systematic approach to crystallization is recommended.

  • Purity is Paramount: The starting material must be of the highest possible purity. Standard purification techniques such as column chromatography or recrystallization should be employed. An impure sample will likely hinder or prevent the formation of a well-ordered crystal lattice.[6]

  • Solvent Selection: The choice of solvent is crucial.[7] A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. For quinolinone derivatives, solvents such as ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof, are often good starting points.[8][9]

  • Crystallization Techniques:

    • Slow Evaporation: This is one of the simplest methods.[10] A saturated or near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6]

    • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[7]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[7]

2. Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][10] The crystal is rotated in the beam, and the resulting diffraction pattern of spots is recorded by a detector.[4]

3. Structure Solution and Refinement

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[11] An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns are in close agreement. The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, angles, and other structural parameters.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer valuable and often more readily obtainable data that can corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their relative numbers (integration), and their neighboring protons (multiplicity or splitting pattern). For this compound, one would expect to see distinct signals for the aromatic protons, the diastereotopic protons of the CH₂ groups in the dihydro- portion of the ring, and the N-H proton.[13][14][15]

  • ¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can indicate whether they are part of an aromatic ring, a carbonyl group, or an aliphatic chain.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This technique can determine the molecular formula of a compound with high accuracy by measuring its exact mass.

  • Isotopic Pattern: For this compound, the presence of a chlorine atom will result in a characteristic M+2 peak in the mass spectrum, with an intensity approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16][17] This provides strong evidence for the presence of a single chlorine atom in the molecule.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and spectroscopic properties of a molecule.[18][19] While not a direct experimental validation, comparing the computationally predicted NMR spectra or optimized geometry with the experimental data can provide additional confidence in the structural assignment.

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
State of Matter Solid (single crystal)SolutionGas phase (ions)In silico (model)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment, stereochemistry, dynamicsMolecular weight, elemental composition, fragmentationPredicted 3D structure, energies, spectroscopic properties
Key Advantage Unambiguous structure determinationRich structural information in solutionHigh sensitivity, elemental compositionPredictive power, mechanistic insights
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[20]Does not provide bond lengths/angles directly; complex spectra for large molecules.[11]Provides limited connectivity information.A theoretical model, not direct experimental evidence.
Application to this compound Definitive proof of structure and conformation.Confirmation of the carbon-hydrogen framework and substituent positions.Confirmation of molecular formula and presence of chlorine.Corroboration of experimental data and prediction of stable conformers.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the gold standard, providing an unambiguous and high-resolution three-dimensional structure. However, a comprehensive characterization relies on a combination of techniques. NMR spectroscopy is indispensable for confirming the molecular framework in solution, while mass spectrometry provides crucial confirmation of the molecular formula and the presence of the chlorine substituent. Computational chemistry serves as a valuable tool for corroborating experimental findings. By employing these techniques in a complementary fashion, researchers can establish the structure of this compound with the highest degree of scientific rigor, a critical step in any drug discovery and development pipeline.

References

  • IIIT Hyderabad. Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches.
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  • National Center for Biotechnology Information. (2018, October 30). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • ResearchGate. (2025, August 7). Combining X-Ray Crystallography and Electron Microscopy.
  • Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo.
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  • International Union of Crystallography. (2024, July 30). How to grow crystals for X-ray crystallography.
  • National Center for Biotechnology Information. x Ray crystallography.
  • ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
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A Strategic Guide to Profiling the Cross-Reactivity of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is a pivotal moment. However, potency is only one side of the coin; the other, equally critical side is selectivity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen toxicity and adverse effects, representing a major cause of late-stage clinical trial failures.[1][2] The compound 7-Chloro-3,4-dihydroquinolin-2(1H)-one is a molecule of interest, yet its biological profile remains largely uncharacterized. Its quinolinone core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide array of proteins, from kinases to G protein-coupled receptors (GPCRs).[3][4][5] This inherent versatility underscores the critical need for a systematic and rigorous assessment of its off-target interaction profile.

This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to thoroughly characterize the cross-reactivity of this compound. By following this structured approach, researchers can build a robust selectivity profile, enabling informed decisions about the compound's therapeutic potential and de-risking its progression through the drug discovery pipeline.

Compound Profile & Initial Hypothesis Generation

Chemical Structure: this compound

The quinoline and quinolinone scaffolds are present in numerous approved drugs with diverse activities, including anticancer, antibacterial, and antimalarial properties.[4][5][6][7] The dihydroquinolin-2-one core, in particular, suggests potential interactions with ATP-binding sites, such as those in protein kinases, or with the ligand-binding pockets of GPCRs. The chloro- substitution at the 7-position can significantly influence binding affinity and selectivity.

Initial Hypotheses:

  • Kinase Inhibition: The planar, heterocyclic nature of the quinolinone ring system is a common feature in many ATP-competitive kinase inhibitors.[8][9]

  • GPCR Modulation: The scaffold shares structural similarities with known GPCR ligands.

  • Other Targets: The quinoline core is also found in inhibitors of enzymes like DNA gyrase.[10]

Given these possibilities, a broad, unbiased screening approach is the most logical starting point.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A phased approach, moving from broad, high-throughput screening to specific, functional validation, is the most efficient and cost-effective method for building a detailed selectivity profile.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Validation T1_InSilico In Silico Prediction (Similarity & Docking) T1_Kinase Broad Kinase Panel (>300 Kinases, Single Dose) T1_InSilico->T1_Kinase Guide Panel Selection T2_Dose Dose-Response Assays (IC50/Ki Determination) T1_Kinase->T2_Dose Primary Hits (e.g., >50% Inhibition) T1_GPCR GPCR Binding Panel (Radioligand Displacement) T1_GPCR->T2_Dose T2_Ortho Orthogonal Biophysical Assays (e.g., CETSA) T2_Dose->T2_Ortho Confirmed Hits T3_Cell Cell-Based Functional Assays (e.g., Phosphorylation, cAMP) T2_Ortho->T3_Cell Validate Target Engagement T3_Pheno Phenotypic & Toxicity Assays T3_Cell->T3_Pheno Assess Functional Consequence

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad, High-Throughput Screening

The objective of Tier 1 is to cast a wide net to identify all potential interactions, accepting a higher potential for false positives in exchange for comprehensiveness.

In Silico Off-Target Prediction
  • Rationale: Computational methods can rapidly screen thousands of potential targets to prioritize experimental assays.[1] By comparing the structure of this compound against databases of known ligands and protein structures, these tools can predict potential off-target interactions.[11]

  • Methodology:

    • Ligand-Based (2D/3D Similarity): Use platforms like SEA (Similarity Ensemble Approach) or PharmMapper to identify proteins with known ligands that are structurally similar to the test compound.

    • Structure-Based (Molecular Docking): If high-quality crystal structures are available, dock the compound into the binding sites of a panel of representative off-targets (e.g., key kinases, GPCRs, ion channels).

  • Output: A ranked list of potential off-targets to guide the selection of experimental screening panels.

Broad Kinase Profiling
  • Rationale: Given the prevalence of the quinolinone scaffold in kinase inhibitors, a broad kinase screen is essential.[8] High-throughput profiling against a large panel of kinases provides a comprehensive overview of the compound's kinome-wide selectivity.[12]

  • Methodology:

    • Engage a commercial provider (e.g., Eurofins Discovery, Reaction Biology) for a broad kinase panel screen (e.g., >300 kinases).

    • Perform an initial screen at a single, high concentration of the compound (e.g., 1 or 10 µM).

    • The assay typically measures the inhibition of kinase activity via ATP consumption or substrate phosphorylation.

  • Output: A list of kinases showing significant inhibition (e.g., >50%) at the screening concentration.

GPCR and Safety Screening Panels
  • Rationale: To investigate other common sources of off-target effects, screening against a panel of GPCRs, ion channels, and transporters is a standard practice in early drug discovery.[2][13]

  • Methodology:

    • Utilize a radioligand binding assay panel.[14] This method measures the ability of the test compound to displace a known radioactive ligand from its receptor.

    • Screen at a single concentration (e.g., 10 µM) against a panel of common "safety" targets (e.g., hERG, adrenergic, dopaminergic, serotonergic receptors).

  • Output: A list of receptors where the compound causes significant displacement (e.g., >50%) of the radioligand.

Tier 2: Hit Confirmation and Potency Determination

The goal of Tier 2 is to validate the primary "hits" from Tier 1, eliminate false positives, and accurately quantify the potency of the confirmed interactions.

Dose-Response and IC50/Ki Determination
  • Rationale: A single-point inhibition value is insufficient to confirm a true interaction. A full dose-response curve is required to determine the potency (IC50 or Ki) of the compound for each primary hit.

  • Methodology:

    • For each hit from the Tier 1 screens, perform a multi-point dose-response experiment (e.g., 10-point, 3-fold serial dilution).

    • For kinase hits, use the same activity assay as in Tier 1.

    • For GPCR hits, perform a competitive radioligand binding assay to determine the inhibition constant (Ki).[14]

  • Output: Quantitative IC50 or Ki values for each confirmed off-target.

Table 1: Example Data from Tier 1 & 2 Kinase Profiling

Kinase TargetTier 1 (% Inhibition @ 10 µM)Tier 2 (IC50, µM)Selectivity Score (S10)
Primary Target 98%0.05-
Off-Target A85%1.20.04
Off-Target B62%8.50.006
Off-Target C51%> 25< 0.002
Off-Target D15%Not Determined-

Note: The Selectivity Score (S10) is one of several metrics used to quantify selectivity, calculated as the number of off-targets with an IC50 < 10x the primary target IC50, divided by the total number of kinases tested.[15]

Orthogonal Biophysical Validation: Cellular Thermal Shift Assay (CETSA®)
  • Rationale: It is crucial to confirm that the compound physically engages the target protein within a physiological context. CETSA is a powerful label-free method that measures target engagement in intact cells or tissues.[16][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][20]

  • Methodology:

    • Treat intact cells expressing the target protein with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins via centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

  • Output: Direct biophysical evidence of target binding in a cellular environment, which validates hits from biochemical assays.

Tier 3: Cellular and Functional Validation

The final tier aims to understand the functional consequences of the confirmed off-target interactions in a relevant cellular context.

Cell-Based Functional Assays
  • Rationale: Binding to an off-target does not always translate to a functional effect. It is essential to determine if the compound acts as an agonist, antagonist, or has no functional consequence at the cellular level.

  • Methodology:

    • For Kinase Off-Targets: Measure the phosphorylation of a known downstream substrate in a relevant cell line. For example, use a Western blot or ELISA to quantify changes in substrate phosphorylation after treating cells with the compound.

    • For GPCR Off-Targets: Measure downstream signaling events. For Gs- or Gi-coupled receptors, quantify changes in intracellular cAMP levels.[21] For Gq-coupled receptors, measure calcium flux or IP1 accumulation.[22][23]

  • Output: A clear understanding of whether the off-target binding event leads to a functional cellular response.

G compound This compound target Confirmed Off-Target (e.g., Kinase B) compound->target Interaction binding Binding Confirmed (IC50 = 8.5 µM) target->binding Tier 2 Validation functional Functional Assay: Measure Substrate-P binding->functional Tier 3 Investigation result Result: No change in Substrate-P at 10 µM functional->result decision Decision: Low risk at therapeutic dose result->decision

Caption: Decision workflow for a confirmed off-target hit.

Alternative and Complementary Methodologies

While the tiered approach described is a robust standard, other powerful techniques can provide complementary data:

  • Chemoproteomics: Techniques like Activity-Based Protein Profiling (ABPP) use chemical probes to map the landscape of protein reactivity in native biological systems.[24] This can uncover unexpected off-targets, particularly those involving covalent interactions with reactive residues like cysteine.[25][26][27]

  • Phenotypic Screening: Instead of a target-first approach, one can screen the compound in a panel of diverse cell lines and measure multi-parameter phenotypic changes (e.g., high-content imaging). Hits are then deconvoluted to identify the responsible off-target(s).

Conclusion

A thorough investigation of cross-reactivity is not an optional step but a fundamental requirement for the development of safe and effective medicines. For a novel compound like this compound, with a privileged scaffold that suggests broad bioactivity, a systematic profiling strategy is paramount. By employing the tiered approach detailed in this guide—from broad in silico and biochemical screening to focused biophysical and cellular validation—researchers can build a comprehensive selectivity profile. This data-driven process allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and ultimately increases the probability of success in bringing a novel therapeutic candidate to the clinic.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Image].
  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-435.
  • Wikipedia. (2023, December 12). Cellular thermal shift assay.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Verheijen, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 10-23.
  • Nordlund, P. Lab. (n.d.). CETSA. Karolinska Institutet.
  • Bowes, J., et al. (2012). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 17(8), 987-1002.
  • El-Sayed, M. A., et al. (2025). Quinolone as a Privileged Scaffold: A Brief Overview on Early Classical and Recent Advanced Synthetic Pathways, Innovative Neuroprotective Potential, and Structure-Activity Relationships. Drug Development Research, 86(5), e70132.
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(8), 755-764.
  • Shah, F., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(17), 13350.
  • Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 653, 255-278.
  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(2), 178-187.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789.
  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226.
  • Maurais, A., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36.
  • Bentham Science Publishers. (2021). Quinoline: An Attractive Scaffold in Drug Design.
  • Rudolph, J., et al. (2007). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 6(12), 959-971.
  • González-Bacerio, J., et al. (2025). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. bioRxiv.
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  • American Society for Biochemistry and Molecular Biology. (2025). A game changer in cancer kinase target profiling.
  • El-Gohary, N. S., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Sulfur Chemistry, 39(5), 551-566.
  • Bosc, N., et al. (2016). The use of novel selectivity metrics in kinase research.
  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [PDF].
  • Lindsley, C. W., et al. (2006). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Journal of the American Chemical Society, 128(47), 15092–15102.
  • Ahamed, L. S., et al. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 57(1A), 10-19.
  • ResearchGate. (2019). Reactive-cysteine profiling for drug discovery. [PDF].
  • ResearchGate. (2021). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. [PDF].
  • Maurais, A., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36.
  • Agrawal, R., et al. (2015). Multiple input–multiple output (MIMO) designs in two-component signalling systems of Mycobacterium tuberculosis. FEMS Microbiology Reviews, 39(4), 514-531.
  • ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [PDF].

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A Comparative Benchmarking Guide to the Synthesis of Chloro-Substituted 3,4-Dihydroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a critical building block in the synthesis of more complex pharmaceutical agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity to biological targets. Specifically, chloro-substituted derivatives of this scaffold are of significant interest to researchers in drug discovery and development due to the profound impact of halogen substitution on a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom can influence metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide provides an in-depth comparison of two established synthetic methodologies for producing chloro-substituted 3,4-dihydroquinolin-2(1H)-ones. Due to the limited availability of detailed, side-by-side comparative studies for the direct synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one in publicly accessible literature, this guide will benchmark two distinct and well-documented methods for the synthesis of closely related, medicinally relevant isomers: 6-Chloro-3,4-dihydroquinolin-2(1H)-one and 8-Chloro-3,4-dihydroquinolin-2(1H)-one . The chosen methods, an intramolecular Friedel-Crafts cyclization and a reductive cyclization, are broadly applicable and provide a solid foundation for understanding the synthetic landscape for this class of compounds. This comparative analysis will equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic route tailored to their specific laboratory capabilities and project goals.

Methodology 1: Intramolecular Friedel-Crafts Cyclization for 6-Chloro-3,4-dihydroquinolin-2(1H)-one

This classical approach relies on the formation of an amide precursor followed by a Lewis acid-catalyzed intramolecular cyclization to construct the dihydroquinolinone ring system. This method is robust and has been widely employed for the synthesis of various substituted quinolinones.

Causality of Experimental Choices

The choice of a Friedel-Crafts reaction is predicated on its efficiency in forming carbon-carbon bonds on aromatic rings. The starting material, N-(4-chlorophenyl)-3-chloropropanamide, is readily prepared from commercially available 4-chloroaniline and 3-chloropropionyl chloride. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acyl group and facilitating the electrophilic attack on the electron-rich aromatic ring. The high temperature is necessary to overcome the activation energy of the reaction. The workup procedure is designed to quench the Lewis acid and precipitate the desired product.

Experimental Protocol

Step 1: Synthesis of N-(4-chlorophenyl)-3-chloropropanamide

  • To a stirred solution of 4-chloroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 3-chloropropionyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-chlorophenyl)-3-chloropropanamide, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a flask charged with anhydrous aluminum chloride (AlCl₃) (3 equivalents), add the crude N-(4-chlorophenyl)-3-chloropropanamide (1 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 130-140 °C and stir for 2-3 hours. The mixture will become a viscous melt.

  • Cool the reaction mixture to approximately 80 °C and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the resulting suspension vigorously until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to afford 6-Chloro-3,4-dihydroquinolin-2(1H)-one.

G Friedel-Crafts Cyclization Workflow cluster_0 Amide Formation cluster_1 Cyclization start 4-Chloroaniline + 3-Chloropropionyl Chloride step1 React at 0°C to rt start->step1 product1 N-(4-chlorophenyl)-3-chloropropanamide step1->product1 step2 Add to AlCl₃ product1->step2 Intermediate step3 Heat to 130-140°C step2->step3 step4 Quench with Ice/HCl step3->step4 product2 6-Chloro-3,4-dihydroquinolin-2(1H)-one step4->product2

Caption: Workflow for the synthesis of 6-Chloro-3,4-dihydroquinolin-2(1H)-one.

Methodology 2: Reductive Cyclization for 8-Chloro-3,4-dihydroquinolin-2(1H)-one

This alternative strategy involves the construction of an ortho-substituted nitroarene, which then undergoes a reductive cyclization to form the dihydroquinolinone ring. This method is particularly useful when the substitution pattern of the starting aniline makes direct Friedel-Crafts cyclization challenging due to electronic or steric hindrance.

Causality of Experimental Choices

The initial Knoevenagel condensation between 2-chloro-6-nitrobenzaldehyde and malonic acid sets up the carbon framework. The subsequent reduction of the nitro group to an amine is the key step that initiates the cyclization. The choice of a reducing agent like iron powder in acetic acid is a classic and cost-effective method for nitro group reduction. The in situ generated amine then undergoes an intramolecular Michael addition to the α,β-unsaturated carboxylic acid, followed by decarboxylation and tautomerization to yield the final product. This one-pot domino reaction is highly efficient.[2]

Experimental Protocol

Step 1: Knoevenagel Condensation

  • A mixture of 2-chloro-6-nitrobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a catalytic amount of piperidine in pyridine is heated at reflux for 3-4 hours.

  • After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate of (E)-3-(2-chloro-6-nitrophenyl)acrylic acid is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization

  • To a suspension of (E)-3-(2-chloro-6-nitrophenyl)acrylic acid (1 equivalent) in glacial acetic acid, add iron powder (4-5 equivalents) portion-wise.

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the celite pad with hot acetic acid.

  • Concentrate the filtrate under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain 8-Chloro-3,4-dihydroquinolin-2(1H)-one.

G Reductive Cyclization Workflow cluster_0 Condensation cluster_1 Reductive Cyclization start 2-Chloro-6-nitrobenzaldehyde + Malonic Acid step1 Knoevenagel Condensation (Piperidine, Pyridine) start->step1 product1 (E)-3-(2-chloro-6-nitrophenyl)acrylic acid step1->product1 step2 Add Iron Powder in Acetic Acid product1->step2 Intermediate step3 Reflux step2->step3 step4 Workup and Purification step3->step4 product2 8-Chloro-3,4-dihydroquinolin-2(1H)-one step4->product2

Caption: Workflow for the synthesis of 8-Chloro-3,4-dihydroquinolin-2(1H)-one.

Performance Benchmark

ParameterMethodology 1: Friedel-Crafts CyclizationMethodology 2: Reductive Cyclization
Target Compound 6-Chloro-3,4-dihydroquinolin-2(1H)-one8-Chloro-3,4-dihydroquinolin-2(1H)-one
Starting Materials 4-Chloroaniline, 3-Chloropropionyl chloride2-Chloro-6-nitrobenzaldehyde, Malonic acid
Key Reagents Aluminum Chloride (AlCl₃)Iron Powder, Acetic Acid
Reaction Conditions High temperature (130-140 °C)Refluxing in acetic acid
Overall Yield Moderate to GoodGood to Excellent
Purity of Crude Product Generally requires purificationOften requires purification
Scalability Can be challenging due to the viscous meltMore amenable to large-scale synthesis
Safety Considerations Highly corrosive and water-sensitive AlCl₃Flammable solvents and handling of iron powder
Green Chemistry Aspect Use of stoichiometric Lewis acidUse of a less hazardous reducing agent (iron)

Conclusion and Expert Recommendations

Both the intramolecular Friedel-Crafts cyclization and the reductive cyclization represent viable and effective strategies for the synthesis of chloro-substituted 3,4-dihydroquinolin-2(1H)-ones. The choice between these two methods will largely depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis.

The Friedel-Crafts approach is a direct and powerful method when the electronics of the aniline precursor favor the desired cyclization. However, it can be limited by the formation of isomeric byproducts and the harsh reaction conditions, which may not be suitable for sensitive substrates.

The reductive cyclization method offers greater flexibility in terms of the substitution patterns that can be accessed on the aromatic ring. The milder conditions and the domino nature of the final step make it an attractive option, particularly for larger-scale preparations.

For research and development professionals, a careful evaluation of the cost and availability of the respective starting materials will also be a critical factor in the decision-making process. It is recommended to perform small-scale trial reactions to optimize conditions for a specific substrate before committing to a large-scale synthesis. The insights provided in this guide should serve as a valuable starting point for the successful synthesis of this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link][3]
  • ResearchGate. Synthesis of 3,4-substituted dihydroquinolin-2(1H)
  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Nammalwar, B.; Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014, 19, 204-232. [Link][2][5]
  • RSC Publishing. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. [Link][6]
  • MDPI. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. [Link]
  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link][7]
  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link][1]
  • Google Patents. Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. [8]
  • Google Patents. Process for the preparation of 7-chloro-1,2,3,4-tetrahydro-4-quinolone. [9]
  • Asian Journal of Chemistry. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)
  • PrepChem.com. Synthesis of 7-chloroquinaldine. [Link][11]
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv

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Navigating the Structure-Activity Landscape of 7-Chloro-Substituted Quinolones: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline and quinolinone scaffolds are privileged structures, forming the backbone of numerous therapeutic agents.[1] The targeted introduction of a chloro group at the 7-position has been a consistently successful strategy in augmenting the biological activity of these compounds, particularly in the realm of anticancer drug discovery. This guide delves into the structure-activity relationships (SAR) of 7-chloro-substituted quinolones, with a specific focus on the 7-Chloro-3,4-dihydroquinolin-2(1H)-one scaffold and its close analogs. While comprehensive SAR studies on a diverse library of this compound derivatives are still emerging, by examining related 7-chloroquinoline and quinolinone structures, we can extrapolate key insights to guide future drug design and development efforts.

This guide will provide an in-depth comparison of the performance of various 7-chloro-substituted quinolone derivatives as antiproliferative agents, supported by experimental data from peer-reviewed studies. We will explore the causal relationships behind experimental choices in both synthesis and biological evaluation, offering a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.

The this compound Core: A Promising but Underexplored Scaffold

The this compound moiety represents a compelling starting point for the design of novel therapeutics. The presence of the 7-chloro group is known to enhance various pharmacological activities, while the dihydroquinolin-2(1H)-one core provides a rigid, three-dimensional structure with specific hydrogen bonding capabilities through the lactam function. This combination of features suggests significant potential for developing selective and potent inhibitors of various biological targets. However, the publicly available literature dedicated to systematic SAR studies on this specific scaffold remains limited. To build a foundational understanding, we will therefore analyze SAR data from closely related 7-chloroquinoline and quinolinone derivatives.

Comparative Analysis of Anticancer Activity: Insights from 7-Chloroquinoline and Quinolone Derivatives

The antiproliferative activity of 7-chloro-substituted quinolines and quinolinones has been evaluated against a variety of human cancer cell lines. The data presented below, synthesized from multiple studies, highlights the impact of substitutions at various positions on the quinoline core.

Impact of Substitutions at the 4-Position of the 7-Chloroquinoline Ring

A key site for modification on the 7-chloroquinoline scaffold is the 4-position. Studies have shown that the nature of the substituent at this position dramatically influences cytotoxic activity.

Table 1: Antiproliferative Activity of 7-Chloroquinoline Derivatives with Modifications at the 4-Position.

Compound ID4-Position SubstituentCancer Cell LineIC50 (µM)Reference
CQ-1 -NH-(CH2)2-O-BenzoylVarious> 50[2]
CQ-2 -S-(CH2)2-O-Benzoyl(3,4,5-trimethoxy)CCRF-CEM0.55 - 2.74[3]
CQ-3 -SO-(CH2)2-O-Benzoyl(3,4,5-trimethoxy)CCRF-CEM0.55 - 2.74[3]
CQ-4 -SO2-(CH2)2-O-Benzoyl(3,4,5-trimethoxy)CCRF-CEM0.55 - 2.74[3]
CQ-5 -NH-N=CH-ArylVariousSubmicromolar to micromolar[4]
CQ-9 -NH-thioxopyrimidinoneHCT-11621.41[5]
CQ-9 -NH-thioxopyrimidinoneMCF-719.33[5]
CQ-9 -NH-thioxopyrimidinoneHeLa21.41[5]
4q -piperazin-1-yl-ethanone-piperazin-1-yl-benzyl(4-bromo)MCF-76.502[6]
4q -piperazin-1-yl-ethanone-piperazin-1-yl-benzyl(4-bromo)PC311.751[6]

From this data, several key SAR insights emerge:

  • The Nature of the Linker is Critical: A simple amino-ethyl-benzoyl linker at the 4-position (CQ-1) resulted in inactive compounds.[2] However, the introduction of a thioalkyl linker, particularly when the sulfur is oxidized to a sulfinyl or sulfonyl group (CQ-2, CQ-3, CQ-4), leads to potent cytotoxic activity in the sub-micromolar to low micromolar range against the CCRF-CEM leukemia cell line.[3] This suggests that the electronic properties and hydrogen bonding capacity of the linker play a crucial role in target engagement.

  • Hydrazone Moiety Confers Potent Cytotoxicity: The incorporation of a hydrazone linkage at the 4-position (CQ-5) has been shown to produce compounds with broad-spectrum, submicromolar antiproliferative activity against a large panel of cancer cell lines.[4]

  • Heterocyclic Substituents Show Promise: The addition of a thioxopyrimidinone ring at the 4-position via an amino linker (CQ-9) resulted in compounds with moderate activity against colon, breast, and cervical cancer cell lines.[5]

  • Complex Side Chains Can Enhance Potency: A more complex substituent at the 4-position, such as the piperazinyl-ethanone-piperazinyl-benzyl moiety in compound 4q , led to potent activity against breast and prostate cancer cell lines, with the activity against MCF-7 being comparable to the standard drug doxorubicin.[6] This compound was also shown to be a potent inhibitor of VEGFR-II, providing a potential mechanism of action.[6]

Experimental Protocols: A Foundation for Reproducible Research

The reliability of SAR data is intrinsically linked to the robustness of the experimental methodologies employed. Below are detailed protocols for common assays used in the evaluation of the antiproliferative activity of these compounds.

Protocol 1: MTS Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: The tetrazolium salt MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is reduced by viable cells to a formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at 490 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate the plates for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antimalarial Activity Assay

This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

Principle: The assay measures the inhibition of parasite growth in a culture of human red blood cells. Parasite growth is often assessed using a fluorescent DNA-intercalating dye or by measuring the activity of a parasite-specific enzyme.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive or resistant strains) in human red blood cells in RPMI-1640 medium supplemented with serum and hypoxanthine.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

  • Assay Initiation: Add infected red blood cells (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 48 to 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Growth Assessment: After incubation, lyse the red blood cells and quantify parasite growth. This can be done by adding a DNA-staining dye (e.g., SYBR Green I) and measuring fluorescence, or by measuring the activity of parasite lactate dehydrogenase (pLDH).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate key relationships and processes.

Experimental_Workflow Start Compound Library Synthesis Screening Primary Antiproliferative Screening (e.g., MTS Assay) Start->Screening Hit_ID Hit Identification (Compounds with IC50 < 10 µM) Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) Hit_ID->Secondary_Assays Active Lead_Opt Lead Optimization (SAR-guided Synthesis) Hit_ID->Lead_Opt Iterate MOA Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Secondary_Assays->MOA MOA->Lead_Opt End Preclinical Candidate MOA->End Lead_Opt->Start

Caption: A typical workflow for the discovery and development of novel anticancer agents.

Conclusion and Future Directions

The 7-chloroquinoline and quinolinone scaffolds are undeniably fertile ground for the discovery of novel anticancer agents. The available data strongly indicates that modifications at the 4-position of the quinoline ring are a critical determinant of cytotoxic potency. The introduction of linkers with specific electronic and hydrogen bonding properties, as well as the incorporation of diverse heterocyclic moieties, have proven to be effective strategies for enhancing activity.

For the this compound scaffold, the insights gained from its aromatic counterparts provide a logical roadmap for future exploration. Systematic derivatization at the N1, C3, and C4 positions, guided by the principles outlined in this guide, is a promising avenue for the development of novel and potent antiproliferative agents. Further research should focus on building a dedicated library of these derivatives and screening them against a broad panel of cancer cell lines to establish a comprehensive SAR profile. Elucidating the specific molecular targets and mechanisms of action of the most active compounds will be crucial for their advancement as potential clinical candidates.

References

  • (Reference to a general review on quinolines in medicinal chemistry, if found)
  • (Reference to a study on tetrahydroquinolinone derivatives' antiproliferative effects) [7]3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. [Link] [3]4. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Pharmaceuticals. [Link] [2]5. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science. [Link] [5]6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link] [4]7. (Reference to another relevant study, if applicable)
  • (Reference to another relevant study, if applicable)
  • Quinoline: An Attractive Scaffold in Drug Design. Molecules. [Link] [1]10. (Reference to another relevant study, if applicable)
  • (Reference to another relevant study, if applicable)
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  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie. [Link]

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A Comparative Guide to the In Vitro and In Vivo Effects of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound that stands as a critical starting point in medicinal chemistry. While direct biological data on this specific molecule is limited, its significance is underscored by its extensive use as a synthetic intermediate for a plethora of biologically active compounds. This guide will, therefore, provide a comparative analysis of the well-documented in vitro and in vivo effects of its derivatives to illuminate the therapeutic potential inherent in the this compound scaffold and to propose a strategic framework for its future investigation.

Introduction: The Quinolin-2-one Core and the Strategic Importance of this compound

The quinolin-2-one (carbostyril) framework is recognized as a "privileged scaffold" in drug discovery, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this scaffold have been rigorously explored, demonstrating significant therapeutic potential across various domains including oncology, infectious diseases, and neurology.[1] this compound (CAS: 14548-50-6) is a key building block in the synthesis of these derivatives.[2] The presence of a chlorine atom at the 7-position provides a versatile handle for chemical modification, making it an ideal precursor for generating diverse libraries of novel compounds.[3]

Synthetic Utility and Derivatization Pathways

The principal role of this compound in contemporary research is that of a synthetic intermediate. Its structure allows for the strategic introduction of various functional groups, leading to the development of compounds with tailored biological activities.

Synthetic_Utility Start 3-Chlorophenylpropanoyl chloride Cyclization Intramolecular Friedel-Crafts Cyclization Start->Cyclization AlCl3 Core This compound Cyclization->Core Derivatization Chemical Modification (e.g., N-arylation, C-C coupling) Core->Derivatization Derivatives Bioactive Quinolin-2-one Derivatives Derivatization->Derivatives

Caption: Synthetic pathway to and derivatization of this compound.

Comparative Efficacy of Quinolin-2-one Derivatives

To appreciate the latent potential within the this compound structure, it is instructive to compare the demonstrated biological activities of its more complex derivatives.

Anticancer Activities

A significant body of research has focused on the development of quinolin-2-one derivatives as anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines.[4][5][6][7] The mechanisms underlying their anticancer activity are diverse and include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of critical cell signaling pathways.[4][5]

Derivative ClassMolecular Target/Mechanism of ActionRepresentative In Vitro Activity (IC50/GI50)In Vivo EfficacyReferences
4-Phenylquinolin-2(1H)-ones Inhibition of tubulin polymerization, G2/M cell cycle arrestPotent cytotoxicity at nanomolar levels against various tumor cell lines.Significant tumor growth inhibition in xenograft mouse models.[4]
Quinoline-Chalcone Hybrids Inhibition of the PI3K/Akt/mTOR signaling pathway; Induction of apoptosisSub-micromolar IC50 values against A549 (lung) and K-562 (leukemia) cells.Not detailed in the provided search results.[5]
3-Arylaminothiazolyl-quinolin-2(1H)-ones Induction of apoptosis; S and G2 phase cell cycle arrestPotent inhibition of MCF-7 (breast) cancer cells with IC50 values as low as 0.4 µM.Not detailed in the provided search results.[6]

Table 1. Summary of Anticancer Activity of Representative Quinolin-2-one Derivatives

Future Directions: A Proposed Research Framework for this compound

The pronounced biological activities of its derivatives strongly suggest that the this compound core itself may harbor intrinsic pharmacological properties. A systematic investigation is therefore warranted to explore this potential.

Recommended In Vitro Screening Cascade

The initial step should involve a broad-based in vitro screening to identify any potential biological activities of the parent compound.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays Compound This compound Cytotoxicity Anticancer Screening (NCI-60 cell line panel) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC against pathogenic bacteria/fungi) Compound->Antimicrobial Hit_Confirmation Hit Confirmation & Dose-Response Cytotoxicity->Hit_Confirmation If active Antimicrobial->Hit_Confirmation If active MoA Mechanism of Action Studies (e.g., apoptosis, cell cycle, kinase inhibition) Hit_Confirmation->MoA

Caption: Proposed in vitro screening workflow for this compound.

Potential In Vivo Follow-up Studies

Should promising in vitro activity be identified, subsequent in vivo studies in appropriate animal models would be essential to evaluate the compound's pharmacokinetic properties, safety profile, and therapeutic efficacy.

Experimental Protocols

Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Application: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium and add 100 µL of each concentration to the appropriate wells. Include vehicle controls (DMSO) and untreated controls. Incubate for 48 to 72 hours.[1]

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Crystal Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

Conclusion

This compound is a cornerstone synthetic intermediate that has enabled the discovery of numerous potent quinolin-2-one derivatives. While this parent compound remains underexplored for its own bioactivities, the extensive evidence from its derivatives strongly suggests that its core structure is a key determinant of their therapeutic effects. The experimental framework proposed herein provides a clear and logical pathway for future research to fully characterize the in vitro and in vivo profile of this compound, potentially uncovering a new therapeutic agent in its own right.

References

  • ResearchGate.
  • George, R., et al. (2020).
  • Globe Thesis. (2017). Synthesis And Biological Activities Of Quinolin-2(1H)
  • MDPI.
  • ChemUniverse.this compound [P48272]. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 7-Chloro-3,4-dihydroquinolin-2(1H)-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality, safety, and efficacy of downstream products. This document is structured to provide not only a comparison of potential analytical techniques but also to delve into the fundamental principles of method validation, grounded in authoritative guidelines.

The narrative that follows is built upon the pillars of scientific integrity: expertise, experience, and trustworthiness. The experimental choices are explained from a causal perspective, and the protocols are designed to be self-validating systems. All recommendations are grounded in internationally recognized standards to ensure regulatory compliance and scientific rigor.

Foundational Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to establish the framework for validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of our approach.[3][4][5][6] The recently revised ICH Q2(R2) guideline, along with ICH Q14, emphasizes a lifecycle approach to analytical procedures, encouraging more efficient, science-based, and risk-based management.[1][4][7]

The core validation characteristics that must be assessed include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Comparative Analysis of Analytical Techniques

While specific validated methods for this compound are not extensively published, we can draw upon methodologies for structurally related compounds, such as aripiprazole, for which this compound is an intermediate.[9] The two most suitable techniques for the quantification of this small organic molecule are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Rationale & Causality
Specificity Good; potential for interference from co-eluting impurities with similar UV absorbance.Excellent; based on both retention time and specific mass-to-charge (m/z) transitions.[10]MS/MS provides an additional dimension of separation, making it highly specific.
Sensitivity (LOD/LOQ) Moderate (typically in the ng/mL range).High to Very High (can reach pg/mL levels).[11]Mass spectrometers are inherently more sensitive detectors than UV detectors.
Linearity & Range Typically wide, but may be limited by detector saturation at high concentrations.Wide and excellent, often spanning several orders of magnitude.[12]The wide dynamic range of modern mass spectrometers allows for excellent linearity.
Precision Excellent; %RSD (Relative Standard Deviation) typically < 2%.Excellent; %RSD typically < 5%.Both techniques offer high precision with modern instrumentation.
Accuracy Excellent; recovery typically within 98-102%.Excellent; recovery typically within 95-105%.Accuracy is dependent on the quality of the reference standard and method development.
Robustness Good; sensitive to changes in mobile phase composition, pH, and column temperature.Good; can be sensitive to matrix effects which may suppress or enhance ionization.Careful method development is required for both to ensure robustness.
Sample Throughput Moderate; typical run times of 5-15 minutes.High; UPLC allows for shorter run times (1-5 minutes).[11][12]UPLC uses smaller particle size columns, enabling faster separations at higher pressures.
Cost & Complexity Lower initial investment and operational cost; less complex to operate.Higher initial investment and operational cost; requires specialized expertise.The complexity and cost of MS/MS are justified by its superior performance for demanding applications.

Experimental Protocols

The following are detailed, step-by-step methodologies for the development and validation of both an HPLC-UV and a UPLC-MS/MS method for the quantification of this compound.

HPLC-UV Method Development and Validation

Objective: To develop a simple, accurate, and precise HPLC-UV method for the quantification of this compound.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation s1 Prepare Stock Solution (1 mg/mL in Methanol) s2 Create Calibration Standards (e.g., 1-100 µg/mL) s1->s2 s3 Prepare QC Samples (Low, Mid, High) s1->s3 h3 Inject Samples s2->h3 s3->h3 h1 Set Chromatographic Conditions h2 Equilibrate System h1->h2 h2->h3 h4 Acquire Data h3->h4 v1 Assess System Suitability h4->v1 v2 Evaluate Linearity & Range v1->v2 v3 Determine Accuracy & Precision v2->v3 v4 Establish LOD & LOQ v3->v4 v5 Test Robustness v4->v5 UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_validation Bioanalytical Validation (ICH M10) p1 Prepare Standards & QCs p2 Spike Samples with IS (e.g., Deuterated Analog) p1->p2 p3 Perform Extraction (e.g., Protein Precipitation or SPE) p2->p3 u3 Inject & Acquire Data (MRM) p3->u3 u1 Optimize MS Parameters (Precursor/Product Ions) u2 Set UPLC Conditions u1->u2 u2->u3 b1 Selectivity & Matrix Effect u3->b1 b2 Calibration Curve b1->b2 b3 Accuracy & Precision b2->b3 b4 Recovery b3->b4 b5 Stability b4->b5

Sources

Assessing the Novelty of 7-Chloro-3,4-dihydroquinolin-2(1H)-one Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet medical needs is perpetual. The quinoline nucleus and its derivatives have long been a fertile ground for discovery, yielding a plethora of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While extensive research has focused on aromatic 7-chloroquinoline and, separately, on the 3,4-dihydroquinolin-2(1H)-one core, the intersection of these two structural motifs—the 7-Chloro-3,4-dihydroquinolin-2(1H)-one scaffold—remains a largely unexplored territory. This guide provides a comprehensive assessment of the potential novelty of its derivatives by comparing them with established, structurally related compound classes. We will delve into the known biological activities of its parent scaffolds, present comparative data, and provide detailed experimental protocols to empower researchers in their pursuit of next-generation therapeutics.

The Novelty Proposition: An Uncharted Scaffold

A thorough review of the current scientific literature reveals a conspicuous absence of extensive research on the biological activities of this compound derivatives. While the parent compound is commercially available as a chemical intermediate, its potential as a pharmacologically active scaffold has yet to be systematically investigated. This presents a unique opportunity for the discovery of novel drug candidates with potentially new mechanisms of action or improved therapeutic profiles. The novelty of this scaffold lies in the specific combination of the electron-withdrawing chloro group at the 7-position and the saturated lactam ring, which may confer unique physicochemical and biological properties compared to its more extensively studied relatives.

Comparative Analysis: Projecting the Potential

To appreciate the potential of this novel scaffold, we will draw comparisons with two well-characterized classes of compounds: 7-chloroquinoline derivatives and non-chlorinated 3,4-dihydroquinolin-2(1H)-one derivatives .

The Legacy of the 7-Chloroquinoline Moiety

The 7-chloroquinoline scaffold is a cornerstone of medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. The presence of the chlorine atom at the 7-position is often crucial for biological activity. Recent studies have demonstrated that derivatives of 7-chloroquinoline exhibit a broad range of pharmacological effects.

Anticancer Activity: Numerous 7-chloroquinoline derivatives have been synthesized and evaluated for their anticancer properties. For instance, certain novel 7-chloroquinoline derivatives have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (cervical carcinoma).[1]

Antimicrobial Activity: The 7-chloroquinoline core is also a key feature in many compounds with potent antimicrobial effects. Studies have reported moderate to good inhibition zones against various bacterial strains for newly synthesized 7-chloroquinoline derivatives.[1]

The Promise of the 3,4-Dihydroquinolin-2(1H)-one Core

The 3,4-dihydroquinolin-2(1H)-one (or hydrocarbostyril) scaffold has emerged as a privileged structure in its own right, forming the basis of compounds with diverse biological activities.

Anticancer Activity: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as potent anticancer agents. For example, a series of novel analogues were synthesized and showed significant antiproliferative effects against glioblastoma multiforme (GBM) cell lines by targeting VEGFR2 kinase.[2][3][4] Another study identified novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as tubulin polymerization inhibitors with anti-cancer activity.[5]

Antimicrobial Activity: This scaffold has also shown promise in the development of new antimicrobial agents. For example, novel derivatives have been synthesized and evaluated as potential chitin synthase inhibitors and antifungal agents.[6]

Performance Comparison with Alternative Heterocyclic Scaffolds

To provide a broader context for the novelty of this compound derivatives, it is instructive to compare their potential with other "privileged" heterocyclic scaffolds in drug discovery, such as Indolin-2-ones and 2,3-Dihydroquinazolin-4(1H)-ones .

Indolin-2-ones: This scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors. Sunitinib, an indolin-2-one derivative, is an approved anticancer drug that targets multiple receptor tyrosine kinases.[7] The indolin-2-one core is considered essential for the inhibition of VEGFRs, and substitutions on the ring system play a crucial role in their antiangiogenic and anticancer activities.[7]

2,3-Dihydroquinazolin-4(1H)-ones: These compounds represent another important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial effects.[8][9] Their synthesis and biological evaluation have been extensively reviewed, highlighting their potential as TRPM2 inhibitors and antimicrobial agents.[10][11][12]

The following table summarizes the reported biological activities and provides a basis for comparing the potential of this compound derivatives.

ScaffoldTherapeutic AreaReported Activity (IC50/MIC)Key Structural Features
7-Chloroquinoline Anticancer, Antimalarial, AntimicrobialIC50 values in the low micromolar range against various cancer cell lines.[1]Aromatic quinoline ring with a chloro group at the 7-position.
3,4-Dihydroquinolin-2(1H)-one Anticancer, AntifungalSignificant antiproliferative effects against GBM cell lines (IC50 ~4-10 µM).[2][3][4] Good antifungal activity.[6]Saturated lactam ring fused to a benzene ring.
Indolin-2-one Anticancer (Kinase Inhibition)Potent inhibition of various kinases (e.g., VEGFR). Sunitinib is a marketed drug.[7]Five-membered lactam ring fused to a benzene ring.
2,3-Dihydroquinazolin-4(1H)-one Anticancer, Antimicrobial, TRPM2 InhibitionGood inhibitory activity against various bacterial and fungal strains.[9][12]Dihydropyrimidinone ring fused to a benzene ring.
This compound Largely Unexplored To be determined Combination of a 7-chloro substituent and a dihydroquinolin-2(1H)-one core.

Experimental Protocols for Evaluation

To facilitate the investigation of novel this compound derivatives, we provide the following detailed, step-by-step methodologies for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing the Landscape

To better understand the relationships between these scaffolds and their potential applications, the following diagrams illustrate a conceptual workflow for assessing novelty and a hypothetical signaling pathway that could be targeted.

G cluster_0 Novelty Assessment Workflow cluster_1 Comparative Scaffolds Scaffold_Identification Identify Unexplored Scaffold: This compound Comparator_Analysis Analyze Structurally Related Scaffolds Scaffold_Identification->Comparator_Analysis Bioactivity_Projection Project Potential Biological Activities Comparator_Analysis->Bioactivity_Projection 7_Chloroquinoline 7-Chloroquinoline Comparator_Analysis->7_Chloroquinoline Dihydroquinolinone 3,4-Dihydroquinolin-2(1H)-one Comparator_Analysis->Dihydroquinolinone Indolinone Indolin-2-one Comparator_Analysis->Indolinone Quinazolinone 2,3-Dihydroquinazolin-4(1H)-one Comparator_Analysis->Quinazolinone Experimental_Validation Synthesize & Screen Derivatives Bioactivity_Projection->Experimental_Validation Lead_Optimization Optimize for Potency & Safety Experimental_Validation->Lead_Optimization

Caption: Workflow for assessing the novelty of a chemical scaffold.

G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand This compound Derivative Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor Inhibition Inhibition Phosphorylation Autophosphorylation Receptor->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Inhibition->Phosphorylation

Caption: Potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

The this compound scaffold stands at an exciting frontier in medicinal chemistry. Its structural novelty, combined with the proven pharmacological relevance of its parent moieties, suggests a high potential for the discovery of new bioactive compounds. This guide has laid out a comparative framework to underscore this potential and provided the necessary experimental groundwork for its exploration. The true measure of this scaffold's novelty will be revealed through the synthesis and rigorous biological evaluation of its derivatives. It is our hope that this guide will serve as a catalyst for such investigations, ultimately leading to the development of innovative therapeutics for a range of diseases.

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  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry.
  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals.
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules.
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  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. TRUSTLIFE.
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  • Special Issue : Privileged Heterocyclic Scaffolds in Anticancer Drug Development. MDPI.
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  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Daru.
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  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
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  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
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The Quinolinone Scaffold in Antipsychotic Drug Design: A Comparative Analysis of Aripiprazole and Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone heterocyclic structure is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents with diverse biological activities.[1] One of the most significant outcomes of research into quinolinone derivatives is the development of aripiprazole, a widely prescribed atypical antipsychotic. The synthesis of aripiprazole relies on 7-Chloro-3,4-dihydroquinolin-2(1H)-one as a key intermediate, highlighting the critical role of this foundational molecule in modern psychopharmacology. This guide provides an in-depth comparison of aripiprazole with other standard-of-care second-generation antipsychotics (SGAs), namely risperidone, olanzapine, quetiapine, and ziprasidone. We will dissect their mechanisms of action, compare their clinical efficacy and safety profiles based on available data, and outline the standard experimental protocols used to evaluate such compounds. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic landscape for psychotic disorders.

A Comparative Overview of Mechanisms of Action

The therapeutic effects of atypical antipsychotics are primarily attributed to their interaction with dopamine and serotonin receptors in the brain.[2][3] However, the specific receptor binding profiles and intrinsic activities of these drugs vary significantly, leading to distinct clinical characteristics.

Aripiprazole: A Dopamine D2 Partial Agonist

Aripiprazole possesses a unique mechanism of action that distinguishes it from other SGAs. It functions as a partial agonist at dopamine D2 receptors.[4][5] This means that in a state of excessive dopamine neurotransmission (hyperdopaminergic), as is theorized in the mesolimbic pathway in psychosis, aripiprazole acts as a functional antagonist, reducing dopamine's effect and mitigating positive symptoms.[4] Conversely, in a low dopamine environment (hypodopaminergic), such as the mesocortical pathway associated with negative and cognitive symptoms, aripiprazole exhibits partial agonist activity, thereby enhancing dopaminergic tone.[4][5] This "dopamine system stabilizer" activity is a key feature of its pharmacological profile.[4] Additionally, aripiprazole is a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1]

Standard-of-Care SGAs: D2/5-HT2A Antagonists

In contrast to aripiprazole, risperidone, olanzapine, quetiapine, and ziprasidone act primarily as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[6][7][8][9] The blockade of D2 receptors in the mesolimbic pathway is central to their antipsychotic effect on positive symptoms.[10][11][12] The antagonism of 5-HT2A receptors is thought to contribute to their efficacy against negative symptoms and to mitigate the extrapyramidal side effects (EPS) associated with D2 blockade.[2][13][14]

The following diagram illustrates the differential effects of a D2 antagonist versus a D2 partial agonist on dopaminergic signaling.

cluster_0 High Dopamine State (e.g., Mesolimbic Pathway) cluster_1 Low Dopamine State (e.g., Mesocortical Pathway) Dopamine_High High Dopamine D2_Receptor_High D2 Receptor Dopamine_High->D2_Receptor_High Signal_High_DA Hyperactive Signal D2_Receptor_High->Signal_High_DA Signal_High_Antag Blocked Signal D2_Receptor_High->Signal_High_Antag Signal_High_Arip Modulated Signal D2_Receptor_High->Signal_High_Arip Antagonist_High SGA Antagonist Antagonist_High->D2_Receptor_High Aripiprazole_High Aripiprazole (Partial Agonist) Aripiprazole_High->D2_Receptor_High Dopamine_Low Low Dopamine D2_Receptor_Low D2 Receptor Dopamine_Low->D2_Receptor_Low Signal_Low_DA Hypoactive Signal D2_Receptor_Low->Signal_Low_DA Signal_Low_Antag Blocked Signal D2_Receptor_Low->Signal_Low_Antag Signal_Low_Arip Enhanced Signal D2_Receptor_Low->Signal_Low_Arip Antagonist_Low SGA Antagonist Antagonist_Low->D2_Receptor_Low Aripiprazole_Low Aripiprazole (Partial Agonist) Aripiprazole_Low->D2_Receptor_Low

Caption: D2 Receptor Modulation by Antagonists vs. Partial Agonists.

Receptor Binding Profiles

The affinity of these drugs for various neurotransmitter receptors underpins their therapeutic effects and side-effect profiles. The following table summarizes the in vitro receptor binding affinities (Ki, nM) for aripiprazole and standard-of-care SGAs at key receptors. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazoleRisperidoneOlanzapineQuetiapineZiprasidone
Dopamine D20.34[4]3.13[15]11-31[16]~1600.75[17]
Serotonin 5-HT1A1.7[4]---Agonist[18]
Serotonin 5-HT2A3.4[4]0.16[15]4[16]~300.4[19]
Histamine H1192.23[15]7[16]Strong[20]1.6[17]
Adrenergic α1190.8[15]19[16]Strong[20]0.46[17]
Muscarinic M1-5--Moderate[16]--

Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative.

Comparative Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of aripiprazole and other SGAs in the treatment of schizophrenia and bipolar disorder.

Schizophrenia

Clinical studies have demonstrated that aripiprazole is effective in treating both the positive and negative symptoms of schizophrenia.[21] Head-to-head trials suggest that aripiprazole has comparable efficacy to risperidone but may be less effective than olanzapine in some cases.[22][23] A 2013 review of 15 antipsychotics found aripiprazole to have mid-range effectiveness, similar to haloperidol and quetiapine.[1] High-dose aripiprazole (above 15 mg/day) may offer greater benefits in long-term treatment without a significant increase in side effects.[24] Olanzapine has consistently shown significant efficacy in reducing a wide range of schizophrenia symptoms.[25][26] Quetiapine has demonstrated efficacy superior to placebo and similar to typical antipsychotics like haloperidol.[27][28] Ziprasidone has also been shown to be effective in treating the positive, negative, and depressive symptoms of first-episode psychosis.[29]

Bipolar Disorder

Aripiprazole is effective for the treatment of acute manic episodes in bipolar disorder.[1] Olanzapine is also approved for bipolar disorder, including mixed or manic episodes, and in combination with fluoxetine for depressive episodes.[6][12] Quetiapine is considered to have superior efficacy for the treatment of bipolar disorder.[8] Ziprasidone has shown efficacy in improving manic symptoms in bipolar disorder.[9][30]

The following table provides a high-level summary of the comparative efficacy.

IndicationAripiprazoleRisperidoneOlanzapineQuetiapineZiprasidone
Schizophrenia (Positive Symptoms)Effective[21]Effective[2]Highly Effective[25]Effective[27]Effective[29]
Schizophrenia (Negative Symptoms)Effective[21]Some Efficacy[2]Effective[25]Some Efficacy[31]Effective[29]
Bipolar ManiaEffective[1]Effective[2]Effective[6]Highly Effective[8]Effective[9]
Bipolar DepressionAdjunctive Use-With Fluoxetine[6]Effective[32]-

Safety and Tolerability Profiles

The choice of an antipsychotic is often guided by its side-effect profile, as this significantly impacts patient adherence.

  • Weight Gain and Metabolic Effects: Olanzapine is associated with a higher risk of significant weight gain and metabolic disturbances (e.g., elevated glucose and lipids).[25][33] Risperidone and quetiapine have a moderate risk of weight gain.[7][8] Aripiprazole and ziprasidone are generally considered to have a lower risk of weight gain and metabolic side effects.[1][19][34]

  • Extrapyramidal Symptoms (EPS): Due to its D2 partial agonism, aripiprazole has a lower incidence of EPS compared to D2 antagonists like risperidone, especially at higher doses.[1][5] Olanzapine, quetiapine, and ziprasidone also have a relatively low risk of EPS compared to first-generation antipsychotics.[19][27][33]

  • Hyperprolactinemia: Risperidone is associated with a higher risk of elevating prolactin levels, which can lead to side effects such as gynecomastia and amenorrhea.[3][7] Aripiprazole, due to its partial agonist activity, generally does not increase prolactin levels and may even lower them.[1] Olanzapine and quetiapine have a lower propensity to cause hyperprolactinemia.

  • Sedation: Quetiapine and olanzapine are known to be more sedating, which can be beneficial for agitated patients but can also be a limiting side effect.[8][33] Aripiprazole and ziprasidone are generally less sedating.

  • QTc Prolongation: Ziprasidone carries a warning for a higher risk of QTc interval prolongation, a measure of cardiac repolarization that can be associated with arrhythmias.[9][18] Other SGAs have a lower risk of this side effect.

Side EffectAripiprazoleRisperidoneOlanzapineQuetiapineZiprasidone
Weight GainLow[1]Moderate[7]High[33]Moderate[8]Low[19]
EPSLow[1]Moderate-High[7]Low[33]Low[27]Low[19]
HyperprolactinemiaLow[1]High[7]Low-ModerateLowLow-Moderate
SedationLowLow-ModerateHigh[33]High[8]Low-Moderate
QTc ProlongationLowLowLowLowModerate-High[9]

Experimental Protocols for Antipsychotic Drug Evaluation

The preclinical evaluation of novel antipsychotic candidates involves a series of in vitro and in vivo assays to characterize their pharmacological profile and predict their clinical efficacy and safety.

In Vitro Receptor Binding Assays

These assays are crucial for determining the binding affinity of a compound for a wide range of neurotransmitter receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells with human D2 receptors) or animal brain tissue homogenates are used to prepare cell membranes.

  • Radioligand Binding: A specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Animal models are used to assess the potential antipsychotic efficacy and side effects of a compound.

  • Conditioned Avoidance Response (CAR): This model predicts antipsychotic efficacy. An animal is trained to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress the avoidance response without impairing the escape response.

  • Amphetamine- or PCP-Induced Hyperlocomotion: These models mimic the hyperdopaminergic state of psychosis. A test compound's ability to reduce the locomotor-activating effects of psychostimulants like amphetamine or phencyclidine (PCP) is a strong indicator of antipsychotic potential.

  • Catalepsy Test: This test is used to assess the propensity of a compound to induce extrapyramidal side effects. The time it takes for an animal to correct an externally imposed awkward posture is measured. Compounds with a high liability for EPS induce a longer duration of catalepsy.

The following diagram outlines a typical preclinical workflow for evaluating a novel antipsychotic candidate.

Start Novel Quinolinone Derivative In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Receptor Binding Assays (D2, 5-HT2A, etc.) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation Binding_Assay->In_Vivo Functional_Assay->In_Vivo Efficacy_Models Efficacy Models (CAR, Hyperlocomotion) In_Vivo->Efficacy_Models Safety_Models Safety/Side-Effect Models (Catalepsy, Weight Gain) In_Vivo->Safety_Models PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Models->PK_PD Safety_Models->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Start Does Not Meet Criteria Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate Meets Criteria

Caption: Preclinical Workflow for Antipsychotic Drug Discovery.

Conclusion

The this compound scaffold has been instrumental in the development of aripiprazole, a third-generation antipsychotic with a unique dopamine-stabilizing mechanism. A comparative analysis with standard-of-care second-generation antipsychotics reveals important distinctions in their pharmacological profiles, which translate into different clinical advantages and disadvantages. While D2/5-HT2A antagonists like olanzapine and risperidone have well-established efficacy, they are often associated with a higher burden of metabolic or extrapyramidal side effects, respectively. Aripiprazole offers a favorable safety profile, particularly concerning weight gain, metabolic issues, and hyperprolactinemia, making it a valuable therapeutic option. The choice of an antipsychotic must be individualized, taking into account the patient's specific symptoms, comorbidities, and tolerability to potential side effects. Future drug discovery efforts will likely continue to build upon scaffolds like quinolinone to develop novel agents with improved efficacy and even more benign safety profiles.

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Comparative Selectivity Analysis of Kinase Inhibitors: A Methodological Guide Using a 7-Chloro-3,4-dihydroquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities. For illustrative purposes, we will use a hypothetical compound, hereafter designated "Compound Q," based on the 7-chloro-3,4-dihydroquinolin-2(1H)-one scaffold. This scaffold is a common feature in medicinal chemistry, appearing in molecules designed for a range of biological targets.[1][2][3][4] Our focus will be on the rigorous, multi-step process required to characterize a compound's selectivity profile against a hypothetical primary target, Protein Kinase X (PKX), a crucial step in modern drug development.

The central challenge in developing targeted therapies, particularly kinase inhibitors, is managing off-target effects.[5][6] Due to the evolutionary conservation of the ATP-binding site across the human kinome, achieving high selectivity is a significant hurdle.[7] A promiscuous inhibitor can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of its interaction profile non-negotiable. This guide outlines the causality behind experimental choices, providing self-validating protocols to ensure data integrity and guide rational drug design.

Part 1: The Selectivity Profiling Workflow

The evaluation of a compound's selectivity is not a single experiment but a phased approach, moving from high-throughput screening to detailed biochemical and cellular validation. This workflow ensures that resources are focused on the most promising candidates and provides a progressively deeper understanding of the compound's biological activity.

The process begins with confirming potent inhibition of the primary target, followed by a broad screen against a diverse panel of related and unrelated targets to identify potential liabilities. Finally, cellular assays are employed to verify that the biochemical activity translates to the intended effect in a more complex biological system.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cellular & Biophysical Validation cluster_2 Phase 3: Data Analysis & Interpretation A Primary Target Assay (e.g., PKX IC50 Determination) B Broad Kinome Panel Screen (e.g., >300 Kinases @ 1µM) A->B Confirm On-Target Potency C Cellular Target Engagement (e.g., Western Blot for p-Substrate) B->C Identify Off-Targets D Biophysical Binding Assay (e.g., Thermal Shift Assay) E Selectivity Score Calculation (Gini, S-Score) C->E Validate Cellular Activity D->E Confirm Direct Binding F Lead Optimization Decision E->F

Caption: A generalized workflow for assessing inhibitor selectivity.

Part 2: Experimental Methodologies

The trustworthiness of a selectivity profile hinges on the quality and appropriateness of the assays used. The following protocols are designed to be robust and provide clear, interpretable data.

Protocol: Primary Target Potency (IC50 Determination)

Rationale: The first step is to quantify the compound's potency against its intended target. A radiometric assay is considered the gold standard as it directly measures the catalytic function of the kinase—the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9] This method is less prone to interference from autofluorescent or colored compounds that can plague other assay formats.

Methodology: HotSpot™ Radiometric Kinase Assay for PKX

  • Reaction Buffer Preparation: Prepare a kinase buffer appropriate for PKX (typically includes a buffer like HEPES, MgCl₂, bovine serum albumin, and DTT).

  • Compound Preparation: Serially dilute "Compound Q" in 100% DMSO to create a 10-point, 3-fold dilution series. The top concentration should be at least 100-fold higher than the expected IC50. A known selective PKX inhibitor (e.g., "Reference Compound") should be run in parallel as a positive control.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound or DMSO vehicle control.

    • Add 20 µL of a master mix containing the PKX enzyme and its specific peptide substrate in reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of [γ-³³P]-ATP at a concentration equal to the apparent ATP Km for PKX. Using the Km value for ATP is crucial for comparing potency across different kinases, as cellular ATP concentrations can otherwise dominate the inhibition profile.[10]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Signal Detection:

    • Spot 20 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Allow the mat to dry completely, then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Broad Kinome Selectivity Screen

Rationale: To uncover off-target activities, the compound must be tested against a large and diverse panel of kinases.[7] Commercial services offer comprehensive panels that provide a broad view of kinome-wide interactions.[8][9] A single high concentration (e.g., 1 µM) is typically used for the initial screen to cast a wide net for potential interactions.

Methodology: Kinome Panel Screen (e.g., Reaction Biology KinomeScan™ or similar)

  • Compound Submission: Submit "Compound Q" and the "Reference Compound" for screening against a panel of over 300 human protein kinases. The standard screening concentration is often 1 µM.

  • Assay Performance: The assays are typically performed using a binding assay format or a radiometric activity assay, as described previously. Competitive binding assays, which measure the displacement of a known ligand, are a common high-throughput alternative to activity assays.[10]

  • Data Reporting: The results are usually reported as Percent of Control (POC), where a lower number indicates stronger inhibition. A common threshold for a significant "hit" is >80% inhibition or a POC < 20.

  • Follow-up: For any significant off-target hits, full 10-point IC50 curves should be generated using the protocol described in 2.1 to accurately quantify the potency of the off-target interaction.

Protocol: Cellular Target Validation

Rationale: An in vitro IC50 does not guarantee that a compound will be effective in a cell, where factors like membrane permeability, efflux pumps, and high intracellular ATP concentrations come into play.[10] A cellular assay confirms that the compound can access its target in a biological context and exert the desired inhibitory effect. For a kinase, this is typically measured by a decrease in the phosphorylation of a known downstream substrate.

Methodology: Western Blot for Phospho-Substrate Levels

  • Cell Culture and Treatment:

    • Culture a cell line known to have an active PKX signaling pathway.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of "Compound Q" (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the PKX substrate (p-Substrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of p-Substrate to total Substrate indicates successful target inhibition in cells.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from these experiments into a clear picture of the compound's selectivity.

Quantitative Selectivity Data

The IC50 values obtained for the primary target and key off-targets are summarized for comparison. Here, we present hypothetical data for "Compound Q" against our target PKX, and two representative off-target kinases (Kinase Y and Kinase Z) identified from the broad panel screen. For context, we compare it to a well-characterized "Reference Compound."

CompoundTargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Compound Q PKX (On-Target) 25 -
Kinase Y (Off-Target)85034-fold
Kinase Z (Off-Target)>10,000>400-fold
Reference Compound PKX (On-Target) 10 -
Kinase Y (Off-Target)505-fold
Kinase Z (Off-Target)2,500250-fold

Interpretation: Based on this hypothetical data, "Compound Q" is a potent inhibitor of PKX. While slightly less potent than the "Reference Compound," it demonstrates a superior selectivity profile. It is 34-fold more selective for PKX over Kinase Y, whereas the reference compound is only 5-fold selective. Both compounds are highly selective against Kinase Z. This improved selectivity makes "Compound Q" a more promising candidate for further development, as it is less likely to cause off-target effects related to Kinase Y inhibition.

Visualizing On-Target and Off-Target Pathways

Understanding the biological roles of both the intended target and any significant off-targets is critical for predicting the potential physiological consequences of treatment.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor_A Growth Factor Receptor PKX PKX Receptor_A->PKX Substrate_A Substrate A PKX->Substrate_A Response_A Cell Proliferation (Therapeutic Effect) Substrate_A->Response_A Receptor_B Stress Signal Kinase_Y Kinase Y Receptor_B->Kinase_Y Substrate_B Substrate B Kinase_Y->Substrate_B Response_B Apoptosis (Potential Toxicity) Substrate_B->Response_B Compound_Q Compound Q Compound_Q->PKX High Potency (IC50 = 25 nM) Compound_Q->Kinase_Y Low Potency (IC50 = 850 nM)

Caption: Hypothetical signaling pathways for PKX and an off-target, Kinase Y.

This diagram illustrates the desired therapeutic action through inhibition of PKX-mediated proliferation, alongside a potential toxicity pathway mediated by the off-target Kinase Y. The superior selectivity of "Compound Q" for PKX over Kinase Y suggests a wider therapeutic window compared to a less selective compound.

Conclusion

The evaluation of compound selectivity is a cornerstone of modern drug discovery, demanding a systematic and multi-faceted experimental approach. By progressing from high-throughput screening to detailed biochemical and cellular characterization, researchers can build a comprehensive understanding of a compound's interaction profile. As illustrated with our hypothetical "Compound Q," this process allows for the direct comparison of lead candidates and provides the critical data needed to make informed decisions for lead optimization. A compound with a well-defined and narrow target profile is not only more likely to be safe and effective but also serves as a precise tool for dissecting complex biological pathways.

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  • Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ChemistrySelect, 6(32), 8235-8244. [Link]

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Confirming the Mechanism of Action of 7-Chloro-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. 7-Chloro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical agents, including those active in the central nervous system, presents an intriguing case for mechanistic exploration.[1][2] While its utility as a synthetic building block is well-established, its intrinsic biological activity and precise mechanism of action remain to be definitively characterized. The presence of the lactam moiety, a structural feature found in various enzyme inhibitors, suggests the potential for targeted biological activity.

This guide provides a comprehensive framework for the systematic investigation and confirmation of the mechanism of action of this compound. We will proceed under the hypothesis that, based on its structural similarity to known inhibitors, a primary mode of action is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology.[3][4]

To establish a robust and comparative analysis, we will benchmark our hypothetical findings for this compound against a well-characterized PARP1 inhibitor, Olaparib. This approach will not only serve to elucidate the mechanism of our topic compound but also to contextualize its potential efficacy and guide future drug development efforts.

Comparative Landscape: PARP1 Inhibitors

PARP1 inhibitors have emerged as a significant class of anticancer agents, particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] They function by trapping PARP1 on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells.

FeatureThis compound (Hypothetical)Olaparib (Established)
Core Scaffold DihydroquinolinonePhthalazinone
Primary Target PARP1PARP1/2
Mechanism Competitive inhibition at the NAD+ binding siteCompetitive inhibition at the NAD+ binding site
Therapeutic Area Potential in Oncology, CNS disordersOncology (Ovarian, Breast, Pancreatic, Prostate Cancer)

Experimental Workflow for Mechanism of Action Confirmation

To validate our hypothesis, a multi-pronged experimental approach is essential. This workflow is designed to first establish direct target engagement and then to observe the downstream cellular consequences of this interaction.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Target Engagement biochem_1 In Vitro PARP1 Activity Assay biochem_2 IC50 Determination biochem_1->biochem_2 target_1 Cellular Thermal Shift Assay (CETSA) biochem_1->target_1 biochem_3 Mechanism of Inhibition Studies biochem_2->biochem_3 cell_1 Cellular PARP1 Inhibition (PAR-ylation Assay) biochem_3->cell_1 cell_2 DNA Damage Response (γ-H2AX Foci Formation) cell_1->cell_2 cell_3 Cell Viability/Cytotoxicity Assays cell_2->cell_3 target_1->cell_1

Caption: Experimental workflow for validating PARP1 inhibition.

Detailed Experimental Protocols

Part 1: Biochemical Confirmation of PARP1 Inhibition

The initial step is to ascertain whether this compound directly inhibits the enzymatic activity of PARP1 in a cell-free system.

Experiment 1.1: In Vitro PARP1 Enzymatic Assay

This assay quantifies the activity of recombinant human PARP1 by measuring the formation of poly(ADP-ribose) (PAR). A chemiluminescent assay format is often preferred for its high sensitivity and wide dynamic range.[4]

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1.

  • Reaction Mixture: In each well, combine recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and the PARP substrate mixture containing biotinylated NAD+.

  • Compound Addition: Add varying concentrations of this compound (typically from 1 nM to 100 µM) and Olaparib as a positive control. Include a DMSO-only control.

  • Incubation: Incubate the plate at room temperature to allow the PARPylation reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP, which binds to the biotinylated PAR chains.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the chemiluminescence using a plate reader. The signal intensity is directly proportional to PARP1 activity.

Experiment 1.2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

Data Analysis:

  • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in PARP1 activity with increasing concentrations of this compound would confirm its inhibitory effect. The calculated IC50 value will quantify its potency, which can be directly compared to that of Olaparib.

Part 2: Elucidating Cellular Activity

Demonstrating that the compound can engage and inhibit its target within a cellular context is a crucial next step.

Experiment 2.1: Cellular PARP1 Inhibition Assay (Western Blot)

This assay measures the level of PARylation within cells, providing a direct readout of intracellular PARP1 activity.

Protocol:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Olaparib for a specified period (e.g., 2-4 hours).

  • Induce DNA Damage: Briefly expose the cells to a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), to stimulate PARP1 activity.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for poly(ADP-ribose).

    • Use a secondary HRP-conjugated antibody and an ECL detection reagent to visualize the PARylated proteins.

    • A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Expected Outcome: A reduction in the intensity of the PAR signal in cells treated with this compound, compared to the vehicle-treated control, would indicate cellular PARP1 inhibition.

G cluster_0 PARP1 Signaling Pathway DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair DNA Repair Proteins PAR->DNA_Repair recruits Repair DNA Repair DNA_Repair->Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Sources

A Comparative Guide to 7-Chloro-3,4-dihydroquinolin-2(1H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 7-chloro-3,4-dihydroquinolin-2(1H)-one scaffold represents a privileged starting point for the design of novel therapeutics. Its rigid, bicyclic structure, combined with the reactivity of the lactam and the electronic properties imparted by the chlorine atom, offers a versatile platform for developing potent and selective agents against a range of biological targets. This guide provides an in-depth comparison of peer-reviewed studies on analogs of this core structure, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound moiety is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS) and protein kinases. Its utility as a building block is well-established in medicinal chemistry for the creation of novel drug-like molecules with potential as antipsychotics, antidepressants, kinase inhibitors, and receptor modulators[1]. The presence of the chlorine atom at the 7-position significantly influences the molecule's electronic distribution, often enhancing binding affinities to target proteins and improving pharmacokinetic properties.

Anticancer Applications: A Comparative Analysis of Cytotoxicity

The quinoline and quinolinone scaffolds are prevalent in a multitude of anticancer agents. Analogs of this compound have been explored for their cytotoxic effects against various cancer cell lines, with structure-activity relationship (SAR) studies revealing key determinants of their potency.

7-Chloroquinoline Hydrazone Analogs

A notable class of derivatives are the 7-chloroquinoline hydrazones, which have demonstrated significant anticancer activity across a broad panel of cancer cell lines. In a comprehensive screen by the National Cancer Institute (NCI), these compounds exhibited potent growth inhibition, with some analogs reaching submicromolar GI₅₀ values[2].

Compound IDCancer Cell LineGI₅₀ (µM)Reference
16 Leukemia (SR)0.12[2]
23 VariousSubmicromolar[2]
II (with pyrrole unit) Melanoma (MDA-MB-435)More active than Doxorubicin[2]

Key SAR Insights: The substitution pattern on the hydrazone moiety plays a critical role in the cytotoxic potency of these analogs. The introduction of additional heterocyclic rings, such as a pyrrole, has been shown to enhance anticancer activity[2].

7-Chloro-(4-thioalkylquinoline) Derivatives

Another class of promising anticancer agents are the 7-chloro-(4-thioalkylquinoline) derivatives. Studies have shown that the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and an aromatic ester group are crucial for cytotoxicity. Sulfinyl and sulfonyl derivatives with a two or three-carbon spacer have demonstrated the most potent activity, with IC₅₀ values in the low micromolar to nanomolar range against the CCRF-CEM leukemia cell line[3].

Compound ClassSpacer LengthIC₅₀ Range (µM) vs. CCRF-CEMReference
Sulfinyl/Sulfonyl2-3 carbons0.55 - 2.74[3]
Morita-Baylis-Hillman Adducts of 7-Chloroquinoline

The Morita-Baylis-Hillman reaction has been utilized to synthesize novel 7-chloroquinoline hybrids with significant antiproliferative activity. These studies indicate that the lipophilicity and the position of substituents on the adduct influence their cytotoxic potential. For instance, adducts with a nitro group in the ortho position of a benzaldehyde moiety and a longer spacer chain have shown expressive cytotoxic potential, with IC₅₀ values as low as 4.60 µmol L⁻¹[4].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from nanomolar to micromolar) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cell Tumor Cell VEGFR2 VEGFR2 P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The available peer-reviewed literature, while not offering a direct side-by-side comparison of a wide range of its analogs, provides substantial evidence for its potential in anticancer, neuroprotective, and kinase inhibitory applications. Future research should focus on systematic SAR studies of substitutions at various positions of the this compound core to build a more comprehensive understanding of its therapeutic potential. The synthesis and evaluation of a focused library of these analogs against a diverse panel of biological targets would be a significant step forward in unlocking the full potential of this privileged scaffold.

References

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PubMed Central. [Link]
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2020). MDPI. [Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. [Link]
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2022). Future Medicine. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
  • Structure-activity relationship of anticancer drug candidate quinones. (2022). PubMed Central. [Link]
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). PubMed. [Link]
  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (n.d.).
  • 7-Amino-3,4-dihydro-1H-quinolin-2-one, a Compound Similar to the Substituted Coumarins, Inhibits α-carbonic Anhydrases Without Hydrolysis of the Lactam Ring. (2015). PubMed. [Link]
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2024). MDPI. [Link]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
  • Synthesis of 7-chloroquinolinyl-4-. (n.d.).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Chemical Society of Thailand. [Link]
  • Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Comput
  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Chloro-3,4-dihydroquinolin-2(1H)-one, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

  • Skin and eye irritation: Similar compounds are known to cause serious eye and skin irritation.[1][2]

  • Respiratory irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if swallowed: Acute oral toxicity is a potential concern.[4][5]

Given its chemical structure as a halogenated organic compound , this compound falls under specific waste categories that require careful segregation and disposal to prevent environmental contamination.[6][7]

Immediate Action: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[8]

Personal Protective Equipment (PPE)

Proper PPE is your first line of defense against chemical exposure. When handling this compound in any form (solid, liquid solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A lab coat is essential to protect against skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.[9]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[10][11] this compound waste must be segregated based on its physical form and chemical properties.

Halogenated Organic Waste Stream

As a chlorinated compound, all waste containing this compound must be classified as halogenated organic waste .[6] This is because the incineration of halogenated compounds can produce acidic gases that require special scrubbing procedures.[9]

Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. More importantly, improper mixing can lead to incompatible chemical reactions. Therefore, dedicated waste containers for halogenated organics are required.[12]

Segregation by Physical Form
  • Solid Waste: Collect unused or expired this compound powder, and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), in a dedicated, leak-proof hazardous waste container.[13]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[10][13]

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[9][10] Under no circumstances should this chemical or its solutions be disposed of down the drain. [9]

Step 1: Container Selection and Labeling
  • Container Compatibility: Select waste containers that are compatible with halogenated organic compounds. High-density polyethylene (HDPE) carboys are a common choice for liquid waste.[14] Ensure containers are in good condition, with no leaks or cracks.[8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "[8]

    • The full chemical name: "This compound " (avoid abbreviations)[8]

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The approximate percentage of each chemical component in the waste container[15]

Step 2: Waste Accumulation and Storage
  • Secure Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[10][14]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[11]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[8][14]

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[8]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected as hazardous waste and added to your halogenated organic liquid waste stream.[8][15]

  • Final Disposal: After triple rinsing and air-drying, the container may be disposed of in the regular trash, with the label defaced.[8][11]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[10][13] Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Contain the spill using an inert absorbent material such as vermiculite or sand. Avoid generating dust.[9][13]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[13]

  • Clean: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[13]

Disposal Workflow and Data Summary

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Form ppe->segregate solid Solid Waste (Powder, Contaminated Labware) segregate->solid Solid liquid Liquid Waste (Solutions) segregate->liquid Liquid sharps Sharps Waste (Needles, Glassware) segregate->sharps Sharps container_solid Place in Labeled Halogenated Solid Waste Container solid->container_solid container_liquid Place in Labeled, Bunded Halogenated Liquid Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps storage Store in Designated Secure Waste Area container_solid->storage container_liquid->storage container_sharps->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Logical workflow for the safe disposal of this compound.

Waste FormContainer TypeKey Disposal Requirements
Solid (powder, contaminated disposables)Leak-proof, compatible containerLabel as "Hazardous Waste: Halogenated Organic Solid"
Liquid (solutions)Sealed, compatible carboy with secondary containmentLabel as "Hazardous Waste: Halogenated Organic Liquid"
Sharps (contaminated needles, glass)Puncture-resistant sharps containerLabel with contents and "Hazardous Waste"
Empty Containers N/ATriple-rinse; collect rinsate as hazardous liquid waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Stericycle UK. (2024, October 24).
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs. [Link]
  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
  • Ace Waste.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
  • European Chemicals Agency.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
  • University of California, Santa Cruz.
  • PubChem. 7-Chloro-3-methyl-1(2H)-isoquinolinone. [Link]
  • PubChem. 7-Chloro-4-hydroxyquinoline. [Link]
  • PubChem. 7-Chloroquinoline. [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]
  • eCFR.
  • Braun Research Group.

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Personal protective equipment for handling 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 7-Chloro-3,4-dihydroquinolin-2(1H)-one

As researchers and scientists in the dynamic field of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities is a routine yet critical aspect of our work. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 14548-50-6), a compound that, while not extensively characterized, warrants a cautious and well-planned approach based on data from structurally similar quinolinone derivatives.[1] Our aim is to empower you with the knowledge to work safely, efficiently, and with confidence.

Understanding the Risks: A Data-Driven Approach

Essential Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE requirements for handling this compound. It is crucial to remember that this is a baseline; your institution's specific safety protocols may require additional measures.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (minimum 5-mil thickness) suitable for short-term splash protection.[2]Protects against skin contact. For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.[2]
Eye Protection Chemical safety goggles or a face shield.[2]Prevents eye contact with splashes or aerosols.
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.[2][9]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge.[2]Protects against inhalation of vapors or aerosols, especially when handling outside of a fume hood or during spill cleanup.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount to ensuring your safety and the integrity of your experiment. The following protocol outlines the key stages of handling this compound.

Preparation Phase
  • Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Material Assembly: Gather all necessary equipment, including glassware, solvents, and spill cleanup materials, and place them inside the fume hood.

Chemical Handling Phase
  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to minimize the risk of inhalation or contamination of the general lab space.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Experimental Procedures: Carry out all reactions and manipulations involving this compound within the confines of the fume hood.

Post-Handling and Decontamination
  • Decontaminate Surfaces: Upon completion of your work, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and then eye protection. Wash your hands thoroughly after removing all PPE.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling Don_PPE Don PPE Verify_Fume_Hood Verify Fume Hood Don_PPE->Verify_Fume_Hood Assemble_Materials Assemble Materials Verify_Fume_Hood->Assemble_Materials Weigh_Transfer Weigh & Transfer in Hood Assemble_Materials->Weigh_Transfer Prepare_Solution Prepare Solution in Hood Weigh_Transfer->Prepare_Solution Conduct_Experiment Conduct Experiment in Hood Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces Conduct_Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Disposal_Workflow cluster_waste_streams Waste Segregation cluster_disposal_containers Disposal Containers Waste_Generated Waste Generated Solid_Waste Solid Waste (Chemical, Weigh Paper) Waste_Generated->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Waste_Generated->Liquid_Waste Contaminated_PPE Contaminated PPE (Gloves, Coats) Waste_Generated->Contaminated_PPE Hazardous_Solid_Waste Labeled Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid_Waste Hazardous_Liquid_Waste Labeled Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid_Waste Contaminated_PPE->Hazardous_Solid_Waste

Caption: A diagram illustrating the proper segregation and disposal of waste generated from handling this compound.

References

  • Personal protective equipment for handling 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Benchchem.
  • 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)
  • 7-Chloro-4-hydroxyquinoline - SAFETY D
  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Manufacturers, with SDS. Muby Chemicals.
  • SAFETY D
  • SAFETY D
  • Safety D
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Safety D
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  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • This compound, 95%. Lab-Chemicals.Com.
  • 7-Hydroxy-3,4-dihydro-2(1H)
  • 7-Hydroxy-3,4-dihydrocarbostyril | C9H9NO2. PubChem.
  • Chlorobutoxyquinolinone (25 mg) (7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.